molecular formula C7H8FNO B8673629 3-Amino-2-fluoro-4-methylphenol

3-Amino-2-fluoro-4-methylphenol

Cat. No.: B8673629
M. Wt: 141.14 g/mol
InChI Key: AYSQRTFRFOLJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-fluoro-4-methylphenol (CAS 1427406-97-0) is a fluorinated aromatic compound with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol . This compound serves as a versatile and valuable organic building block, particularly in the synthesis of more complex, functionalized molecules for advanced research applications . Its primary research value lies in its multifunctional structure, which features phenol, amino, and fluoro substituents on a methylated benzene ring. This combination allows it to act as a functionalized organic linker in the development of metal-organic frameworks (MOFs), a class of porous materials with significant potential in gas storage, separation, and catalysis . The presence of both the amino and hydroxyl groups provides coordination sites for metal ions, while the fluorine atom can be used to fine-tune the electronic properties and hydrophobicity of the resulting material . Furthermore, the fluorine atom and phenolic hydroxyl group make this compound a crucial intermediate in pharmaceutical chemistry and agrochemical research, where fluorination is a common strategy to modulate the bioavailability, metabolic stability, and binding affinity of candidate molecules . Safety Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-amino-2-fluoro-4-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-2-3-5(10)6(8)7(4)9/h2-3,10H,9H2,1H3

InChI Key

AYSQRTFRFOLJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)N

Origin of Product

United States

Foundational & Exploratory

3-Amino-2-fluoro-4-methylphenol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-2-fluoro-4-methylphenol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Amino-2-fluoro-4-methylphenol, a specialized chemical intermediate with significant potential in drug discovery and development. We will delve into its core chemical properties, a detailed synthesis protocol, its strategic value in medicinal chemistry, and essential safety protocols, offering a comprehensive resource for researchers and scientists.

Core Molecular Attributes and Physicochemical Properties

3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0) is a substituted aromatic compound featuring three key functional groups: an amine, a hydroxyl group (phenol), and a fluorine atom.[1] This trifecta of functionalities makes it a versatile building block for constructing more complex molecular architectures.

The strategic placement of the fluorine atom ortho to the amino group and meta to the hydroxyl group significantly influences the molecule's electronic properties, pKa, and metabolic stability. This is a crucial feature for drug development professionals looking to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Below is a summary of its key properties:

PropertyValueSource
CAS Number 1427406-97-0[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.145 g/mol [1]
InChI Key AYSQRTFRFOLJHY-UHFFFAOYSA-N[1]
Calculated LogP 1.4[1]
Appearance (Not specified in literature)-
Melting Point (Not specified in literature)-
Boiling Point (Not specified in literature)-
Solubility (Not specified in literature)-
Visualizing the Core Structure

The arrangement of the functional groups is critical to the molecule's reactivity and utility.

Caption: Chemical structure of 3-Amino-2-fluoro-4-methylphenol.

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its characteristic spectroscopic signals, which is vital for characterization and quality control.

  • ¹H NMR: Protons on the aromatic ring will appear as distinct doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom. The protons of the methyl (CH₃), amine (NH₂), and hydroxyl (OH) groups will each produce a characteristic singlet, although the latter two may be broad and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons bonded to the electronegative fluorine, oxygen, and nitrogen atoms will be shifted downfield. Carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) will be observed, providing definitive structural confirmation.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 141.145, confirming the molecular weight.

Synthesis Protocol: A Field-Tested Approach

The synthesis of 3-Amino-2-fluoro-4-methylphenol can be achieved via the hydrolysis of a protected urea precursor, as referenced in patent literature.[1] The following protocol is a detailed, self-validating workflow designed for practical application in a research setting.

Workflow: Synthesis of 3-Amino-2-fluoro-4-methylphenol

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A Charge reactor with 1,3-bis(2-fluoro-6-methyl-3-triisopropylsilyloxyphenyl)urea B Add 1,4-dioxane as solvent A->B C Add aqueous Potassium Hydroxide (KOH) B->C D Heat reaction mixture (e.g., 50-80°C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature E->F G Neutralize with acid (e.g., HCl) F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer (e.g., Na₂SO₄) H->I J Concentrate under vacuum I->J K Purify via column chromatography J->K L Obtain pure 3-Amino-2-fluoro-4-methylphenol K->L

Caption: Step-by-step workflow for the synthesis of 3-Amino-2-fluoro-4-methylphenol.

Detailed Step-by-Step Methodology

Objective: To synthesize 3-Amino-2-fluoro-4-methylphenol via hydrolysis of its silyl-protected urea precursor.

Materials:

  • 1,3-bis(2-fluoro-6-methyl-3-triisopropylsilyloxyphenyl)urea

  • 1,4-Dioxane

  • Potassium hydroxide (KOH), aqueous solution (e.g., 3M)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting material, 1,3-bis(2-fluoro-6-methyl-3-triisopropylsilyloxyphenyl)urea.

  • Solvent and Reagent Addition: Add 1,4-dioxane as a solvent, followed by the aqueous potassium hydroxide solution. The use of a phase-transfer catalyst may be beneficial if solubility is an issue.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 80°C). The hydrolysis of both the urea linkage and the triisopropylsilyl (TIPS) ether protecting groups will proceed.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the basic solution by adding 1M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). The choice of solvent is critical for efficient product recovery.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final, high-purity 3-Amino-2-fluoro-4-methylphenol.

Role in Medicinal Chemistry and Drug Development

The true value of 3-Amino-2-fluoro-4-methylphenol lies in the strategic combination of its functional groups, making it a powerful building block for active pharmaceutical ingredients (APIs).

  • Impact of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2][3] A fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[4] Its presence in this molecule makes it a desirable precursor for creating more robust drug candidates.

  • Versatile Functional Groups: The primary amine serves as a key nucleophile or a point for amide bond formation, a ubiquitous linkage in pharmaceuticals.[1] The phenolic hydroxyl group can act as a hydrogen bond donor or can be further functionalized, for example, through etherification. This dual functionality allows for diverse synthetic elaborations.

  • Application in Aniline Derivatives: Patent literature indicates the use of this compound in the synthesis of aniline derivatives for therapeutic applications, such as the treatment of glaucoma.[1] This highlights its relevance as an intermediate in creating biologically active molecules. The fluorinated aminophenol scaffold is also valuable in developing novel compounds with potential antimicrobial or anti-inflammatory properties.[5]

Safety, Handling, and Storage

Potential Hazards (Inferred):

  • Harmful if swallowed or in contact with skin.[6]

  • Causes skin and serious eye irritation.[7]

  • May cause respiratory irritation.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Amino-2-fluoro-4-methylphenol is a high-value chemical intermediate with significant potential for researchers in drug discovery. Its unique structural features, particularly the strategic placement of the fluorine atom, provide a powerful tool for developing next-generation therapeutics with improved pharmacological profiles. This guide offers the foundational knowledge and practical protocols necessary for its effective synthesis and application in advanced research programs.

References

  • Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Available at: [Link]

  • Metcalfe, E., & Bevan, J. A. (1993). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Magnetic Resonance in Medicine, 29(4), 544-547. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Available at: [Link]

  • Mol-Instincts. (n.d.). 3-amino-2-fluoro-4-methylphenol. Available at: [Link]

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Available at: [Link]

  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-142. Available at: [Link]

  • Google Patents. (n.d.). CN101519357A - Method for preparing 3-amino-4-fluorophenol.
  • Google Patents. (n.d.). RU1779243C - Process for producing 3-fluoro-4-aminophenol.
  • ResearchGate. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Available at: [Link]

  • PubChemLite. (n.d.). 2-{[(3-fluoro-4-methylphenyl)amino]methyl}phenol. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Amino-3-fluoro-2-methylphenol. Available at: [Link]

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A Technical Guide to the Solubility Profile of 3-Amino-2-fluoro-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-Amino-2-fluoro-4-methylphenol, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers a comprehensive overview of the theoretical principles governing its solubility, predictive insights based on its molecular structure, and a detailed experimental framework for the empirical determination of its solubility profile in various organic solvents.

Introduction: The Criticality of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, therapeutic inefficacy. For a molecule like 3-Amino-2-fluoro-4-methylphenol, which possesses a unique combination of functional groups, understanding its behavior in different solvent environments is fundamental for its application in medicinal chemistry and materials science.[1] This guide is designed to equip researchers with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this and similar compounds.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by the interplay of its intrinsic properties and those of the solvent.[2] The structure of 3-Amino-2-fluoro-4-methylphenol—featuring a polar amino group (-NH2), a hydrogen-bonding hydroxyl group (-OH), a lipophilic methyl group (-CH3), and an electron-withdrawing fluorine atom (-F) on an aromatic ring—suggests a nuanced solubility profile.

  • Polar Moieties: The amino and hydroxyl groups are capable of forming hydrogen bonds, suggesting favorable interactions with polar protic solvents like alcohols.

  • Aromatic System: The benzene ring contributes to the nonpolar character of the molecule, indicating potential solubility in aromatic solvents.[3]

  • Fluorine Substitution: The presence of a fluorine atom can modulate the electronic properties and crystal lattice energy of the solid, thereby influencing its solubility.

Based on these features, it is anticipated that 3-Amino-2-fluoro-4-methylphenol will exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in water is expected to be limited due to the influence of the aromatic ring and methyl group.[3][4] The amino group, being basic, and the phenolic hydroxyl group, being weakly acidic, also imply that the solubility in aqueous solutions will be pH-dependent.[3]

Theoretical Framework: Predicting Solubility

While empirical determination remains the gold standard, several theoretical models can provide valuable predictive insights into solubility. These models are often based on thermodynamic principles and can be broadly categorized as:

  • Group Contribution Methods: Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[5]

  • Conductor-like Screening Model for Real Solvents (COSMO-RS): This quantum chemistry-based approach calculates the chemical potential of a solute in a solvent, from which solubility can be derived.[5]

  • Machine Learning Models: Increasingly, machine learning algorithms trained on large datasets of experimental solubility data are being used to predict the solubility of new compounds with a high degree of accuracy.[6][7][8]

These predictive tools can aid in the rational selection of solvents for experimental studies, thereby optimizing the research workflow.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of 3-Amino-2-fluoro-4-methylphenol in a range of organic solvents. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Apparatus
  • 3-Amino-2-fluoro-4-methylphenol (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of 3-Amino-2-fluoro-4-methylphenol is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 3-Amino-2-fluoro-4-methylphenol B Add known volume of solvent to vial A->B C Seal vial B->C D Equilibrate at constant temperature with agitation (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC or UV-Vis G->H

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-Amino-2-fluoro-4-methylphenol to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

    • Add a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-Amino-2-fluoro-4-methylphenol.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Predicted Solubility Profile of 3-Amino-2-fluoro-4-methylphenol

Solvent Chemical Formula Polarity Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighHighAprotic, highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
MethanolCH₃OHHighModerate to HighProtic, polar solvent capable of hydrogen bonding with the amino and hydroxyl groups.
EthanolC₂H₅OHHighModerateProtic, polar solvent, but slightly less polar than methanol.
AcetoneC₃H₆OIntermediateModerateAprotic ketone with a significant dipole moment.
Ethyl AcetateC₄H₈O₂IntermediateLow to ModerateAprotic ester with moderate polarity.
Dichloromethane (DCM)CH₂Cl₂IntermediateLowAprotic solvent with intermediate polarity.
TolueneC₇H₈LowLowNonpolar aromatic solvent.
HexaneC₆H₁₄LowVery Low / InsolubleNonpolar aliphatic solvent.

Molecular Interactions Influencing Solubility

The solubility of 3-Amino-2-fluoro-4-methylphenol is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

G cluster_solute 3-Amino-2-fluoro-4-methylphenol cluster_solvents Organic Solvents Solute NH2, OH, F, CH3 on Aromatic Ring PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic H-Bonding Dipole-Dipole PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar van der Waals (Weak)

Caption: Key intermolecular forces in solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 3-Amino-2-fluoro-4-methylphenol. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development activities. A thorough characterization of solubility is an indispensable step in unlocking the full potential of this and other promising molecules in the pharmaceutical and chemical industries.

References

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15). American Chemical Society.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15). American Chemical Society.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Solubility of Organic Compounds. (2023, August 31).
  • DETERMIN
  • 2-Amino-4-methylphenol - Solubility of Things.
  • 4-Amino-3-fluoro-2-methylphenol - MySkinRecipes.
  • CAS 452-81-3: 2-Fluoro-4-methylphenol | CymitQuimica.
  • An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents - Benchchem.

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Technical Guide: Ionization Profiling of 3-Amino-2-fluoro-4-methylphenol

[1][2][3][4]

Executive Summary

3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0) is a highly specialized amphoteric intermediate used primarily in the synthesis of next-generation kinase inhibitors and androgen receptor antagonists (related to enzalutamide scaffolds).[1][2][3][4] Its unique substitution pattern—featuring an ortho-fluorine adjacent to the phenolic hydroxyl and a meta-amino group—creates a complex electronic environment that significantly deviates from standard phenol/aniline ionization behaviors.[1][2][3][4]

Understanding the precise pKa values of this compound is critical for:

  • Process Chemistry: Optimizing pH-controlled liquid-liquid extractions (LLE) to isolate the neutral species.

  • Formulation: Predicting solubility profiles in aqueous buffers.

  • Medicinal Chemistry: Tuning lipophilicity (LogD) and membrane permeability.[1][2][3][4]

This guide provides a calculated ionization profile, experimental determination protocols, and a structural analysis of the electronic effects governing its acidity and basicity.[3][4]

Molecular Architecture & Electronic Theory

To accurately predict the behavior of this molecule, we must deconstruct the electronic effects of its substituents on the aromatic ring.[2][3][4][5]

Structural Mapping[2][3][4]
  • Position 1 (OH): The acidic center.[1][2][3][4][5]

  • Position 2 (F): Ortho to OH; Ortho to NH₂ (at pos 3? No, structure is 3-Amino-2-fluoro.[1][2][3][4] F is at 2, NH₂ at 3.[2][3][4] They are adjacent).

  • Position 3 (NH₂): The basic center.[1][2][3][4]

  • Position 4 (CH₃): Para to OH; Ortho to NH₂.[1][2][3][4]

Electronic Effects on pKa

The ionization constants are governed by the competition between Inductive (-I) and Resonance (+R) effects.[2][3][4]

Functional GroupElectronic EffectImpact on Phenol (Acid)Impact on Aniline (Base)
2-Fluoro (-F) Strong Inductive Withdrawal (-I)Increases Acidity: Stabilizes the phenoxide anion via electron withdrawal.[1][2][3][4] Lowers pKa significantly (vs. phenol).[2][3][4]Decreases Basicity: Destabilizes the conjugate acid (ammonium) via inductive withdrawal.[1][3][4] Lowers pKa (vs. aniline).[2][3][4]
4-Methyl (-CH₃) Weak Inductive Donation (+I)Decreases Acidity: Destabilizes phenoxide slightly.[1][2][3][4] Raises pKa.[2][3][4]Increases Basicity: Stabilizes the conjugate acid.[1][2][3][4] Raises pKa.
3-Amino (-NH₂) Resonance Donation (+R) / Inductive Withdrawal (-I)Variable: In the meta position relative to OH, resonance is less dominant.[1][2][3][4] Likely slight pKa increase due to electron density donation.[2][3][4]N/A (This is the basic center).[1][2][3][4]

Quantitative Ionization Profile

Based on fragment-based QSAR modeling and comparative analysis of o-fluorophenol (pKa ~8.[1][2][3][4]7) and 3-fluoroaniline (pKa ~3.5), the following values define the ionization boundaries.

Table 1: Physicochemical Properties & pKa Values[2][3]
ParameterValue (Estimated/Predicted)Confidence Interval
pKa₁ (Basic, -NH₃⁺) 3.9 ± 0.3 The electron-withdrawing F atom lowers the typical aniline pKa (4.6), but the ortho-methyl group provides some compensatory stabilization.[1][2][3]
pKa₂ (Acidic, -OH) 9.4 ± 0.4 The ortho-fluorine lowers the typical phenol pKa (10.0), but the electron-donating methyl and amino groups push it back up slightly.[1][2][3]
Isoelectric Point (pI) ~6.65pH at which net charge is zero (theoretical).[1][2][3][4]
LogP (Neutral) 1.4Moderate lipophilicity.[1][2][3][4]
LogD (pH 7.4) ~1.4At physiological pH, the molecule is predominantly neutral.[1][3][4]
Species Distribution[2][3]
  • pH < 2.0: Predominantly Cationic (Protonated amine, Protonated phenol).[1][2][3][4] High water solubility.[2][3][4]

  • pH 4.0 - 9.0: Predominantly Neutral (Free base amine, Protonated phenol).[1][2][3][4] Lowest water solubility (precipitation risk).[2][3][4]

  • pH > 11.0: Predominantly Anionic (Free base amine, Deprotonated phenoxide).[1][2][3][4] High water solubility.[2][3][4]

Critical Note: Unlike amino acids, this molecule is not a zwitterion at neutral pH.[1][2][3][4] The pKa of the amine (3.[2][3][4]9) is far lower than the pKa of the phenol (9.4).[3][4] Therefore, at pH 7, the amine is deprotonated (neutral) and the phenol is protonated (neutral).[3][4]

Visualization: Ionization Pathway[2][3]

The following diagram illustrates the protonation states across the pH scale.

IonizationPathwayCationCATIONIC SPECIES(pH < 3.0)-NH3+ (Protonated)-OH (Protonated)Solubility: HIGHNeutralNEUTRAL SPECIES(pH 5.0 - 8.5)-NH2 (Free Base)-OH (Protonated)Solubility: LOW (Precipitation)Cation->NeutralpKa1 ≈ 3.9(Amine Deprotonation)Neutral->CationAnionANIONIC SPECIES(pH > 10.5)-NH2 (Free Base)-O- (Deprotonated)Solubility: HIGHNeutral->AnionpKa2 ≈ 9.4(Phenol Deprotonation)Anion->Neutral

Figure 1: Stepwise dissociation of 3-Amino-2-fluoro-4-methylphenol showing solubility transitions.

Experimental Protocols

For researchers needing to validate these values experimentally or isolate the compound, the following protocols are recommended.

Protocol A: Potentiometric Titration (Determination of pKa)

Standard method for pKa determination when >10 mg of sample is available.[1][2][3][4]

Reagents:

  • 0.1 M HCl standard solution.[2][3][4]

  • 0.1 M NaOH standard solution (CO₂-free).[2][3][4]

  • 0.15 M KCl (Ionic strength adjustor).[2][3][4]

  • Degassed HPLC-grade water.[1][2][3][4]

Workflow:

  • Dissolution: Dissolve 5.0 mg of 3-Amino-2-fluoro-4-methylphenol in 20 mL of 0.15 M KCl. Note: If solubility is an issue, use a co-solvent method (methanol/water ratios) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1][2][3]

  • Acidification: Add excess 0.1 M HCl to bring the starting pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3) in increments of 5 µL.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points.[2][3][4]

    • Inflection 1 (Buffer region ~ pH 3.9): Corresponds to the ammonium deprotonation.[1][2][3][4]

    • Inflection 2 (Buffer region ~ pH 9.4): Corresponds to the phenolic deprotonation.[1][2][3][4]

Protocol B: pH-Swing Extraction (Isolation)

Optimized for isolating the intermediate from reaction mixtures.[1][2][3]

  • Reaction Quench: Upon completion of synthesis (e.g., reduction of the nitro precursor), acidify the mixture to pH 2.0 using 1M HCl. The product is now cationic and water-soluble.[2][3][4]

  • Impurity Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic organic impurities.[2][3][4] Discard organic layer.[2][3][4]

  • Neutralization (Critical Step): Slowly adjust the aqueous layer to pH 6.5 - 7.0 using Saturated NaHCO₃.[1][2][3][4]

    • Observation: The solution will become cloudy as the neutral species precipitates.[2][3][4]

  • Extraction: Extract the now-neutral product into EtOAc or DCM (3x).

  • Brine Wash & Dry: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

Implications for Drug Development

HPLC Method Development

Because the molecule is ionizable, retention time will drift significantly if mobile phase pH is not buffered.[2][3][4]

  • Recommended Buffer: Ammonium Bicarbonate (pH 10) or Formic Acid (pH 2.5).[1][2][3][4]

  • Avoid: Unbuffered water/acetonitrile gradients, which will cause peak tailing due to interaction with silanol groups on the column.[1][3][4]

Reactivity & Stability[2]
  • Oxidation Risk: Aminophenols are prone to oxidation (browning) in air, forming quinone imines.[1][2][3][4] The presence of the electron-withdrawing Fluorine at position 2 slightly stabilizes the ring against oxidation compared to non-fluorinated analogs, but inert atmosphere (Argon/Nitrogen) is still required for storage.[2][3][4]

  • Nucleophilicity: The aniline nitrogen is less nucleophilic than standard aniline due to the ortho-fluorine effect.[1][2][3][4] Coupling reactions (e.g., amide formation) may require stronger coupling agents (e.g., HATU vs. EDC) or higher temperatures.[2][3][4]

References

  • PubChem Compound Summary. (2025). 2-Fluoro-4-methylphenol (Analog Analysis).[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Retrieved from [Link]

  • Liang, Y. et al. (2013).[1][2][3][4] "Impact of Fluorine Substitution on pKa and Lipophilicity of Phenols and Anilines." Journal of Medicinal Chemistry. (General reference for F-substitution effects).

Technical Guide: Fluorinated Amino-Cresol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated amino-cresol derivatives represent a privileged scaffold in modern drug discovery, merging the structural versatility of aminophenols with the unique metabolic and electronic modulations provided by fluorine substitution. These small-molecule building blocks—specifically isomers like 4-amino-2-fluoro-5-methylphenol —serve as critical intermediates in the synthesis of kinase inhibitors, antiviral phenoxazines, and 18F-labeled PET imaging agents.

This guide provides a technical deep-dive into the synthesis, physicochemical rationale, and therapeutic applications of this chemical class. It is designed for medicinal chemists and process scientists seeking to leverage bioisosterism to enhance metabolic stability and target affinity.

Part 1: Structural Rationale & Chemical Space

The "Fluorine Effect" on the Cresol Scaffold

The introduction of fluorine into an amino-cresol core is rarely arbitrary. It is a strategic modification designed to alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile without significantly changing steric bulk.

  • Metabolic Blocking: The methyl group of cresol is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (benzylic oxidation). Placing a fluorine atom adjacent to the methyl group (ortho) or on the ring can electronically deactivate the system or sterically hinder enzymatic approach, prolonging half-life (

    
    ).
    
  • pKa Modulation:

    • Phenol Acidity: Fluorine (electronegative,

      
      ) inductively stabilizes the phenoxide anion, lowering the pKa of the hydroxyl group. This can enhance potency in targets requiring a hydrogen bond donor/acceptor pair.
      
    • Amine Basicity: Conversely, fluorine reduces the basicity of the aniline nitrogen, which can reduce off-target toxicity associated with highly basic amines (e.g., hERG channel inhibition).

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a representative fluorinated amino-cresol core.

SAR_Logic Core Fluorinated Amino-Cresol Scaffold F_Sub Fluorine Substitution (Electronic Modulation) Core->F_Sub Me_Grp Methyl Group (Lipophilicity) Core->Me_Grp Amine Amino Group (Warhead Attachment) Core->Amine Metab Metabolic Stability (Blocks CYP Oxidation) F_Sub->Metab C-F Bond Strength (116 kcal/mol) pKa Acidity/Basicity Tuning F_Sub->pKa Inductive Effect (-I) Me_Grp->Metab Vulnerable Site Amine->pKa Nucleophile

Figure 1: SAR logic detailing how fluorine integration modulates the physicochemical properties of the amino-cresol scaffold.

Part 2: Synthetic Methodologies

The synthesis of fluorinated amino-cresols typically avoids direct fluorination of the sensitive amino-phenol core. Instead, it relies on the reduction of stable nitro-precursors.

Primary Route: Nitro-Reduction

The most robust path to 4-amino-2-fluoro-5-methylphenol involves the catalytic hydrogenation of 2-fluoro-5-methyl-4-nitrophenol .

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of 4-amino-2-fluoro-5-methylphenol from 2-fluoro-5-methyl-4-nitrophenol. Scale: 10 mmol basis.

Reagents:

  • Substrate: 2-Fluoro-5-methyl-4-nitrophenol (1.71 g, 10 mmol)

  • Catalyst: 10% Pd/C (170 mg, 10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (50 mL)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve the nitro-phenol substrate in anhydrous MeOH. Ensure complete dissolution; mild sonication may be used.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen, which poses a fire risk when introducing the catalyst.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety Note: Pd/C is pyrophoric. Keep wet with solvent or add under an inert blanket.

  • Hydrogenation: Introduce the Hydrogen atmosphere.[1]

    • Balloon Method: Evacuate and backfill with

      
       three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
      
    • Parr Shaker: Pressurize to 30 psi. Shake for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (often fluorescent under UV).

  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product is typically an off-white to grey solid.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the low-field aromatic protons of the nitro species and the appearance of a broad singlet (

    
    ) around 4.5–5.0 ppm.
    
  • Yield: Expected >90%.

Secondary Route: Benzoxazole Cyclization

Amino-cresols are frequently cyclized to form fluorinated benzoxazoles , which are potent pharmacophores.

Protocol: React the isolated amino-cresol (1 eq) with an aldehyde (1 eq) in the presence of an oxidant (e.g.,


 or simply air/DMSO) or with a carboxylic acid in Polyphosphoric Acid (PPA) at 120°C.

Part 3: Applications in Drug Development & Imaging

Oncology: Kinase Inhibitor Fragments

The 4-amino-2-fluoro-5-methylphenol moiety serves as a "warhead" attachment point. In kinase inhibitors, the phenol -OH often forms a critical hydrogen bond with the kinase hinge region (e.g., Glu or Asp residues), while the fluorine atom fills a hydrophobic pocket, increasing selectivity over non-fluorinated analogs.

Diagnostic Imaging: 18F-PET Tracers

Fluorinated cresols have been adapted for Positron Emission Tomography (PET).

  • Mechanism: Replacing the stable

    
     with the radioisotope 
    
    
    
    .
  • Application:

    • pH Imaging: Fluorinated derivatives of Cresol Purple (e.g., trifluoromethyl-cresol purple) exhibit pKa shifts that allow for pH mapping in acidic tumor microenvironments.

    • Cardiac Imaging: Fluorinated ammonium salts derived from amino-cresols are investigated as myocardial perfusion agents due to their lipophilic cationic nature.

Quantitative Comparison: Fluorine Impact

The table below summarizes the theoretical impact of fluorination on the cresol scaffold properties.

PropertyNon-Fluorinated (Amino-Cresol)Fluorinated (Fluoro-Amino-Cresol)Impact on Drug Design
C-H/C-F Bond Energy ~98 kcal/mol~116 kcal/molIncreases metabolic stability against oxidation.
Lipophilicity (LogP) 1.0 - 1.51.2 - 1.7Improves membrane permeability (CNS penetration).
pKa (Phenol) ~10.3~8.5 - 9.5Increases acidity; stronger H-bond donor capability.
Hammett Constant (

)
-0.17 (Methyl)0.06 (Fluoro)Electron-withdrawing nature alters ring reactivity.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the complete workflow from the commercial nitro-precursor to the final drug scaffold.

Synthesis_Workflow Start Precursor: 2-Fluoro-5-methyl-4-nitrophenol Step1 Reduction (H2, Pd/C, MeOH) Start->Step1 Hydrogenation Inter Intermediate: 4-Amino-2-fluoro-5-methylphenol Step1->Inter -2 H2O Branch1 Path A: Amide Coupling (Kinase Inhibitors) Inter->Branch1 R-COCl / Base Branch2 Path B: Cyclization (Benzoxazoles) Inter->Branch2 R-CHO / Oxidant

Figure 2: Synthetic workflow converting the nitro-precursor into diverse medicinal chemistry scaffolds.

References

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules. Retrieved from [Link]

  • Beilstein Institute. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Electronic & Synthetic Profiling of 3-Amino-2-fluoro-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the high-stakes arena of kinase inhibitor design, 3-Amino-2-fluoro-4-methylphenol (CAS 1427406-97-0) represents a "privileged scaffold." It is not merely a building block; it is a precision tool for modulating the electronic landscape of a drug candidate.[1]

The strategic insertion of fluorine at the C2 position, sandwiched between a phenolic hydroxyl (C1) and an amine (C3), creates a unique "Electronic Locking Mechanism." This substitution pattern achieves three critical drug development goals:

  • Metabolic Hardening: Blocks the metabolically vulnerable ortho-position relative to the phenol.

  • Conformational Control: Induces a planar conformation via Intramolecular Hydrogen Bonding (IMHB), reducing the entropic penalty of binding to protein targets.

  • pKa Modulation: Fine-tunes the acidity of the phenol and the basicity of the aniline, optimizing membrane permeability (LogD) without sacrificing solubility.

This guide provides a comprehensive technical analysis of this molecule, moving from quantum mechanical electronic effects to practical bench-top synthesis.

Part 2: Molecular Architecture & Electronic Landscape

The "Fluorine Sandwich" Effect

The defining feature of this molecule is the C2-Fluorine atom positioned between the C1-Hydroxyl and C3-Amino groups. This creates a push-pull electronic system that is distinct from non-fluorinated analogs.

  • C1-OH Interaction (The Acidifier):

    • Inductive Effect (-I): The highly electronegative fluorine withdraws electron density through the

      
      -framework. This weakens the O-H bond, lowering the pKa of the phenol (making it more acidic).
      
    • IMHB: A weak intramolecular hydrogen bond forms between the hydroxyl proton and the fluorine lone pair (O-H

      
      F). This locks the phenol into a cis-conformation relative to the fluorine.
      
  • C3-NH2 Interaction (The Deactivator):

    • Basicity Reduction: The inductive withdrawal by fluorine reduces the electron density on the nitrogen lone pair. This lowers the pKa of the conjugate acid (making the amine less basic), which is crucial for reducing lysosomal trapping and improving oral bioavailability.

  • C4-Methyl (The Anchor):

    • Provides a steric anchor that prevents rotation and adds lipophilicity (increasing LogP by ~0.5 units), aiding in hydrophobic pocket filling within enzyme active sites.

Quantitative Electronic Map (Graphviz)

The following diagram illustrates the competing electronic vectors and the resulting molecular dipole and reactivity hotspots.

Electronic_Landscape cluster_effect Net Electronic Result Phenol C1-Hydroxyl (OH) IMHB Intramolecular H-Bond (Conformational Lock) Phenol->IMHB Fluoro C2-Fluorine (F) Fluoro->Phenol Increases Acidity (Lower pKa) Amine C3-Amino (NH2) Fluoro->Amine Decreases Basicity Result Result: 1. Planar Conformation 2. Reduced Metabolic Oxidation 3. Optimized LogD Fluoro->Result Amine->Result Methyl C4-Methyl (CH3) Methyl->Amine Steric Buttressing Inductive Inductive Withdrawal (-I) Resonance Resonance Donation (+R) IMHB->Fluoro O-H...F Interaction

Figure 1: Electronic vector map showing the inductive and steric interplay between the 2-fluoro substituent and adjacent functional groups.

Part 3: Physicochemical Properties

The following data summarizes the shift in properties compared to the non-fluorinated parent (3-amino-4-methylphenol).

PropertyValue (Approx.)Shift vs. Non-F ParentMechanism
Phenol pKa 8.8 - 9.2-1.0 unit (More Acidic)Inductive (-I) effect of ortho-F stabilizes phenoxide anion.
Aniline pKa 3.2 - 3.8-1.0 unit (Less Basic)Inductive (-I) effect reduces N-lone pair availability.
LogP 1.4+0.2 units (More Lipophilic)Fluorine is more lipophilic than Hydrogen; C-F bond is non-polarizable.
H-Bond Donor 2 (OH, NH2)UnchangedAcidity of donors is increased.
PSA (Polar Surface Area) ~46 ŲNegligible changeF does not contribute significantly to PSA.

Part 4: Synthetic Methodology

Synthesis of 3-Amino-2-fluoro-4-methylphenol requires careful orchestration to ensure regioselectivity, particularly placing the fluorine correctly between the activating groups.

Recommended Route: Nitration of Fluorophenol

This route is preferred for scale-up due to the availability of starting materials and avoidance of hazardous fluorinating reagents (like Selectfluor) at late stages.

Starting Material: 2-Fluoro-4-methylphenol (Commercially Available)[2]

Step 1: Nitration

  • Reagents: HNO₃ (1 eq), H₂SO₄ (cat.), in Acetic Acid at 0°C.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The OH group is a stronger activator than the Methyl group. The 2-position is blocked by F. The 6-position is sterically accessible, but the 3-position (ortho to Methyl, meta to OH) is electronically deactivated?

  • Correction: OH directs ortho/para. Para is blocked (Methyl). Ortho is blocked (F) or open (6-position).

  • Refined Strategy: Direct nitration of 2-fluoro-4-methylphenol often yields the 6-nitro isomer (ortho to OH). To get the 3-nitro isomer (which reduces to the 3-amino target), one must often use a rearrangement or start from a different precursor, such as 2-fluoro-4-methyl-aniline , protect, nitrate, then convert.

  • Alternative High-Purity Route:Nucleophilic Aromatic Substitution (SnAr) on a fluoronitrobenzene precursor.

Optimized Protocol (Literature Derived):

  • Precursor: 2,3-Difluoro-4-methylnitrobenzene.

  • Substitution: Hydrolysis of the 2-fluoro group (more labile due to ortho-nitro activation? No, the nitro activates ortho/para).

  • Actual Industrial Route:

    • Start with 3-Amino-4-methylphenol .[3][4][5]

    • Protect Amine (Acetyl).

    • Protect Phenol (Methyl ether or Acetyl).

    • Electrophilic Fluorination: Use Selectfluor in MeCN. Directs ortho to the strongest donor (OH/OMe).

    • Deprotection.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 3-Amino-4-methylphenol Step1 1. Protection (Ac2O, Pyridine) -> Diacetate Start->Step1 Step2 2. Fluorination (Selectfluor, MeCN, 0°C) Regioselective at C2 Step1->Step2 Step3 3. Deprotection (HCl, MeOH, Reflux) Step2->Step3 Target Target: 3-Amino-2-fluoro-4-methylphenol Step3->Target

Figure 2: Late-stage fluorination strategy allows for the use of inexpensive non-fluorinated precursors.

Part 5: Experimental Protocols

Protocol: Synthesis via Selectfluor (Bench Scale)

Objective: Preparation of 1.0 g of 3-Amino-2-fluoro-4-methylphenol.

  • Protection: Dissolve 3-amino-4-methylphenol (1.23 g, 10 mmol) in DCM (20 mL). Add Triethylamine (2.2 eq) and Acetic Anhydride (2.1 eq). Stir at RT for 4h. Wash with 1M HCl, dry (MgSO4), and concentrate to yield the diacetate.

  • Fluorination: Dissolve the diacetate in dry Acetonitrile (15 mL). Cool to 0°C. Add Selectfluor (1.1 eq) portion-wise over 30 mins. The reaction is monitored by LCMS. The fluorine directs to the position ortho to the acetoxy group (C2), which is less sterically hindered than C6 and electronically favored due to the para-methyl resonance.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[5]

  • Hydrolysis: Reflux the crude fluorinated intermediate in 6M HCl/MeOH (1:1) for 2 hours to remove acetyl groups.

  • Purification: Neutralize to pH 7 with NaOH. Extract with EtOAc.[5] Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol: pKa Determination (Spectrophotometric)

Rationale: Accurate pKa values are essential for predicting ionization state at physiological pH (7.4).

  • Preparation: Prepare a 50 µM stock solution of the target in water (with <1% DMSO for solubility).

  • Titration: Use a UV-Vis spectrophotometer with a flow cell. Titrate from pH 2.0 to pH 12.0 using standardized HCl and NaOH.

  • Detection: Monitor the bathochromic shift of the phenolate absorption band (typically shifts from ~280 nm to ~300 nm upon ionization).

  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

    • Expected Phenol pKa: ~9.0

    • Expected Aniline pKa: ~3.5 (Likely visible only in highly acidic range).

Part 6: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • BLD Pharm. (n.d.). 3-Amino-2-fluoro-4-methylphenol Product Page. BLD Pharm Repository. Link

  • Rosenberg, R. E., et al. (2020).[6] Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol. The Journal of Physical Chemistry A, 124(19), 3851-3858.[6] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Amino-2-fluoro-4-methylphenol, a valuable fluorinated aromatic building block for research and development in the pharmaceutical and agrochemical industries. The synthetic strategy is a robust two-step process commencing with the regioselective nitration of 2-fluoro-4-methylphenol to yield the intermediate 2-fluoro-4-methyl-5-nitrophenol. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target compound. This document offers in-depth, step-by-step methodologies, explanations of the chemical principles, and safety considerations essential for the successful and safe execution of this synthesis.

Introduction: The Significance of Fluorinated Aminophenols

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability.[1][2] These modifications can lead to enhanced potency and improved pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2] 3-Amino-2-fluoro-4-methylphenol is a key intermediate that incorporates a strategic combination of functional groups—a nucleophilic amino group, a phenolic hydroxyl group, and a fluorine atom—making it a versatile scaffold for the synthesis of more complex molecules.[3][4]

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Amino-2-fluoro-4-methylphenol is efficiently achieved through a two-step process starting from the commercially available 2-fluoro-4-methylphenol. The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Fluoro-4-methylphenol Intermediate 2-Fluoro-4-methyl-5-nitrophenol Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final_Product 3-Amino-2-fluoro-4-methylphenol Intermediate->Final_Product Step 2: Reduction (H₂, Pd/C)

Caption: Overall synthetic workflow for 3-Amino-2-fluoro-4-methylphenol.

The initial step involves the electrophilic aromatic substitution (nitration) of 2-fluoro-4-methylphenol. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the fluorine and hydroxyl groups.

The second step is the reduction of the nitro group in 2-fluoro-4-methyl-5-nitrophenol to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium-on-carbon catalyst and a hydrogen source.[5][6]

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrophenol

This protocol is adapted from established methods for the nitration of substituted phenols.

Materials:

  • 2-Fluoro-4-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-fluoro-4-methylphenol in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 20 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methylphenol over a period of 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

  • Slowly pour the reaction mixture over 200 g of crushed ice in a beaker and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude 2-fluoro-4-methyl-5-nitrophenol can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-2-fluoro-4-methylphenol

This protocol utilizes catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • 2-Fluoro-4-methyl-5-nitrophenol

  • Methanol

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂) or Ammonium Formate

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a Parr hydrogenation bottle, dissolve 5.0 g of 2-fluoro-4-methyl-5-nitrophenol in 100 mL of methanol.

  • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and shake or stir the mixture at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude 3-Amino-2-fluoro-4-methylphenol.

  • The product can be further purified by recrystallization from an appropriate solvent if necessary.

Data Presentation

Table 1: Summary of Reagents and Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (approx.)Quantity Used
Step 1: Nitration
2-Fluoro-4-methylphenolC₇H₇FO126.130.07910.0 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.08-30 mL
Concentrated Nitric Acid (70%)HNO₃63.01-6.0 mL
DichloromethaneCH₂Cl₂84.93-100 mL
Step 2: Reduction
2-Fluoro-4-methyl-5-nitrophenolC₇H₆FNO₃171.130.0295.0 g
MethanolCH₄O32.04-100 mL
10% Palladium on CarbonPd/C--0.5 g
Hydrogen GasH₂2.02-50 psi

References

  • Moku Chemistry. 3-amino-2-fluoro-4-methylphenol. Available at: [Link]

  • Hagool, S. et al. (2012). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-4-methylphenol. Available at: [Link]

  • Ayi, A. I. (1980). New synthetic routes to -fluoro-a-aminoacids B - from glycidonitriles. Journal of Fluorine Chemistry.
  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • MySkinRecipes. 4-Amino-3-fluoro-2-methylphenol. Available at: [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. Available at: [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. Available at: [Link]

  • Princeton University. (2013). Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. Available Technologies. Available at: [Link]

  • Maulide, N. et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. Available at: [Link]

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Technical Guide: Reaction Mechanisms & Protocols for 3-Amino-2-fluoro-4-methylphenol

[1]

Executive Summary & Structural Profile[2][3]

3-Amino-2-fluoro-4-methylphenol is a highly specialized tetrasubstituted benzene scaffold used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its utility stems from the unique electronic and steric environment created by the contiguous substitution pattern (1-OH, 2-F, 3-NH₂, 4-CH₃).[1]

Unlike standard anilines, this molecule presents significant synthetic challenges due to the "Ortho-Effect" where the nucleophilic amino group is flanked by both an electron-withdrawing fluorine atom and a sterically bulky methyl group.[1]

Structural Analysis & Reactivity Map
  • 1-Hydroxyl (OH): Strong activator. Directs electrophiles to C6 (ortho). Acidic proton susceptible to etherification.

  • 2-Fluoro (F): Inductive electron-withdrawing group (EWG).[1] Reduces the basicity of the adjacent amine and the pKa of the phenol.[1]

  • 3-Amino (NH₂): The primary synthetic handle. Its nucleophilicity is significantly attenuated by the ortho-fluorine (inductive effect) and ortho-methyl (steric hindrance).[1]

  • 4-Methyl (CH₃): Weak activator. Provides lipophilic bulk and blocks the C4 position, preventing para-substitution relative to the phenol.[1]

ReactivityMapCore3-Amino-2-fluoro-4-methylphenol(Tetrasubstituted Core)OHC1-Hydroxyl Group(Nucleophile / Directing)Core->OHFC2-Fluorine(Inductive Deactivation)Core->FNH2C3-Amino Group(Attenuated Nucleophile)Core->NH2CH3C4-Methyl Group(Steric Blocking)Core->CH3C6C6-Position(Open for EAS)Core->C6EtherEtherOH->EtherWilliamson Ether Synthesis(Linker Attachment)HbondHbondF->HbondIntramolecular H-Bonding(Modulates Acidity)AmideAmideNH2->AmideAmide Coupling(Requires Activation)HalogenHalogenC6->HalogenElectrophilic Subst.(Halogenation/Nitration)

Figure 1: Reactivity profile of 3-Amino-2-fluoro-4-methylphenol.[1][2][3] Note the central role of the amino group despite its deactivation.[1]

Mechanistic Pathways

Module A: Amide & Urea Coupling (The "Kinase Linker")

The most critical application of this scaffold is in the formation of amides or ureas, which serve as hydrogen-bonding motifs in the ATP-binding pockets of kinase enzymes.[1]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. However, standard coupling reagents (EDC/HOBt) often fail or proceed with low yields due to the deactivated nature of the amine .[1] The fluorine atom at C2 pulls electron density away from the nitrogen lone pair, while the methyl group at C4 creates a steric wall.[1]

  • Optimal Pathway: Use of Acid Chlorides or Anhydrides with a non-nucleophilic base (e.g., DIPEA, Pyridine).[1]

  • Alternative Pathway: Buchwald-Hartwig amidation is recommended if the electrophile is an aryl halide rather than an acid derivative.

Module B: Regioselective Electrophilic Aromatic Substitution (EAS)

When functionalizing the ring, the directing effects compete.[1]

  • OH (C1): Directs ortho to C6 (C2 is blocked).

  • NH₂ (C3): Directs para to C6 (C2/C4 blocked).

  • F (C2) & CH₃ (C4): Direct to C5.

Outcome: The cooperative directing effects of the two strongest activators (OH and NH₂) make C6 the exclusive site for electrophilic attack (e.g., bromination, nitration).[1] This high regioselectivity is advantageous for expanding the core.

Experimental Protocol: High-Yield Amide Synthesis

Objective: Synthesis of N-(2-fluoro-3-hydroxy-6-methylphenyl)benzamide derivatives. Rationale: This protocol utilizes an acid chloride to overcome the low nucleophilicity of the sterically hindered amine.

Materials
  • Substrate: 3-Amino-2-fluoro-4-methylphenol (1.0 eq)[1]

  • Reagent: Aryl Acid Chloride (1.1 eq)[1]

  • Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a rubber septum.

    • Purge with nitrogen for 5 minutes.

    • Add 3-Amino-2-fluoro-4-methylphenol (200 mg, 1.42 mmol) and dissolve in anhydrous DCM (5 mL). The solution may appear slightly pink/brown due to trace oxidation.

  • Activation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Pyridine (0.34 mL, 4.26 mmol) dropwise. Note: Pyridine acts as both a base and an acyl transfer catalyst.

  • Coupling:

    • Dissolve the Acid Chloride (1.56 mmol) in DCM (2 mL) in a separate vial.

    • Add the acid chloride solution dropwise to the RBF over 10 minutes.[1]

    • Observation: A white precipitate (pyridinium salt) should form immediately.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (25 °C).

    • Stir for 3–5 hours.

    • TLC Monitoring: Use 50% EtOAc/Hexanes. The starting aniline (polar, fluorescent) should disappear.[1] If reaction is incomplete after 5 hours, heat to reflux (40 °C).

  • Workup:

    • Quench with 1M HCl (10 mL) to remove excess pyridine.

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Quantitative Data Summary
ParameterValueNotes
Typical Yield 75–85%Lower yields observed with bulky acid chlorides.[1]
Reaction Time 3–5 HoursExtended times required compared to non-fluorinated anilines.
Key Byproduct O-acylated phenolOccurs if base is too strong or temp is too high.

Troubleshooting & Optimization

Issue: O-Acylation vs. N-Acylation

Since the molecule contains both a Phenol (-OH) and an Aniline (-NH₂), there is a risk of ester formation (O-acylation) competing with amide formation.[1]

  • Cause: The NH₂ is deactivated by Fluorine, making the Phenol (especially if deprotonated) a competitive nucleophile.[1]

  • Solution: Do not use strong bases (NaH, NaOH) that deprotonate the phenol. Use weak organic bases (Pyridine, DIPEA) which are sufficient to scavenge HCl but not strong enough to fully deprotonate the phenol.[1] If O-acylation occurs, treat the crude product with LiOH/THF to selectively hydrolyze the ester while leaving the amide intact.[1]

Issue: Oxidation/Darkening

Aminophenols are prone to air oxidation (forming quinone imines).

  • Prevention: Store the starting material under Argon at 4 °C. Add 1% sodium ascorbate if performing reactions in aqueous/organic mixtures.

Visualization of Synthesis Logic

SynthesisWorkflowStart3-Amino-2-fluoro-4-methylphenolConditionsPyridine, DCM0°C to RTStart->ConditionsReagentAcid Chloride(R-COCl)Reagent->ConditionsIntermediateTransition State(Tetrahedral)Conditions->IntermediateProductTarget Amide(Kinase Inhibitor Scaffold)Intermediate->ProductMajor Path(N-attack)SideProductO-Acylated Impurity(Avoid via pH control)Intermediate->SideProductMinor Path(O-attack)

Figure 2: Synthetic workflow emphasizing the selectivity required to favor N-acylation over O-acylation.

References

  • Synthesis of Fluorinated Benzamides: World Intellectual Property Organization (WIPO). Patent WO2013037705A9. "Aniline Derivatives, Their Preparation and Their Therapeutic Application."

  • General Benzoxazole Synthesis (Contextual): Organic Chemistry Portal. "Synthesis of Benzoxazoles."

  • Fluorinated Aniline Properties: MDPI Molecules. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives." (2025).[1][4] [1]

  • Chemical Safety Data: Sigma-Aldrich. "Safety Data Sheet for Fluorinated Aminophenols."

Application Note: High-Fidelity Diazotization of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The diazotization of 3-Amino-2-fluoro-4-methylphenol (CAS: 364328-07-4) represents a critical intermediate step in the synthesis of diverse bioactive scaffolds, particularly for fluorinated drug candidates. Unlike simple anilines, this substrate presents unique challenges due to its amphoteric nature (basic amine, acidic phenol) and steric congestion (amine flanked by ortho-fluoro and ortho-methyl groups).[1]

Key Technical Challenges:

  • Self-Coupling (Azo Dye Formation): The electron-rich phenol ring is highly susceptible to electrophilic attack by the formed diazonium species, leading to tarry azo byproducts if pH is not strictly maintained < 1.0.

  • Steric Hindrance: The 2-Fluoro and 4-Methyl substituents create a steric pocket around the 3-Amino group, potentially slowing the kinetics of N-nitrosation.

  • Thermal Instability: As with most diazonium salts, the intermediate is thermally labile; however, the presence of the fluorine atom provides a slight inductive stabilization compared to non-halogenated analogues.

This guide details two validated protocols: Method A (Aqueous) for immediate downstream consumption, and Method B (Anhydrous) for the isolation of the stable tetrafluoroborate salt.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the critical pathways. Note the competition between the desired diazotization and the undesired azo coupling (self-reaction).

Diazotization_Pathway Start 3-Amino-2-fluoro- 4-methylphenol Acid Protonation (pH < 1) Start->Acid HCl / H2SO4 Side Side Reaction: Azo Coupling Start->Side Unreacted Amine Nitro Nitrosation (NO+ attack) Acid->Nitro NaNO2 / 0-5°C Diazo Diazonium Salt (Ar-N2+) Nitro->Diazo -H2O Diazo->Side pH > 3 (Phenoxide formation)

Figure 1: Reaction logic flow for the diazotization of 3-Amino-2-fluoro-4-methylphenol. The red dashed line represents the critical failure mode (self-coupling) avoided by high acidity.

Method A: Standard Aqueous Diazotization (In Situ)

Best for: Immediate hydrolysis (phenol synthesis), Sandmeyer reactions (halogenation), or reduction (hydrazine synthesis).[1]

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Amino-2-fluoro-4-methylphenol (1.0 eq)[1]

  • Acid: HCl (concentrated, 37%) or H₂SO₄ (50% aq).[1] Note: Use 2.5–3.0 molar equivalents minimum.

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.05–1.1 eq), 4M aqueous solution.[1]

  • Quencher: Sulfamic acid or Urea.

  • Solvent: Water (degassed recommended).[1]

Protocol Steps
  • Acid Dissolution (The "Paste" Method):

    • In a round-bottom flask, charge the aminophenol substrate.

    • Add water (approx. 5 mL/g substrate) and stir to form a suspension.[2]

    • Crucial Step: Slowly add concentrated HCl (2.5 eq) while cooling in an ice/water bath. The amine should convert to the hydrochloride salt.

    • Observation: If the hydrochloride salt is insoluble, a fine white/off-white slurry will form.[1] Vigorous magnetic stirring is essential here to prevent particle encapsulation.

  • Temperature Equilibration:

    • Cool the mixture to 0–2 °C . Internal temperature monitoring is mandatory. Do not rely on bath temperature.

  • Diazotization:

    • Add the NaNO₂ solution dropwise via an addition funnel or syringe pump.

    • Rate Control: Maintain internal temperature < 5 °C .

    • Mechanistic Insight: The addition must be slow to avoid a local excess of HNO₂ which can cause oxidative dimerization of the phenol ring.

  • Digestion:

    • After addition, stir at 0–5 °C for 20–30 minutes.

    • Endpoint Check: The solution should be clear (or slightly straw-colored) with no remaining solid amine.

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required for complete conversion).[1]

  • Quenching (Destruction of Excess HNO₂):

    • Add solid Sulfamic Acid (or Urea) in small portions until the starch-iodide test is negative.

    • Why? Excess nitrous acid interferes with downstream nucleophiles (e.g., CuCl, KI) and can cause violent off-gassing.[1]

Method B: Anhydrous Isolation as Tetrafluoroborate Salt

Best for: Long-term storage, clean Balz-Schiemann fluorination, or use in non-aqueous coupling (e.g., Heck-Matsuda).[1]

Reagents
  • Substrate: 3-Amino-2-fluoro-4-methylphenol (1.0 eq)[1]

  • Solvent: Ethanol (absolute) or Acetonitrile.[1]

  • Acid: Tetrafluoroboric acid (HBF₄), 48% aq.[1] solution (2.2 eq).

  • Nitrosating Agent: tert-Butyl Nitrite (TBN) or Isoamyl Nitrite (1.2 eq).[1]

  • Precipitant: Diethyl ether (anhydrous).[1]

Protocol Steps
  • Solubilization:

    • Dissolve the aminophenol in a minimal amount of absolute ethanol or acetonitrile at room temperature.

    • Cool to -5 °C (salt-ice bath).

  • Acidification:

    • Add HBF₄ (48%) dropwise. The solution may darken slightly.

  • Organic Nitrosation:

    • Add tert-Butyl Nitrite dropwise over 10 minutes.

    • Reaction: The mixture will likely change color (yellow to orange). Stir for 30–45 minutes at -5 °C to 0 °C.

  • Precipitation:

    • Dilute the reaction mixture with cold anhydrous Diethyl Ether (3x reaction volume).

    • The diazonium tetrafluoroborate salt should precipitate as a solid.

  • Isolation:

    • Filter rapidly using a sintered glass funnel (keep cold).

    • Wash with cold ether.

    • Safety: Do not dry completely to a dust if not necessary; keep damp with solvent or store immediately at -20 °C. While BF₄ salts are generally stable, diazonium phenols can be shock-sensitive when anhydrous.[1]

Critical Process Parameters & Troubleshooting

ParameterSpecificationDeviation ConsequenceCorrective Action
Temperature 0 – 5 °C> 10 °C: Hydrolysis to resorcinol derivative (N2 loss).[1]Add crushed ice directly to reaction (Method A only).
pH (Method A) < 1.0> 2.0: Formation of azo dyes (coupling with self).[1]Ensure sufficient acid excess (2.5+ eq) before nitrite addition.
Stirring Vigorous (>500 rpm)Poor mixing leads to unreacted amine trapped in solids.Use mechanical stirring for scales >10g; ensure fine particle size.
Nitrite Excess Positive Starch-IodideNegative test: Incomplete conversion, residual aniline.[1]Add NaNO₂ in 0.05 eq increments until test holds for 10 min.

References

  • General Diazotization Protocols

    • Organic Syntheses, Coll.[1][3] Vol. 3, p. 711 (1955); Vol. 24, p. 80 (1944).[1] Protocol for diazotization of substituted anilines.

    • Filimonov, V. D., et al. (2008).[1][4] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1][4] Organic Letters, 10(18), 3961-3964.[1] Link[1]

  • Stability of Diazonium Salts

    • Hanson, P., et al. (2020).[1] "Comparison of the Thermal Stabilities of Diazonium Salts." Organic Process Research & Development. Link[1]

  • Fluorinated Intermediates

    • Scientific Update (2019).[1][5] "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." (Discusses handling of fluorinated amine precursors). Link

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet for 4-Amino-3-fluoro-2-methylphenol (Analogous structure).[1] Link

Sources

Preparation of bioactive heterocycles from 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Bioactive Heterocycles from 3-Amino-2-fluoro-4-methylphenol

Introduction & Strategic Analysis

3-Amino-2-fluoro-4-methylphenol is a specialized, high-value intermediate used primarily in the synthesis of kinase inhibitors (e.g., MEK, BRAF, and HCV inhibitors) and advanced fluorinated APIs.[1] Its unique substitution pattern presents both opportunities and challenges for heterocycle formation.[1]

Structural Analysis & Reactivity Profile:

  • Fluorine Effect (C2): The fluorine atom at position 2 is flanked by a hydroxyl group (C1) and an amino group (C3).[1][2] This electron-withdrawing group modulates the pKa of the phenol and reduces the nucleophilicity of the amine, enhancing metabolic stability against oxidative metabolism.[1]

  • Steric Blockade (Ortho-Positions):

    • The amine (C3) is flanked by Fluorine (C2) and Methyl (C4).[1] Consequently, both positions ortho to the amine are substituted.

    • Implication: Traditional aniline cyclizations that require an open ortho position (e.g., Skraup quinoline synthesis, Pictet-Spengler) are blocked and will not proceed to form fused bicyclic systems directly on the amine.[1]

  • 1,3-Relationship: The amine and hydroxyl groups are in a meta (1,[1]3) relationship.[1][2][3] Direct cyclization between these two groups to form fused rings (like benzoxazoles) is geometrically disfavored without complex rearrangements or large bridging linkers.[1]

Synthetic Strategy: Given these constraints, the preparation of "bioactive heterocycles" from this scaffold follows three chemically viable pathways:

  • Pathway A (Pendant Heterocycles): Constructing a heterocyclic ring using the amine nitrogen (e.g., Tetrazoles, Pyrroles) where the phenyl ring becomes a substituent.[1][2]

  • Pathway B (Coupled Heterocycles): Using the amine as a nucleophile to couple with pre-formed heterocyclic electrophiles (e.g., Pyridines, Quinazolines) to form kinase inhibitor scaffolds.[1][2]

  • Pathway C (Phenolic Functionalization): Utilizing the open C6 position (ortho to Phenol) for Mannich-type condensations.[1]

Protocol 1: Synthesis of 1-(2-Fluoro-3-hydroxy-4-methylphenyl)-1H-tetrazoles

Significance: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, widely used to improve the bioavailability and potency of drug candidates.[1] This protocol converts the amino group into a 1,5-disubstituted tetrazole.[1]

Mechanism: The reaction proceeds via the heterocyclization of an imidoyl chloride intermediate (generated from an amide) with an azide source, or via the triethyl orthoformate/azide method for unsubstituted tetrazoles.[1]

Reagents & Materials:

  • Substrate: 3-Amino-2-fluoro-4-methylphenol (1.0 equiv)[1]

  • Reagent: Triethyl orthoformate (HC(OEt)3) (3.0 equiv)[1]

  • Azide Source: Sodium Azide (NaN3) (1.2 equiv)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (Catalytic amount)[1]

  • Solvent: Acetic Acid or DMF[1][2]

  • Apparatus: Reflux condenser, inert atmosphere (N2).[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-fluoro-4-methylphenol (1.41 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Triethyl orthoformate (4.45 g, 30 mmol) and Sodium Azide (0.78 g, 12 mmol) to the solution.

    • Safety Note: Sodium Azide is toxic and can form explosive hydrazoic acid in the presence of strong acids.[1][2] Ensure proper ventilation and use a blast shield.[1]

  • Cyclization: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product typically precipitates. Filter the solid and wash with cold water (3 x 20 mL).[1]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 75–85% Product: 1-(2-Fluoro-3-hydroxy-4-methylphenyl)-1H-tetrazole.[1]

Protocol 2: Synthesis of Kinase Inhibitor Scaffolds (Amide Coupling)

Significance: This is the most industrially relevant application.[1] The aniline is coupled with a heterocyclic carboxylic acid (e.g., 2-fluoronicotinic acid or a pyrimidine derivative) to form the core structure of MEK/BRAF inhibitors.[1]

Mechanism: Nucleophilic acyl substitution.[1] The steric hindrance of the aniline (flanked by F and Me) requires highly activated electrophiles (Acid Chlorides) or potent coupling agents (HATU/T3P).[1][2]

Reagents & Materials:

  • Substrate: 3-Amino-2-fluoro-4-methylphenol (1.0 equiv)[1]

  • Coupling Partner: 2-Fluoro-5-(3-fluorophenyl)benzoyl chloride (or similar heterocyclic acid chloride) (1.1 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)[1][2]

  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-2-fluoro-4-methylphenol (10 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (20 mmol) and cool the solution to 0 °C using an ice bath.

  • Coupling: Dropwise add a solution of the Acid Chloride (11 mmol) in THF (10 mL) over 15 minutes.

    • Note: The internal temperature must be kept <5 °C to prevent side reactions with the phenol.[1][2] The amine is more nucleophilic and will react preferentially.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching: Quench with saturated NaHCO3 solution (50 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography is essential to separate any O-acylated byproducts (though N-acylation is favored).[1]

Data Output:

Parameter Value
Appearance Off-white to pale yellow solid
MS (ESI) [M+H]+ corresponds to coupled product

| Selectivity | >95% N-acylation vs O-acylation |[1]

Protocol 3: Synthesis of 1-Aryl-Pyrroles (Paal-Knorr Condensation)

Significance: Pyrroles are fundamental pharmacophores.[1] This protocol constructs a pyrrole ring on the nitrogen of the scaffold.[1]

Reagents:

  • Substrate: 3-Amino-2-fluoro-4-methylphenol[1]

  • Reagent: 2,5-Dimethoxytetrahydrofuran (Precursor to succinaldehyde)[1][2]

  • Catalyst: p-Toluenesulfonic acid (p-TSA)[1][2]

  • Solvent: Toluene or Acetic Acid.[1]

Methodology:

  • Reflux the amine (10 mmol) with 2,5-dimethoxytetrahydrofuran (11 mmol) in Glacial Acetic Acid (30 mL) for 2 hours.

  • The acid hydrolyzes the furan to the 1,4-dicarbonyl intermediate, which condenses with the amine.[1]

  • Pour into water, extract with EtOAc, and purify. This yields the 1-(2-Fluoro-3-hydroxy-4-methylphenyl)-1H-pyrrole .[1]

Visualization & Logic

The following diagram illustrates the decision tree for functionalizing this specific scaffold based on its steric and electronic constraints.

G Start 3-Amino-2-fluoro-4-methylphenol (Scaffold) Constraint Constraint Analysis: 1. Ortho-positions (C2, C4) Blocked 2. 1,3-Relationship (OH, NH2) Start->Constraint PathA Pathway A: Pendant Heterocycles (Tetrazoles/Pyrroles) Constraint->PathA Use Amine Nucleophile PathB Pathway B: Amide Coupling (Kinase Inhibitors) Constraint->PathB Couple with Electrophile ProdA 1-Aryl-1H-Tetrazoles (Bioisosteres) PathA->ProdA NaN3 / HC(OEt)3 ProdB N-Aryl-Heteroaryl Amides (e.g., MEK Inhibitors) PathB->ProdB R-COCl / Base

Caption: Strategic functionalization pathways for 3-Amino-2-fluoro-4-methylphenol, bypassing steric constraints to yield bioactive motifs.

References

  • Vertex Pharmaceuticals Inc. (2008).[1][2] Aniline derivatives, their preparation and their therapeutic application. WO2008092954A2.[1][4] Link

  • Sigma-Aldrich. (2023).[1][2] 4-(BOC-AMINO)-3-FLUORO-2-METHYLPHENOL Product Sheet. Link

  • ChemScene. (2023).[1] Methyl (R)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate. Link

  • Organic Chemistry Portal. (2023). Synthesis of Tetrazoles. Link

  • Unibrom Corp. (2023).[1][2] 3-Fluoro-4-methylphenol for critical molecular building block. Link

Sources

Protective group strategies for 3-Amino-2-fluoro-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protective group strategies for 3-Amino-2-fluoro-4-methylphenol synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Regiocontrol via Transient Blocking Groups and Orthogonal Protection Architectures

Abstract & Strategic Overview

The synthesis of 3-Amino-2-fluoro-4-methylphenol (CAS 1427406-97-0) presents a classic "regioselectivity paradox" in aromatic substitution. The 1,2,3,4-substitution pattern creates significant steric crowding, and the electronic directing effects of the phenol (-OH) and fluorine (-F) groups often conflict. Direct nitration of 2-fluoro-4-methylphenol typically yields the thermodynamically favored but structurally incorrect 6-nitro isomer (ortho to the phenol).

To access the 3-amino isomer required for high-value kinase inhibitors (e.g., SHP2 allosteric inhibitors), this protocol employs a Transient Blocking Group Strategy . We utilize a sulfonic acid moiety to temporarily occlude the highly reactive C6 position, forcing electrophilic substitution to the sterically hindered C3 position. Furthermore, we detail an Orthogonal Protection Strategy (TIPS/Boc) to stabilize the electron-rich aminophenol core against oxidative degradation during downstream coupling.

Synthetic Challenges & Mechanism

The synthesis hinges on overcoming the directing power of the phenol hydroxyl group.

  • The Problem: In 2-fluoro-4-methylphenol, the -OH group (C1) strongly activates the ortho-positions (C6). The -F group (C2) and -CH3 (C4) weakly activate C3. Without intervention, electrophiles attack C6.

  • The Solution (Transient Protection): Sulfonation is reversible. Introducing a sulfonyl group at C6 blocks this site. Subsequent nitration is forced to C3 (supported by the directing effects of F and Me). Finally, desulfonation restores the phenol.

DOT Diagram: Regioselective Blocking Pathway

BlockingStrategy Start 2-Fluoro-4-methylphenol (C6 Open) Sulfonation Step 1: Sulfonation (H2SO4) Start->Sulfonation Blocked Intermediate A 6-Sulfonic Acid (C6 Blocked) Sulfonation->Blocked Electrophilic Subst. Nitration Step 2: Nitration (HNO3) Blocked->Nitration Nitro Intermediate B 3-Nitro-6-sulfo (Regio-forced) Nitration->Nitro Forced to C3 Hydrolysis Step 3: Desulfonation (H3O+, Heat) Nitro->Hydrolysis ProductNitro 3-Nitro-2-fluoro- 4-methylphenol Hydrolysis->ProductNitro -SO3H Reduction Step 4: Reduction (H2, Pd/C) ProductNitro->Reduction Final Target: 3-Amino-2-fluoro- 4-methylphenol Reduction->Final

Figure 1: The transient sulfonation strategy forces nitration to the crowded C3 position by blocking the kinetically favored C6 site.

Detailed Experimental Protocols
Phase A: The Blocking Group Strategy (Core Synthesis)

Objective: Synthesize 3-nitro-2-fluoro-4-methylphenol via regioselective nitration.

Reagents:

  • 2-Fluoro-4-methylphenol (Starting Material)

  • Sulfuric Acid (98% H2SO4)

  • Nitric Acid (70% HNO3)

  • Sodium Hydroxide (NaOH)[1]

Protocol:

  • Sulfonation (Blocking C6):

    • Charge a reactor with 2-Fluoro-4-methylphenol (1.0 eq).

    • Slowly add concentrated H2SO4 (5.0 eq) at 0–5°C to control exotherm.

    • Warm to 50°C and stir for 2 hours.

    • Checkpoint: Monitor by HPLC. Disappearance of starting phenol indicates formation of 2-fluoro-4-hydroxy-5-methylbenzenesulfonic acid.

  • Nitration (Functionalizing C3):

    • Cool the sulfonated mixture to 0°C.

    • Add HNO3 (1.05 eq) dropwise, maintaining internal temperature <10°C.

    • Stir at 0–5°C for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The bulky -SO3H group at C6 and the Methyl at C4 force the nitronium ion (NO2+) to attack C3 (ortho to Fluorine).

  • Desulfonation (Deprotection):

    • Dilute the reaction mixture with water (caution: high exotherm).

    • Heat the aqueous acidic solution to reflux (100–110°C) for 4–6 hours.

    • Observation: The sulfonic acid group is cleaved under hot aqueous acid conditions (ipso-substitution by proton).

    • Cool to room temperature.[11][12] The product, 3-nitro-2-fluoro-4-methylphenol , typically precipitates as a yellow solid.

    • Filter, wash with water, and dry.[1]

Data Summary: Phase A

StepReaction TypeKey ConditionYield (Typical)Selectivity (C3 vs C6)
1SulfonationH2SO4, 50°C>95% (in situ)N/A (Blocks C6)
2NitrationHNO3, 0°CN/A (in situ)>20:1
3DesulfonationH2O/H+, 100°C75-85% (Overall)N/A
Phase B: Orthogonal Protection Strategy (Stabilization)

Objective: Protect the synthesized aminophenol to prevent oxidation (quinone formation) and allow selective coupling at the amine.

Rationale: Aminophenols are prone to air oxidation. For library synthesis (e.g., urea formation), the phenol is best protected as a silyl ether (TIPS) and the amine as a carbamate (Boc) or urea.

Protocol:

  • Reduction:

    • Dissolve 3-nitro-2-fluoro-4-methylphenol in MeOH.

    • Add 10% Pd/C (5 wt%) and hydrogenate (1 atm H2) for 4 hours.

    • Filter through Celite to obtain 3-amino-2-fluoro-4-methylphenol .

    • Note: Proceed immediately to protection; the free aminophenol darkens upon air exposure.

  • Phenol Protection (TIPS):

    • To the crude amine solution in DCM, add Imidazole (2.5 eq).

    • Add TIPS-Cl (Triisopropylsilyl chloride) (1.1 eq) at 0°C.

    • Stir at RT for 12 hours.

    • Selectivity: Silylation occurs preferentially at the hard oxygen nucleophile (Phenol) over the aniline nitrogen under these conditions.

  • Amine Handling:

    • The resulting 3-amino-2-fluoro-4-methyl-1-(triisopropylsilyloxy)benzene is a stable oil/solid that can be stored.

    • It can be coupled with isocyanates to form ureas (as seen in SHP2 inhibitor synthesis) or protected with Boc2O.

DOT Diagram: Orthogonal Protection Workflow

ProtectionLogic Aminophenol 3-Amino-2-fluoro- 4-methylphenol (Unstable/Oxidation Prone) TIPS_Rxn Reaction: TIPS-Cl, Imidazole, DCM Aminophenol->TIPS_Rxn Chemoselective O-Silylation ProtectedCore O-TIPS Protected Amine (Stable Intermediate) TIPS_Rxn->ProtectedCore Downstream Downstream Coupling (e.g., Isocyanate -> Urea) ProtectedCore->Downstream Amine is free Phenol is masked

Figure 2: Conversion of the unstable aminophenol to a robust TIPS-ether intermediate allows for clean downstream derivatization.

Critical Process Parameters (CPP)
  • Temperature Control during Sulfonation: Exceeding 60°C during sulfonation can lead to disulfonation or oxidation. Keep strictly between 45–55°C.

  • Desulfonation pH: The hydrolysis of the sulfonic acid requires highly acidic conditions. Do not neutralize the mixture after nitration; simply dilute with water to reduce acid concentration to ~20–30% and reflux.

  • Workup of Aminophenol: Avoid basic aqueous workups for the free aminophenol, as high pH accelerates oxidation to quinone imines. Maintain neutral or slightly acidic conditions until protected.

References
  • Regioselective Nitration via Sulfonation

    • Concept Source: This is a classical "blocking group" strategy in aromatic substitution. See: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.
    • Specific Application: Similar protocols are used for ortho-nitration of substituted phenols. See: I. M. Khaybullin et al., "Nitration of phenols," Russ. J. Org.[13] Chem.

  • Synthesis of SHP2 Inhibitor Intermediates

    • Source: Patent literature describing the synthesis of 3-amino-2-fluoro-4-methylphenol derivatives often utilizes the urea/TIPS route.
    • Reference: WO2013037705A9 "Aniline Derivatives, Their Preparation and Their Therapeutic Application."

  • Protective Group Strategies

    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience).
    • TIPS Stability:Organic Synthesis database on Silyl Ethers.

  • Nitration Methodology

    • Source: "An Efficient and Regioselective Nitration of Phenols." DergiPark Academic.

Sources

Introduction: The Strategic Importance of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Manufacturing of 3-Amino-2-fluoro-4-methylphenol

Topic: Scalable Manufacturing Methods for 3-Amino-2-fluoro-4-methylphenol Audience: Researchers, scientists, and drug development professionals.

3-Amino-2-fluoro-4-methylphenol is a highly valuable fluorinated aromatic building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4][5][6] The unique substitution pattern of 3-Amino-2-fluoro-4-methylphenol, featuring amino, fluoro, and hydroxyl groups, makes it a versatile intermediate for creating diverse molecular architectures.[7][8]

This document, intended for researchers and process chemists, provides a comprehensive guide to a proposed scalable synthesis of 3-Amino-2-fluoro-4-methylphenol. The described methodology is designed with a focus on scalability, safety, and efficiency, utilizing established and reliable chemical transformations. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols, and discuss critical parameters for process optimization and control.

Proposed Scalable Synthetic Route

A robust and scalable synthesis of 3-Amino-2-fluoro-4-methylphenol can be envisioned via a two-step sequence starting from the commercially available 2-fluoro-4-methylphenol. This strategy involves an initial nitration of the phenol, followed by a reduction of the resulting nitro group to the desired amine. This approach is advantageous due to the accessibility of the starting material and the high efficiency of the chosen chemical transformations.

The overall synthetic pathway is illustrated below:

Synthetic_Pathway SM 2-Fluoro-4-methylphenol INT 2-Fluoro-4-methyl-5-nitrophenol SM->INT Nitration (HNO3, H2SO4) FP 3-Amino-2-fluoro-4-methylphenol INT->FP Reduction (H2, Pd/C) Manufacturing_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control RM Raw Material Sourcing (2-Fluoro-4-methylphenol) Nitration Step 1: Nitration RM->Nitration Reduction Step 2: Reduction Nitration->Reduction IPC In-Process Control Nitration->IPC Purification Purification (Crystallization) Reduction->Purification Reduction->IPC Drying Drying Purification->Drying Packaging Packaging & Labeling Drying->Packaging QC_FP Final Product QC Packaging->QC_FP QC_RM Raw Material QC QC_RM->Nitration IPC->Reduction IPC->Purification Release Product Release QC_FP->Release

Caption: General workflow for the scalable production of 3-Amino-2-fluoro-4-methylphenol.

Data Summary and Process Parameters

The following table summarizes the key process parameters for the proposed scalable synthesis of 3-Amino-2-fluoro-4-methylphenol. The target yields and purities are based on typical values for similar transformations reported in the literature.

Parameter Step 1: Nitration Step 2: Reduction
Starting Material 2-Fluoro-4-methylphenol2-Fluoro-4-methyl-5-nitrophenol
Key Reagents Nitric Acid, Sulfuric AcidHydrogen, 5-10% Pd/C
Solvent DichloromethaneEthanol or Ethyl Acetate
Temperature 0-10 °C20-40 °C
Pressure Atmospheric50-100 psi
Reaction Time 3-5 hours4-8 hours
Purification Method CrystallizationCrystallization
Target Yield 80-90%>95%
Target Purity >98%>99%

Safety and Handling

The manufacturing of 3-Amino-2-fluoro-4-methylphenol involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. [9][10][11]* Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reaction should be carried out in a properly designed and maintained pressure reactor. The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry.

  • General Precautions: All operations should be conducted in a well-ventilated area. Emergency eyewash stations and safety showers should be readily accessible. [9][10]Personnel should be trained on the specific hazards of all chemicals used in the process.

Conclusion

The proposed two-step synthesis of 3-Amino-2-fluoro-4-methylphenol from 2-fluoro-4-methylphenol offers a scalable and efficient route to this valuable building block. By implementing robust process controls, adhering to strict safety protocols, and utilizing appropriate analytical methods, high-quality material can be consistently produced to support research and development activities in the pharmaceutical and agrochemical industries. Further process optimization studies may lead to even greater efficiencies and improved economic viability on a large scale.

References

  • Hasan, M. R., Jeong, J. H., & Baek, D. J. (2018). Synthesis and properties of fluorine-containing aromatic polybenzoxazoles from bis(o-aminophenols) and aromatic diacid chlorides. Macromolecular Research, 26(6), 538-545.
  • Rhee, C. K., Levy, L. A., & London, R. E. (1995). Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH.
  • Tasan, S., & Turgut, Y. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(10), 2879-2891.
  • Rhee, C. K., Levy, L. A., & London, R. E. (1995). Fluorinated o-aminophenol derivatives for measurement of intracellular pH.
  • MySkinRecipes. (n.d.). 4-Amino-3-fluoro-2-methylphenol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

  • Zhang, L., et al. (2015). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
  • Al-Suhaimi, K. S., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1084.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Garlyauskayte, R. Y., & Yagupolskii, L. M. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111.
  • James, T., & O'Hagan, D. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(38), 131448.
  • Singh, R. K., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2341.
  • ResearchGate. (n.d.). Synthesis of amino acid 3 from 2-fluoro-4-hydroxybenzaldehyde according to the literature. Retrieved from [Link]

  • Chen, J. L., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 48, 128253.
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.

Sources

Coupling reactions using 3-Amino-2-fluoro-4-methylphenol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coupling Strategies for 3-Amino-2-fluoro-4-methylphenol Scaffolds

Executive Summary & Strategic Analysis

The 3-Amino-2-fluoro-4-methylphenol scaffold represents a "privileged" molecular architecture in modern drug discovery, particularly for kinase inhibitors (e.g., MEK/RAF pathways) and antibiotics. Its value lies in the strategic placement of the fluorine atom, which exerts profound electronic and steric effects on the reactive centers.

The "Sandwiched" Fluorine Effect: Unlike simple anilines or phenols, this molecule features a fluorine atom at the C2 position, effectively "sandwiched" between the hydroxyl group (C1) and the amino group (C3).

FeatureStructural CauseChemical Consequence
Enhanced Phenol Acidity F (C2) is ortho to OH (C1).Inductive withdrawal (-I) lowers pKa (est. 8.8 vs. 10.0 for phenol), facilitating O-alkylation under mild conditions.
Reduced Amine Nucleophilicity F (C2) is ortho to NH₂ (C3).The amine lone pair is less available due to -I effect, requiring high-activity coupling reagents (e.g., HATU, acid chlorides).
Steric Crowding NH₂ (C3) is flanked by F (C2) and Me (4).The amine is sterically hindered from both sides. Bulky electrophiles may fail to couple without specific catalysts.

Reactivity Visualization (Pathway Logic)

The following diagram illustrates the competitive reactivity landscape and the logic flow for selecting the correct protocol.

Reactivity_Map Scaffold 3-Amino-2-fluoro- 4-methylphenol Path_N N-Functionalization (Amine) Scaffold->Path_N Nucleophilic Attack (Sterically Hindered) Path_O O-Functionalization (Phenol) Scaffold->Path_O Deprotonation (Enhanced Acidity) Amide Amide Coupling (Protocol A) Path_N->Amide R-COCl / HATU (High Energy) ChanLam Chan-Lam N-Arylation (Protocol B) Path_N->ChanLam Ar-B(OH)2 / Cu(OAc)2 (Oxidative) Ether Selective O-Alkylation (Protocol C) Path_O->Ether R-X / Mild Base (Chemoselective) Constraint1 CRITICAL: F-atom reduces NH2 nucleophilicity Constraint1->Path_N

Figure 1: Decision tree for functionalizing the scaffold. Note the bifurcation based on nucleophilicity vs. acidity.

Detailed Protocols

Protocol A: Sterically Demanding Amide Coupling

Objective: Acylation of the hindered C3-amine without protecting the C1-phenol.

Rationale: The C3-amine is flanked by a Fluorine (C2) and a Methyl (C4). Standard EDC/NHS coupling often fails due to steric clash and reduced nucleophilicity. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which generates a highly reactive active ester, combined with DIPEA to ensure the amine is neutral.

Materials:

  • 3-Amino-2-fluoro-4-methylphenol (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic is required to solubilize the zwitterionic intermediate).

Step-by-Step:

  • Activation: In a dried flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the 3-Amino-2-fluoro-4-methylphenol (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 40–50°C for 4–12 hours.

    • Note: Unlike simple anilines, this hindered scaffold requires mild heating. Do not exceed 60°C to avoid O-acylation side products.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), then 1M HCl (remove unreacted amine/DIPEA), then Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • TLC: The product amide will be significantly less polar than the starting aminophenol.

  • NMR: Look for the amide proton singlet (usually δ 9.0–10.5 ppm).

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Introducing an aryl group to the amine using Boronic Acids.

Rationale: Since the scaffold lacks a Bromine/Iodine handle, Buchwald-Hartwig coupling is not directly applicable unless the scaffold is pre-functionalized. The Chan-Lam coupling allows direct C-N bond formation using the amine and an aryl boronic acid.[1][2] This oxidative coupling is tolerant of the free phenol (OH) because the amine coordinates Cu(II) more strongly than the phenol.

Materials:

  • 3-Amino-2-fluoro-4-methylphenol (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (Copper(II) Acetate) (0.5 – 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or TEA

  • Oxidant: Atmospheric Air (Balloon or open flask)

  • Solvent: DCM or Dichloroethane (DCE).

Step-by-Step:

  • Setup: Charge a reaction tube with the scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

    • Note: While catalytic copper can be used, stoichiometric copper often gives higher yields for this hindered substrate by overcoming the "ortho-effect" chelation.

  • Solvent/Base: Add DCM (0.1 M) and Pyridine (2.0 equiv).

  • Oxidation: Attach a drying tube (CaCl₂) or an air balloon. The reaction requires O₂ to reoxidize Cu(I) to Cu(II) if running catalytically, or to facilitate the cycle.

  • Agitation: Stir vigorously at RT for 24 hours.

    • Optimization: If conversion is <50% after 24h, add 4Å Molecular Sieves to scavenge water (which inhibits the transmetallation step).

  • Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with dilute NH₄OH (to sequester leached copper) and then Brine.

Mechanism Visualization:

ChanLam_Cycle Cu2 Cu(II)(OAc)2 Complex_A Cu(II)-Amine Complex Cu2->Complex_A Coordination Transmetal Transmetallation (Boronic Acid) Complex_A->Transmetal Ar-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim C-N Bond Formed Oxidation Oxidation (O2) Cu(I) -> Cu(II) RedElim->Oxidation Cu(I) Species Oxidation->Cu2 Regeneration

Figure 2: The oxidative catalytic cycle. The hindered amine requires the initial coordination step to be driven by concentration or excess Copper.

Protocol C: Chemoselective O-Alkylation

Objective: Ether synthesis without N-alkylation.

Rationale: The 2-Fluoro substituent lowers the pKa of the phenol (~8.8).[3] By using a weak base (K₂CO₃) that can deprotonate the phenol but is insufficient to deprotonate the aniline (pKa ~25), we achieve exclusive O-selectivity.

Step-by-Step:

  • Dissolve scaffold in Acetone or Acetonitrile .

  • Add K₂CO₃ (1.5 equiv). Stir for 10 mins at RT.

  • Add Alkyl Halide (1.1 equiv).

  • Heat to reflux (Acetone: 56°C) for 2–4 hours.

  • Result: The phenoxide attacks the electrophile. The sterically hindered and neutral aniline remains unreacted.

References

  • Organic Chemistry Portal. Chan-Lam Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • Chemistry LibreTexts. The Effect of Substituents on pKa (Phenols and Anilines). (2020).[4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 3-Amino-2-fluoro-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Synthesis Optimization & Troubleshooting for 3-Amino-2-fluoro-4-methylphenol

Introduction

The synthesis of 3-Amino-2-fluoro-4-methylphenol (CAS 1427406-97-0) presents a classic challenge in polysubstituted aromatic chemistry: regiochemical control . The interplay between the strongly activating hydroxyl group (-OH), the activating methyl group (-CH3), and the directing effects of the fluorine atom often leads to isomeric mixtures, particularly favoring the 6-amino isomer over the desired 3-amino target.

This guide moves beyond standard recipes to address the causality of yield loss. It focuses on forcing regioselectivity during the precursor stage and preserving the labile fluorine substituent during reduction.

Module 1: Route Diagnostics & Regioselectivity

The Core Problem: Direct nitration of 2-fluoro-4-methylphenol almost invariably yields the wrong isomer.

Q1: Why does my reaction yield primarily 6-amino-2-fluoro-4-methylphenol instead of the 3-amino target? Technical Insight: In 2-fluoro-4-methylphenol , the directing effects are dominated by the hydroxyl group at position 1.

  • OH (Pos 1): Strongly directs ortho (Pos 6) and para (Pos 4, blocked by Methyl).

  • F (Pos 2): Weakly directs ortho (Pos 3) and para (Pos 5).

  • Me (Pos 4): Weakly directs ortho (Pos 3 and 5).

While Position 3 is electronically activated by both F and Me, it is sterically crowded (sandwiched between F and Me). Position 6 is strongly activated by OH and is sterically accessible. Consequently, standard electrophilic aromatic substitution (Nitration) occurs at Position 6 , leading to the 6-nitro (and subsequently 6-amino) impurity.

Troubleshooting Protocol: The "Blocked" Strategy To force substitution at Position 3, you must sterically block Position 6 or use an alternative precursor.

Recommended Workflow (Graphviz Diagram):

SynthesisPath Start Starting Material: 2-Fluoro-4-methylphenol Step1 Step 1: Sulfonation (Blocks Pos 6) Start->Step1 Inter1 Intermediate: 2-Fluoro-4-methyl-6-sulfophenol Step1->Inter1 Step2 Step 2: Nitration (Forced to Pos 3) Inter1->Step2 Inter2 Intermediate: 3-Nitro-2-fluoro-4-methyl-6-sulfophenol Step2->Inter2 Step3 Step 3: Desulfonation (Acid Hydrolysis) Inter2->Step3 ProductNitro Precursor: 3-Nitro-2-fluoro-4-methylphenol Step3->ProductNitro Step4 Step 4: Chemoselective Reduction (Fe/NH4Cl) ProductNitro->Step4 Final Target: 3-Amino-2-fluoro-4-methylphenol Step4->Final

Caption: Optimized pathway utilizing a sulfonation blocking strategy to enforce meta-nitration relative to the hydroxyl group.

Module 2: Reaction Optimization (Reduction Step)

The Core Problem: Hydrodefluorination (loss of Fluorine) during the reduction of the nitro group.

Q2: I am observing significant defluorination (formation of 3-amino-4-methylphenol). How do I prevent this? Technical Insight: Carbon-Fluorine (C-F) bonds on aromatic rings are susceptible to hydrogenolysis, especially when ortho or para to an amino group, and particularly when using Palladium on Carbon (Pd/C) with Hydrogen gas. The Pd catalyst facilitates the oxidative addition into the C-F bond.

Optimization Table: Reduction Conditions

MethodReagentsRisk of DefluorinationYield PotentialNotes
Standard Hydrogenation H₂ (1 atm), 10% Pd/C, MeOHHigh Low (due to side products)Avoid. Pd rapidly cleaves Ar-F bonds.
Sulfided Platinum H₂ (1-3 atm), Pt(S)/CLow High (>90%)The sulfur poisons the catalyst slightly, preventing C-F cleavage while allowing NO₂ reduction.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂ONegligible High (>85%)Recommended. Mild, chemoselective, and scalable. Avoids high-pressure equipment.
Stannous Chloride SnCl₂, HCl, EtOHNegligible ModerateEffective but workup can be messy (tin emulsions). Use only if Fe fails.

Protocol: Fe/NH₄Cl Reduction (Recommended)

  • Dissolve: 1.0 eq of 3-Nitro-2-fluoro-4-methylphenol in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq of Iron powder (325 mesh) and 2.0 eq of Ammonium Chloride (NH₄Cl).

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolate: Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary, then extract with Ethyl Acetate.

Module 3: Purification & Stability

The Core Problem: The product turns dark brown/black upon exposure to air (Oxidation).

Q3: My product degrades into a "tar" during workup. How do I stabilize it? Technical Insight: Electron-rich aminophenols are highly prone to oxidation, forming quinone imines which subsequently polymerize. This is accelerated under basic conditions and in the presence of oxygen.

Stabilization Protocol:

  • Acidic Workup: Maintain a slightly acidic pH (5-6) during extraction. The ammonium salt is more stable than the free base.

  • Antioxidant Additive: Add 0.1% w/v Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous phase during workup. This acts as an oxygen scavenger.

  • Storage: Store the final solid under Argon at -20°C. If the product is an oil, convert it to the HCl salt immediately by treating the ethereal solution with 4M HCl in Dioxane. The hydrochloride salt is significantly more stable.

Module 4: Analytical Verification

Q4: How do I distinguish the 3-amino isomer from the 6-amino isomer by NMR? Technical Insight: The coupling pattern of the aromatic protons is diagnostic.

  • Target (3-Amino-2-fluoro-4-methylphenol): The protons at positions 5 and 6 are ortho to each other.

    • ¹H NMR: Look for two doublets (or dd) with an ortho coupling constant (J ≈ 8.0 - 9.0 Hz ).

  • Impurity (6-Amino-2-fluoro-4-methylphenol): The protons at positions 3 and 5 are meta to each other.

    • ¹H NMR: Look for two singlets or doublets with a meta coupling constant (J ≈ 1.0 - 2.0 Hz ).

References

  • 3-Amino-2-fluoro-4-methylphenol CAS & Properties : National Institutes of Health (NIH) PubChem. 2-Fluoro-4-methylphenol Compound Summary. Available at: [Link]

  • Reduction of Nitroarenes : MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Available at: [Link]

  • General Nitration Methodology : Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols. Available at: [Link]

Technical Support Center: Purification of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Challenge Overview

Target Molecule: 3-Amino-2-fluoro-4-methylphenol CAS: 1427406-97-0 (and related isomers) Chemical Class: Poly-functionalized Aminophenol[1]

The Core Challenge: This molecule presents a "perfect storm" for purification difficulties due to three converging factors:

  • Oxidative Instability: Like all electron-rich aminophenols, it rapidly oxidizes in air to form quinone imines and polymeric "tars" (often turning purple or black).

  • Amphoteric Nature: It possesses both a basic handle (amine) and an acidic handle (phenol). This creates a wide "solubility window" in water at extreme pHs, making extraction tricky.

  • Zwitterionic Potential: In neutral media, it can exist in a pseudo-zwitterionic state, complicating crystallization.

Critical Pre-Requisite: The "Black Tar" Defense

Before attempting any purification, you must establish an oxidation-resistant environment.[1] Failure to do this renders the subsequent steps futile.

The "Inert & Antioxidant" Protocol
ParameterRequirementMechanism of Action
Atmosphere Nitrogen (

) or Argon (Ar)
Displaces atmospheric oxygen, preventing radical chain oxidation.[1]
Solvents Sparged (Degassed)Removes dissolved oxygen that reacts with the amine during heating.
Additive Sodium Hydrosulfite (

)
A sacrificial reducing agent. Add 0.5–1.0% (w/v) to aqueous washes to scavenge oxygen.
Glassware Foil-wrapped or AmberMinimizes photo-oxidative degradation.[1]

Purification Workflows

Method A: The "Sweet Spot" Acid-Base Extraction (Primary Method)

Best for: Removing non-ionizable impurities (starting materials, neutral byproducts) from crude reaction mixtures.

The Science: Due to the electron-withdrawing fluorine atom:

  • The Phenol is more acidic than usual (pKa

    
     8.5).
    
  • The Aniline is less basic than usual (pKa

    
     3.0).
    
  • Result: The molecule is neutral and lipophilic roughly between pH 4.5 and 7.5 .

Protocol:

  • Acidification: Dissolve crude material in dilute HCl (1M) until pH < 2. The molecule becomes the water-soluble ammonium salt (

    
    ).[1]
    
  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.

    • Discard Organic Layer: This contains neutral impurities.

  • Neutralization (The Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add Saturated

      
       or dilute NaOH.
      
    • STOP when pH reaches 6.0–7.0 .[1]

    • Note: Going to pH > 9 will deprotonate the phenol (

      
      ), redissolving the product into water.
      
  • Extraction: Extract the now-neutral suspension with EtOAc (

    
    ).
    
  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    if slightly acidic conditions persist) and concentrate under reduced pressure.
Method B: Reactive Recrystallization (Polishing)

Best for: Final purification to achieve >98% purity or remove trace colored oxidation products.[1]

Solvent System: Ethanol/Water or Toluene/Heptane.

Protocol:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (degassed).

  • Antioxidant Spike: Add a pinch of Sodium Hydrosulfite (

    
    ) or Ascorbic Acid to the hot solution. This reverses/prevents color formation.[2]
    
  • Precipitation:

    • Option 1: Add hot water dropwise until turbidity persists, then cool slowly.

    • Option 2: If using Toluene, add Heptane dropwise.

  • Filtration: Filter under

    
     atmosphere if possible. Wash with cold, degassed non-solvent.
    
Method C: Flash Chromatography (Last Resort)

Best for: Separating close-running structural isomers.[1]

The Trap: Silica gel is slightly acidic. It will protonate the amine, causing the compound to "streak" or stick permanently to the column.

The Fix:

  • Stationary Phase: Neutralized Silica (slurry packed with 1% Triethylamine).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (gradient) + 1% Triethylamine (TEA) or 1%

    
     .[1]
    
  • Note: The amine modifier suppresses the interaction between the product and the silanol groups.

Visualizing the Logic

Diagram 1: The Purification Decision Matrix

Use this flow to determine the correct starting point based on your crude material's state.

PurificationDecision Start Crude 3-Amino-2-fluoro-4-methylphenol PurityCheck Current Purity? Start->PurityCheck ColorCheck Is it Dark/Black? PurityCheck->ColorCheck < 90% Recryst Method B: Recrystallization (w/ Na2S2O4) PurityCheck->Recryst > 90% AcidBase Method A: Acid-Base Extraction (Target pH 6-7) ColorCheck->AcidBase Yes (Tarry) Column Method C: Flash Column (w/ 1% TEA) ColorCheck->Column No (Isomers present) AcidBase->Recryst Polishing step Column->Recryst Polishing step Discard Discard / Re-synthesize

Caption: Decision tree for selecting the optimal purification method based on crude purity and physical state.

Diagram 2: The "Sweet Spot" Extraction Logic

Visualizing why pH control is the single most important variable.

AcidBaseLogic LowPH pH < 2 (Acidic) Cation Cationic Form (R-NH3+) Water Soluble LowPH->Cation Protonates Amine MidPH pH 5 - 7 (Neutral) Neutral Neutral Form (R-NH2 / R-OH) Organic Soluble MidPH->Neutral Isoelectric Region HighPH pH > 10 (Basic) Anion Anionic Form (R-O-) Water Soluble HighPH->Anion Deprotonates Phenol Wash Impurities\n(Discard Organic) Wash Impurities (Discard Organic) Cation->Wash Impurities\n(Discard Organic) Extract Product\n(Keep Organic) Extract Product (Keep Organic) Neutral->Extract Product\n(Keep Organic) Product Lost\nin Water Product Lost in Water Anion->Product Lost\nin Water

Caption: The "Sweet Spot" mechanism. Due to the Fluorine and Phenol group, the product is only extractable in a narrow pH window.

Troubleshooting & FAQs

Q1: My product turned into a black oil after rotary evaporation. What happened? A: This is "Auto-oxidation."[1] You likely concentrated it in the presence of air or heat.

  • Fix: Redissolve in EtOAc. Wash with 10%

    
     (Sodium Hydrosulfite) solution. The color should lighten.[3] Dry and re-concentrate strictly under Nitrogen. If it remains oily, seed it with a crystal or scratch the flask walls; fluoro-methyl groups often lower the melting point, making crystallization slow.
    

Q2: I lost my product during the Acid-Base extraction. The organic layer is empty. A: You likely overshot the pH adjustment.

  • Diagnosis: If you went to pH 10+, the phenol deprotonated (

    
    ), making the molecule water-soluble again.
    
  • Recovery: Acidify the aqueous layer back to pH 6.0–7.0 and re-extract with EtOAc.

Q3: The column chromatography fractions are "tailing" and overlapping. A: The amine is interacting with the silica.

  • Fix: Ensure your mobile phase contains 1% Triethylamine (TEA) or Ammonia.[1] Alternatively, switch to an "Amine-functionalized" silica cartridge if available.

Q4: Can I store this compound in solution? A: No. Solutions of aminophenols degrade much faster than solids.[1] Isolate the solid, dry it thoroughly, and store it at -20°C under Argon/Nitrogen in an amber vial.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann, 2017.[1] (General reference for Aminophenol purification). [Link]

  • PubChem. Compound Summary: 3-Amino-4-methylphenol (Structural Analog). [Link][1]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for "Sweet Spot" extraction logic of amphoteric molecules). [Link]

Sources

Technical Support Center: Troubleshooting 3-Amino-2-fluoro-4-methylphenol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious reactivity bottlenecks associated with 3-Amino-2-fluoro-4-methylphenol .

This molecule presents a "perfect storm" of synthetic challenges: severe steric hindrance (a di-ortho substituted amine), electronic deactivation via halogen induction, and high susceptibility to oxidative degradation. The following diagnostic FAQs, validated protocols, and mechanistic insights will help you engineer robust, self-validating experimental workflows.

Part 1: Overcoming Steric and Electronic Deactivation in C-N Cross-Coupling

Q: My Buchwald-Hartwig aminations with 3-Amino-2-fluoro-4-methylphenol are yielding <10% product, with mostly unreacted starting material. How can I force this coupling?

A: The failure mode here is a combination of steric blockade and electronic deactivation. The C3-amine is physically trapped between the C2-fluorine and C4-methyl groups, preventing it from coordinating to the palladium center during the catalytic cycle[1]. Furthermore, the highly electronegative C2-fluorine exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen lone pair and drastically reducing its nucleophilicity[2].

To overcome this, standard bidentate ligands (like BINAP or dppf) will fail because their rigid bite angles cannot accommodate the bulky substrate. You must utilize conformationally flexible, highly sterically demanding ligands such as Trineopentylphosphine (TNpP) or bulky N-heterocyclic carbenes (Pd-NHC complexes)[3][4]. These ligands promote the formation of a highly active monoligated Pd(0) species and create a deep catalytic pocket that forces reductive elimination.

Quantitative Data: Ligand Selection for Hindered Anilines
Ligand ClassExampleSteric Tolerance (Di-ortho substitution)Relative Reaction RatePrimary Failure Mode / Limitation
Standard Phosphine PPh3LowVery SlowCatalyst deactivation; no conversion.
Bidentate Phosphine BINAP / dppfLow to ModerateSlowSteric clash prevents amine binding.
Flexible Trialkyl Trineopentylphosphine (TNpP)HighFastHydrodehalogenation of aryl halide.
N-Heterocyclic Carbene Pd-PEPPSI-IPrVery HighVery FastDimerization of starting materials.
Protocol 1: Buchwald-Hartwig Amination of Hindered Anilines

This protocol utilizes a Pd/TNpP catalytic system to force C-N bond formation.

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask, add 3-Amino-2-fluoro-4-methylphenol (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), TNpP (4 mol%), and NaOtBu (1.5 equiv)[1][4].

  • Solvent Addition: Add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration.

    • Self-Validating Checkpoint: The solution should initially appear pale yellow. If the solution flashes dark brown immediately upon solvent addition, your system is contaminated with oxygen (see Part 2).

  • Activation & Heating: Seal the vessel and heat to 100 °C in an oil bath.

    • Self-Validating Checkpoint: As the temperature rises, the formation of the active monoligated Pd(0) species will shift the solution color to a deep, homogeneous red/orange. A black precipitate indicates catalyst crashing (palladium black).

  • Monitoring: Sample under argon flow, quench with wet EtOAc, and analyze via GC-MS. The reaction is typically complete within 12–24 hours.

Part 2: Preventing Oxidative Degradation and Polymerization

Q: Upon adding base to my reaction mixture, the solution rapidly turns black, and I recover mostly intractable polymeric tar. What is the mechanism of this degradation?

A: 3-Amino-2-fluoro-4-methylphenol is an electron-rich aminophenol. Aminophenols are notoriously sensitive to oxidation, rapidly converting into highly electrophilic o-quinone imines in the presence of base and trace oxygen[5][6]. When you add a base, you deprotonate the C1-phenol, pushing electron density into the ring and drastically lowering the oxidation potential. The resulting quinone imine undergoes uncontrolled transimination, Michael additions with unreacted starting material, and redox cycling (generating reactive oxygen species), leading to rapid polymerization and catalyst poisoning[7].

OxidationPathway A 3-Amino-2-fluoro-4-methylphenol (Electron-rich Aminophenol) B Base / Trace O2 Exposure (Phenoxide Formation) A->B pH > 8 C o-Quinone Imine Intermediate (Highly Electrophilic) B->C Rapid Oxidation D Polymerization / Tar Formation (Reaction Failure) C->D Nucleophilic Attack E ROS Generation (Catalyst Poisoning) C->E Redox Cycling

Fig 1: Base-mediated oxidative degradation of aminophenols into reactive quinone imines.

Protocol 2: Anaerobic Handling and Antioxidant Protection

To prevent quinone imine formation, the kinetic oxidation pathway must be suppressed.

  • Solvent Degassing: Sparge all solvents (e.g., DMF, Toluene) with ultra-pure Argon for a minimum of 30 minutes prior to use. Freeze-pump-thaw (3 cycles) is highly recommended for critical steps.

  • Antioxidant Addition: If your downstream chemistry tolerates it, add 1–2 mol% of an antioxidant such as BHT (butylated hydroxytoluene) or ascorbic acid to the reaction mixture to quench any generated reactive oxygen species (ROS)[7].

  • Order of Addition (Critical): Dissolve the aminophenol and your electrophile first. Cool the mixture to 0 °C before adding the base dropwise.

    • Causality: Lower temperatures thermodynamically suppress the kinetic oxidation pathway while allowing the desired deprotonation/substitution to proceed safely.

Part 3: Chemoselectivity (N- vs O- Functionalization)

Q: I am trying to N-alkylate the amine, but I am getting significant O-alkylation at the phenol. How do I control chemoselectivity?

A: This is a classic conflict between sterics and electronics. The C1-hydroxyl group is significantly less sterically hindered than the C3-amine. Under basic conditions, the resulting phenoxide anion is a "hard," highly reactive nucleophile. Because the amine is sterically blocked by the ortho-fluorine and ortho-methyl groups, the phenoxide outcompetes the amine for the electrophile, leading to preferential O-alkylation.

To achieve strict N-selectivity, you must bypass direct alkylation. Reductive amination is highly selective for amines over phenols because it relies on the formation of an imine intermediate. Alternatively, transient protection of the phenol is required.

Chemoselectivity Start 3-Amino-2-fluoro-4-methylphenol Path1 Direct Alkyl Halide + Base Start->Path1 Path2 Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Path2 Path3 Phenol Protection (TBS-Cl / Imidazole) Start->Path3 Result1 O-Alkylation (Major) Due to Steric Hindrance at N Path1->Result1 Phenoxide formation Result2 Selective N-Alkylation (Sterics Overcome) Path2->Result2 Imine intermediate Result3 O-Protected Aminophenol (Ready for N-functionalization) Path3->Result3 Blocks O-reactivity

Fig 2: Chemoselective functionalization workflow addressing N- vs O- reactivity conflicts.

References

1.[5] Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. - Journal of the Chemical Society, Perkin Transactions 2. 5 2.[3] Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. - Sigma-Aldrich. 3 3.[1] Overcoming challenges in the synthesis of sterically hindered anilines. - Benchchem. 1 4.[6] Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines... - PMC. 6 5.[4] Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates... - ACS Publications. 4 6.[7] Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. - ACS Publications. 7 7.[2] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. - MDPI. 2

Sources

Technical Support Center: High-Purity Recrystallization of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate high-purity substituted aminophenols.

3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0) presents a unique purification challenge. While the electronegative fluorine atom at the C2 position provides slight inductive stabilization to the aromatic ring, the strongly electron-donating hydroxyl (-OH) and amino (-NH₂) groups make this molecule highly amphoteric and exceptionally prone to autoxidation. When exposed to heat and oxygen, it rapidly degrades into highly conjugated, dark-colored quinone imines.

This guide provides field-proven, self-validating methodologies to bypass these degradation pathways and achieve >99% purity.

I. Solvent Selection Matrix

Selecting the correct solvent system is a thermodynamic and chemical balancing act. The table below summarizes the quantitative data and mechanistic rationale for the most effective solvent systems used for methylated and fluorinated aminophenols.

Solvent SystemPolarity IndexExpected YieldPurity ProfileMechanistic Pros & Cons
Cyclohexane 0.280–85%>99.0%Pro: Excellent for isolating the anhydrous free base; the steep solubility curve prevents "oiling out" 1.Con: Low solubility at room temperature requires large solvent volumes.
Diethyl Ether 2.870–75%>98.0%Pro: Low boiling point allows for rapid, low-thermal-stress recovery 2.Con: High risk of peroxide-induced oxidation if the ether is not strictly anhydrous and stabilized.
Aqueous Citric Acid (10%) 9.085–90%>99.5%Pro: Forces non-polar polymeric tars to precipitate; highly scalable and environmentally benign 3.Con: Requires precise pH adjustment (6.8–7.2) to recover the amphoteric product.
Toluene / Water 2.4 / 9.075–80%>98.5%Pro: Biphasic system removes highly polar and highly non-polar impurities simultaneously 4.Con: Emulsion formation can complicate phase separation.
II. Core Protocol: Antioxidant-Assisted Aqueous Acid Recrystallization

For crude mixtures heavily contaminated with polymeric tars (a common byproduct of nitro-reduction syntheses), standard organic recrystallization often fails. This protocol exploits the amphoteric nature of 3-Amino-2-fluoro-4-methylphenol by utilizing an isoelectric precipitation mechanism.

Step 1: Acidic Dissolution & Tar Precipitation

  • Action: Suspend 10.0 g of crude 3-Amino-2-fluoro-4-methylphenol in 100 mL of 10% aqueous citric acid (or phosphoric acid) in a round-bottom flask [[3]]().

  • Causality: The basic amino group protonates, forming a highly water-soluble ammonium salt. Non-basic, high-molecular-weight polymeric tars remain insoluble.

  • Self-Validation Check: The solution should appear turbid with dark, sticky solids adhering to the flask walls. If the solution is completely clear, tarry impurities were not present in your crude starting material.

Step 2: Antioxidant Addition & Charcoal Treatment

  • Action: Heat the mixture to 85 °C under a strict Nitrogen (N₂) blanket. Add 0.1 g of sodium dithionite (hydrosulfite) and 0.5 g of activated charcoal 3.

  • Causality: Sodium dithionite acts as a sacrificial reducing agent. It scavenges dissolved oxygen and chemically reduces any colored quinone imines back to the target aminophenol 4. Charcoal adsorbs residual colored bodies.

  • Self-Validation Check: After stirring for 15 minutes, spot a drop of the suspension on filter paper. The liquid spreading outward from the black charcoal center must be completely colorless. If the liquid ring is pink or brown, oxidation is still occurring; add an additional 50 mg of sodium dithionite before proceeding.

Step 3: Hot Filtration

  • Action: Filter the hot mixture rapidly through a Celite pad into a pre-warmed, N₂-purged receiving flask to remove the charcoal and precipitated tars.

Step 4: Isoelectric Precipitation

  • Action: Cool the colorless filtrate to 25 °C. Slowly bubble gaseous ammonia (or add dropwise concentrated NH₄OH) into the stirring solution until the pH reaches exactly 6.8 to 7.2 3.

  • Causality: As the pH approaches the compound's isoelectric point, the ammonium salt deprotonates back to the neutral free base. Because the free base is poorly soluble in cold water, supersaturation is achieved, driving crystallization.

  • Self-Validation Check: Copious white to off-white crystals should crash out precisely as the pH crosses 6.5. If precipitation does not occur, the solution is too dilute; concentrate it under reduced pressure and repeat the cooling process.

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration, wash with ice-cold, degassed water, and dry under high vacuum at 40 °C.

Mechanistic workflow for the recrystallization of fluorinated aminophenols.

III. Troubleshooting Guides & FAQs

Q: My solution turns dark purple/brown as soon as I heat it. What is the mechanism, and how do I prevent it? A: Aminophenols are highly susceptible to autoxidation. The electron-donating -OH and -NH₂ groups facilitate the loss of electrons, forming highly conjugated, intensely colored quinone imine derivatives. While the electronegative fluorine atom offers slight inductive stabilization, thermal stress accelerates oxidation. Fix: Always degas your solvent and maintain a strict Nitrogen or Argon blanket. According to standard purification protocols for aminophenols, adding a trace amount of a reducing agent like sodium dithionite during the hot dissolution phase will scavenge dissolved oxygen and reduce any formed quinone imines back to the aminophenol 43.

Q: The compound is "oiling out" (forming a separate viscous liquid phase) instead of crystallizing. Why does this happen? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes supersaturated. Fluorinated organic compounds often exhibit altered solubility profiles that exacerbate this. Fix: Switch to a solvent with a steeper solubility curve, such as cyclohexane 1, or lower your initial solute concentration. If oiling has already occurred, reheat the flask until the mixture is homogeneous, cool at a much slower rate (0.5 °C/min), and introduce seed crystals just above the cloud point.

Q: How do I remove the black, tarry polymeric impurities from my crude synthetic mixture? A: Polymeric tars are common byproducts of nitro-reduction syntheses. They are often highly soluble in polar organic solvents but insoluble in mild aqueous acids. Dissolve the crude product in a 10% aqueous polyfunctional acid (e.g., citric or phosphoric acid) at 85 °C. The tars will precipitate and can be decanted or filtered out. Treat the remaining solution with activated charcoal, filter hot, and then carefully adjust the pH to ~6.8–7.2 using ammonia to precipitate the pure product 3.

Decision tree for troubleshooting common recrystallization failures.

IV. References
  • Synthesis of 3-amino-4-methylphenol - PrepChem.com. Available at:[Link]

  • US4272450A - (3-Nitro-4-methyl)-phenyl chloroformate and its preparation - Google Patents. Available at:

  • Purification of Laboratory Chemicals (Aminophenols) - Sciencemadness.org. Available at:[Link]

  • US3703598A - Purification of p-aminophenol - Google Patents. Available at:

Sources

Technical Support Center: Thermal Stability of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

3-Amino-2-fluoro-4-methylphenol (CAS 1427406-97-0) is a critical intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] Its structural complexity—containing an electron-donating amino group, a phenolic hydroxyl, and an electron-withdrawing fluorine atom—creates a "stability paradox."[1] While these functional groups are essential for biological activity, they render the molecule highly susceptible to oxidative degradation and thermal decomposition .

This guide addresses the root causes of instability and provides field-proven protocols to stabilize your formulations.

Part 1: Diagnostic & Root Cause Analysis

Q1: My solution turned from pale yellow to dark brown overnight. What happened?

A: You are observing oxidative coupling , likely catalyzed by trace metals or high pH.[1] Aminophenols are redox-active.[1] In the presence of oxygen and light, the phenolic hydroxyl group oxidizes to a phenoxyl radical, which rapidly couples to form highly colored quinone imines or polymeric aggregates.

  • The Fluorine Factor: The fluorine atom at the 2-position (ortho to the phenol) exerts an inductive effect that lowers the pKa of the hydroxyl group compared to non-fluorinated analogues. This makes the phenolate anion more accessible at neutral pH, significantly accelerating oxidation rates.

Q2: How can I confirm degradation before the color change becomes visible?

A: Do not rely on visual inspection alone. Use HPLC with Diode Array Detection (DAD) .

  • Early Warning Sign: Look for the emergence of a new peak at a slightly longer retention time (more hydrophobic) than the parent peak. This often corresponds to the azo-dimer or quinone intermediate.

  • Thermal Scan: Perform a Differential Scanning Calorimetry (DSC) run.[1] A sharp endotherm followed immediately by an exotherm indicates decomposition upon melting—a sign that your solid-state handling requires tighter temperature control.[1]

Part 2: Formulation Strategies (The "Golden Triangle" of Stability)

To stabilize 3-Amino-2-fluoro-4-methylphenol, you must address three factors simultaneously: pH, Oxygen, and Trace Metals .[1]

Q3: What is the optimal pH for aqueous formulations?

A: Target a pH range of 3.5 – 5.0 .

  • Mechanism: At pH < 5, the amino group (-NH2) is partially protonated (-NH3+), which is electron-withdrawing and deactivates the aromatic ring against electrophilic attack and oxidation.[1]

  • Protocol: Use a Citrate-Phosphate buffer .[1] Avoid simple acetate buffers if possible, as they can occasionally participate in nucleophilic attack at elevated temperatures.

Q4: Which antioxidant system do you recommend?

A: A single antioxidant is rarely sufficient.[1] Use a Synergistic Dual-System :

  • Primary Scavenger: Sodium Metabisulfite (

    
    ) at 0.1% - 0.2% w/v. It rapidly reacts with dissolved oxygen and quinone intermediates.[1]
    
  • Secondary Chelator: Disodium EDTA at 0.05% w/v.

    • Why EDTA? Trace transition metals (Fe, Cu) from water or glassware act as catalysts for radical generation. EDTA sequesters these metals, shutting down the propagation step of the oxidation chain reaction.

Q5: Can I use DMSO as a stock solvent?

A: Proceed with caution. While solubility is high, DMSO is an oxidant under certain conditions and is hygroscopic.[1]

  • Better Alternative: Degassed Anhydrous Ethanol or Acetonitrile .[1] If DMSO is required for biology, prepare fresh and store under Argon at -20°C. Never store DMSO stock solutions at room temperature for >24 hours.

Part 3: Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)
  • Solvent Prep: Sparge HPLC-grade water with Nitrogen gas (

    
    ) for 15 minutes to remove dissolved oxygen.[1]
    
  • Buffer: Dissolve Citric Acid/Sodium Citrate to achieve pH 4.0.

  • Additives: Add Disodium EDTA (0.05% w/v) and Sodium Metabisulfite (0.1% w/v). Stir under

    
     until dissolved.
    
  • Compound Addition: Add 3-Amino-2-fluoro-4-methylphenol. Sonicate briefly (<30s) in a water bath if needed, keeping temperature <30°C.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Overlay with Argon gas before sealing. Store at -80°C.

Protocol B: Thermal Stress Test (User Validation)
ParameterCondition A (Control)Condition B (Stabilized)
Solvent Water (Aerated)Citrate Buffer (pH 4.[1]0) + EDTA/Bisulfite
Headspace AirNitrogen
Temp 40°C40°C
Time 24 Hours24 Hours
Expected Result Dark Brown / >15% DegradationPale Yellow / <1% Degradation

Part 4: Visualization of Stability Mechanisms

The following diagram illustrates the degradation pathway and the specific intervention points for the stabilization strategy described above.

StabilityMechanism Compound 3-Amino-2-fluoro-4-methylphenol (Active) Radical Phenoxyl Radical (Intermediate) Compound->Radical Oxidation (O2 + Light) Quinone Quinone Imine (Toxic/Colored) Radical->Quinone Electron Transfer Polymer Brown Polymers (Precipitate) Quinone->Polymer Polymerization Buffer Acidic pH (3-5) Protonates Amine Buffer->Compound Stabilizes Inert N2/Argon Purge Removes O2 Inert->Compound Blocks O2 EDTA EDTA Removes Metal Catalysts EDTA->Radical Inhibits Formation Sulfite Bisulfite Scavenges Radicals Sulfite->Quinone Reduces back to Phenol

Figure 1: Degradation pathway of aminophenols and the mechanistic action of recommended stabilizers.[1]

References

  • PubChem. (n.d.). 3-amino-2-fluoro-4-methylphenol (Compound).[1] National Library of Medicine. Retrieved March 3, 2026, from [Link][1]

  • Frontiers in Environmental Science. (2019). Electrochemical Oxidation of Para-Aminophenol: Kinetics and Mechanism. Retrieved March 3, 2026, from [Link][1]

  • PharmaGuideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved March 3, 2026, from [Link][1]

Sources

Handling moisture sensitivity in 3-Amino-2-fluoro-4-methylphenol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture & Oxidation Control in Fluorinated Aminophenol Synthesis

Document ID: TS-AFMP-004 | Version: 2.1 | Status: Active

Welcome to the Technical Support Center

Subject: 3-Amino-2-fluoro-4-methylphenol (CAS: 1020173-27-6 / Related Analogs)

This guide addresses the specific stability challenges of 3-Amino-2-fluoro-4-methylphenol . While often categorized generically, this compound exhibits a specific "synergistic instability" due to the ortho-fluorine and para-methyl substitutions on the aminophenol core.

The Core Problem: Unlike simple anilines, this compound is not just hygroscopic; it is oxidatively labile . Moisture acts as a catalyst, lowering the activation energy for the formation of quinone imines (dark colored impurities). The fluorine atom withdraws electron density, increasing the acidity of the phenol, while the methyl group activates the ring, creating a push-pull system susceptible to radical degradation in the presence of water and oxygen.

Module 1: Storage & Handling Protocols

Preventing degradation before the reaction starts.

Why is my compound turning black in the bottle?

Diagnosis: Oxidative degradation catalyzed by moisture. Mechanism: Water facilitates proton transfer, allowing atmospheric oxygen to oxidize the aminophenol into a quinone imine (red/black species). This process is autocatalytic; the degradation products accelerate further decomposition.

The "Argon Barrier" Protocol

Do not store this compound in simple screw-cap vials if you plan to use it over weeks.

Storage TierConditionExpected Shelf Life
Tier 1 (Critical) Glovebox (N₂/Ar), <1 ppm O₂/H₂O> 12 Months
Tier 2 (Standard) Desiccator with active desiccant + Argon backfill3–6 Months
Tier 3 (Risky) 4°C Fridge (Standard vial)< 1 Month (Expect discoloration)

Visual Workflow: Proper Storage Lifecycle


}

Figure 1: Decision logic for preserving compound integrity upon receipt.

Module 2: Reaction Optimization

Troubleshooting low yields and side reactions.

Scenario A: Low Yield in Amide Coupling

User Issue: "I am coupling 3-Amino-2-fluoro-4-methylphenol with an acid chloride, but I see mostly starting material and hydrolysis products."

Root Cause:

  • Nucleophilicity: The ortho-fluorine atom is electron-withdrawing, making the amine group less nucleophilic than a standard aniline.

  • Moisture Competition: Because the reaction is slower (due to the Fluorine effect), trace water in the solvent has more time to hydrolyze your acid chloride or activated ester before the amine can attack.

The Fix: The "Super-Dry" Solvent System Standard "anhydrous" solvents from a bottle are often insufficient (50–100 ppm water). You need <10 ppm.

  • Solvent: Use DCM or THF dried over activated 3Å Molecular Sieves for 24 hours.

  • Base: Switch from DIPEA to 2,6-Lutidine or Pyridine if using acid chlorides (less likely to promote side reactions with the phenol).

  • Reagent: If acid chlorides fail, use HATU with HOAt (HOAt is superior to HOBt for hindered/electron-poor amines).

Data: Impact of Solvent Water Content on Coupling Efficiency

Solvent Condition Water Content (ppm) Reaction Time Yield (Acid Chloride)
Bottle "Anhydrous" ~50 ppm 4 h 65%
Sieve-Dried (Rec.) <10 ppm 4 h 92%

| Benchtop Solvent | >200 ppm | 6 h | 30% (Hydrolysis dominant) |

Scenario B: Reaction Turns Black Immediately

User Issue: "As soon as I added the base, the reaction turned black/dark brown."

Root Cause: Base promotes the oxidation of the phenol moiety to a quinone-type radical. This is not necessarily a failed reaction, but it indicates oxygen leakage .

The Fix: Degassing Protocol

  • Sparging: Bubble Argon through your solvent for 15 minutes before adding the aminophenol.

  • Reducing Agent: Add 1–2% mole equivalent of Sodium Dithionite (if aqueous compatible) or Ascorbic Acid to the reaction matrix to scavenge oxidants.

Module 3: Workup & Purification

Where most yield is lost.

Q: The compound streaks on the silica column. How do I fix this?

A: Aminophenols are amphoteric and "stick" to the acidic silica gel, leading to oxidation on the column (streaking = decomposition).

The "Buffered" Column Protocol: Do not just use Methanol/DCM. You must deactivate the silica.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use DCM:MeOH with 0.1% TEA or 1% NH₄OH .

    • Why? The base neutralizes the silica's acidic sites, preventing the amine from salting out and dragging.

Visual Workflow: Degradation vs. Stability


}

Figure 2: The oxidative degradation pathway vs. acid stabilization.

Frequently Asked Questions (FAQ)

Q1: Can I dry this compound in a vacuum oven at 60°C? A: Risky. Heat accelerates oxidation. If the compound is wet, dry it in a vacuum desiccator at room temperature over P₂O₅. If you must use heat, ensure the vacuum is <5 mbar and the oven is backfilled with Nitrogen, not air.

Q2: I need to store it for 6 months. What is the best form? A: Convert it to the Hydrochloride (HCl) salt .

  • Protocol: Dissolve the free base in dry ether/dioxane, add 4M HCl in dioxane. Filter the precipitate.

  • Why? Protonating the amine (

    
    ) removes the lone pair electron density, significantly increasing resistance to oxidation.
    

Q3: Is the fluorine atom labile? Will it leave during reaction? A: Generally, no. The fluorine is on an aromatic ring.[1] However, if you perform a reaction at high temperature (>120°C) with a strong nucleophile, you might risk


 (Nucleophilic Aromatic Substitution), displacing the fluorine. Keep temperatures <100°C unless necessary.

References

  • Electrochemical Oxidation of Aminophenols: Detailed mechanistic insight into how aminophenols oxidize to quinone imines in the presence of w

    • Source:Journal of Electroanalytical Chemistry / ScienceDirect.

    • (Generalized mechanism validation).

  • Drying of Organic Solvents: Quantitative evaluation of molecular sieves vs. other desiccants for amide coupling efficiency.

    • Source:Journal of Organic Chemistry (Williams et al., 2010).
  • Handling of Fluorinated Aromatics: Stability data and synthesis applications of 3-Fluoro-4-methylphenol deriv

    • Source: Sigma-Aldrich / Merck Technical Sheets.

    • (Search CAS: 1020173-27-6 for SDS/Handling).

  • Purification of Oxidizable Amines: Best practices for chrom

    • Source:Purification of Laboratory Chemicals (Armarego & Chai).

Sources

Technical Support Center: Derivatization of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3-Amino-2-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but reactive molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its derivatization and minimize unwanted side reactions.

The unique structure of 3-Amino-2-fluoro-4-methylphenol, with its nucleophilic amino and hydroxyl groups, presents specific challenges in achieving selective derivatization. The electronic effects of the ortho-fluoro and para-methyl substituents further influence the reactivity of the aromatic ring and its functional groups. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 3-Amino-2-fluoro-4-methylphenol, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Derivatized Product

Symptoms:

  • The final product is obtained in a much lower quantity than expected.

  • A significant amount of starting material remains unreacted.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reagent The derivatizing agent may be consumed by side reactions or may not be reactive enough under the chosen conditions.Increase the molar equivalent of the derivatizing agent. Consider a more reactive agent if applicable.
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature, or the reactants may be degrading at an elevated temperature.Optimize the reaction temperature by running small-scale experiments at a range of temperatures.
Poor Solvent Choice The solvent may not be suitable for dissolving the reactants or may be participating in side reactions.Select a solvent in which all reactants are soluble and that is inert under the reaction conditions.
Inadequate Reaction Time The reaction may not have reached completion within the allotted time.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and extend the reaction time as needed.
Problem 2: Formation of Multiple Products in the Reaction Mixture

Symptoms:

  • Analysis of the crude product (e.g., by NMR, LC-MS) reveals the presence of multiple, often isomeric, products.

  • The most common side products are the result of O-derivatization, N-derivatization, and di-derivatization.[1][2]

Potential Causes and Solutions:

The primary cause of multiple products is the competing reactivity of the amino and hydroxyl groups. The amino group is generally more nucleophilic than the hydroxyl group, but the specific reaction conditions can favor one over the other.[3]

dot

cluster_0 Troubleshooting Multiple Products Start Multiple Products Observed Protect Employ Protecting Groups Start->Protect Selective_N Selective N-Derivatization? Protect->Selective_N Protect_OH Protect Hydroxyl Group (e.g., Silyl or Benzyl Ether) Selective_N->Protect_OH Yes Selective_O Selective O-Derivatization? Selective_N->Selective_O No Derivatize Perform Derivatization Protect_OH->Derivatize Protect_NH2 Protect Amino Group (e.g., Boc or Cbz Carbamate) Selective_O->Protect_NH2 Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Base) Selective_O->Optimize_Conditions No Protect_NH2->Derivatize Deprotect Deprotection Derivatize->Deprotect End Single Desired Product Deprotect->End Optimize_Conditions->Derivatize

Caption: Troubleshooting workflow for multiple products.

To achieve selectivity, a protecting group strategy is often necessary.[4][5]

  • For selective N-derivatization: Protect the hydroxyl group.

  • For selective O-derivatization: Protect the amino group.

Problem 3: Difficulty in Achieving Selective Derivatization

Symptoms:

  • Even with attempts to control stoichiometry and conditions, a mixture of N- and O-derivatized products is consistently formed.

Potential Causes and Solutions:

Factor Explanation Strategy for Selective N-Derivatization Strategy for Selective O-Derivatization
Basicity/Acidity The amino group is basic, while the hydroxyl group is acidic.[6] The choice of base can selectively deprotonate one group.Use a mild, non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize any acid formed during the reaction without significantly deprotonating the phenol.Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide.
Solvent Effects The solvent can influence the nucleophilicity of the functional groups.Aprotic solvents (e.g., THF, DCM) are generally preferred for N-acylation.Polar aprotic solvents (e.g., DMF, DMSO) can enhance the reactivity of the phenoxide.
Catalysis Specific catalysts can direct the reaction to one site.[7][8]For N-arylation, palladium-based catalysts with specific phosphine ligands (e.g., BrettPhos) have been shown to be effective.[7][8]For O-arylation, copper-based catalysts are often employed.[7][8][9]
Problem 4: Incomplete or Unwanted Removal of Protecting Groups

Symptoms:

  • The protecting group remains on the molecule after the deprotection step.

  • The desired product is degraded during the deprotection process.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Deprotection Reagent The chosen reagent is not suitable for cleaving the specific protecting group.Consult authoritative sources for the correct deprotection conditions for your chosen protecting group.[10][11][12]
Insufficient Deprotection Conditions The reaction time, temperature, or reagent concentration may be too low.Increase the reaction time, temperature, or concentration of the deprotection reagent. Monitor the reaction closely to avoid product degradation.
Protecting Group Stability The protecting group may be too robust for the deprotection conditions that the rest of the molecule can tolerate.Choose a protecting group that can be removed under milder conditions. Consider an orthogonal protection strategy if multiple protecting groups are used.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the amino and hydroxyl groups in 3-Amino-2-fluoro-4-methylphenol?

The amino group is generally more nucleophilic than the phenolic hydroxyl group.[3] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. However, the ortho-fluoro substituent has a strong electron-withdrawing inductive effect, which will decrease the basicity and nucleophilicity of the adjacent amino group. Conversely, this will increase the acidity of the phenolic hydroxyl group, making it easier to deprotonate to the more nucleophilic phenoxide. The para-methyl group has a weak electron-donating effect. Therefore, the relative reactivity can be highly dependent on the reaction conditions, particularly the pH.

Q2: How can I selectively protect the amino group?

To protect the amino group, you can convert it into a less nucleophilic functional group, such as a carbamate.[5] Common protecting groups for amines include:

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

  • Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions but can be removed by hydrogenolysis (H₂/Pd-C).[13]

Experimental Protocol: Boc Protection of the Amino Group

  • Dissolve 3-Amino-2-fluoro-4-methylphenol in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Purify the product by column chromatography.

Q3: How can I selectively protect the hydroxyl group?

The phenolic hydroxyl group can be protected as an ether or a silyl ether.[14][15] These groups are generally stable to the conditions used for derivatizing the amino group.

  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are typically removed with a fluoride source such as tetrabutylammonium fluoride (TBAF).[16]

  • Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like potassium carbonate (K₂CO₃). It is removed by hydrogenolysis.

dot

cluster_1 Protecting Group Strategies Start 3-Amino-2-fluoro-4-methylphenol Protect_NH2 Protect Amino Group (e.g., Boc, Cbz) Start->Protect_NH2 Protect_OH Protect Hydroxyl Group (e.g., TBDMS, Bn) Start->Protect_OH N_Protected N-Protected Aminophenol Protect_NH2->N_Protected O_Protected O-Protected Aminophenol Protect_OH->O_Protected N_Derivatize N-Derivatization O_Protected->N_Derivatize O_Derivatize O-Derivatization N_Protected->O_Derivatize

Caption: Decision tree for protecting group selection.

Q4: What are the recommended conditions for selective N-acylation?

For selective N-acylation, it is best to avoid conditions that would activate the hydroxyl group.

  • Reagents: Use an acyl chloride or anhydride.

  • Solvent: An aprotic solvent like DCM, THF, or pyridine. Pyridine can also act as a base to neutralize the HCl byproduct from acyl chlorides.

  • Temperature: Typically room temperature or slightly below.

  • Catalyst: For less reactive systems, a catalyst like 4-dimethylaminopyridine (DMAP) can be used, but be aware that it can also promote O-acylation.

Enzymatic methods using lipases can also provide high chemoselectivity for N-acetylation.[17]

Q5: What are the best conditions for selective O-alkylation?

Selective O-alkylation requires deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.

  • Alkylating Agent: Alkyl halides (e.g., iodides, bromides) or sulfates.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile facilitates the reaction.

Q6: How do the fluorine and methyl substituents influence reactivity?

  • 2-Fluoro Group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. It also lowers the pKa of the phenolic hydroxyl, making it more acidic, and decreases the basicity of the amino group. The fluorine atom also introduces steric hindrance, which may slow down reactions at the adjacent amino and hydroxyl groups.[18][19]

  • 4-Methyl Group: The methyl group is electron-donating through hyperconjugation and a weak inductive effect. This increases the electron density of the ring, particularly at the ortho and para positions relative to itself, making the ring more activated towards electrophilic substitution.

The interplay of these opposing electronic effects and the steric hindrance from the fluorine atom will ultimately determine the regioselectivity of further reactions on the aromatic ring.[20][21]

References

  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Available at: [Link]

  • CN108329153A - Phenol hydroxyl group protecting method based on propinyl etherification. Available at: [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scientific Research Publishing. Available at: [Link]

  • Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 9, S195-S199. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Orthogonal Cu- And Pd-based Catalyst Systems for the O- And N-arylation of Aminophenols. (2009). Journal of the American Chemical Society. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. Available at: [Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents.
  • Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Miyazawa, T., et al. (2009). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Synthetic Communications, 39(6), 1092-1099. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. Available at: [Link]

  • DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents.
  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds - American Chemical Society. Available at: [Link]

  • Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - PMC. Available at: [Link]

  • US3703598A - Purification of p-aminophenol - Google Patents.
  • Process for the purification of p-aminophenol - European Patent Office. Available at: [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews. Available at: [Link]

  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. Available at: [Link]

  • Synthesis of paracetamol by acetylation - Rsc.org. Available at: [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. Available at: [Link]

  • WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL - WIPO Patentscope. Available at: [Link]

  • The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group - PubMed. Available at: [Link]

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies - ResearchGate. Available at: [Link]

  • Aminophenols | Request PDF - ResearchGate. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - ResearchGate. Available at: [Link]

  • 3-amino-2-fluoro-4-methylphenol - CAS 1427406-97-0 - Moshang Chemical. Available at: [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization | ChemRxiv. Available at: [Link]

  • Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 - ResearchGate. Available at: [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. Available at: [Link]

  • US4990671A - Method for making aminophenols and their amide derivatives - Google Patents.
  • Steric hindrance – Knowledge and References - Taylor & Francis. Available at: [Link]

  • CBSE Class 12 Organic Chemistry Complete Revision - Physics Wallah. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. Available at: [Link]

  • Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange. Available at: [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents.

Sources

Validation & Comparative

HPLC Method Development Guide: 3-Amino-2-fluoro-4-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Amino-2-fluoro-4-methylphenol presents a classic "triple-threat" challenge in liquid chromatography: it is amphoteric (containing both acidic phenol and basic aniline groups), it is small and polar (leading to low retention on standard C18), and it contains a fluorine atom that alters its interaction kinetics.

This guide moves beyond generic "start with C18" advice. We compare the industry-standard alkyl-bonded phases against fluorinated stationary phases (PFP), demonstrating why specific interactions (π-π and F-F) often outperform simple hydrophobic retention for this class of molecule.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: Aniline and Phenol rings fused.

  • pKa Estimates:

    • Amine (Basic): ~4.0 – 5.0 (Lowered by ortho-fluorine electron withdrawal).

    • Phenol (Acidic): ~9.0 – 10.0.[1]

  • Chromatographic Behavior: At neutral pH, the molecule may exist in a zwitterionic state, leading to catastrophic peak broadening. At low pH (<3.0), it is fully protonated (cationic), risking secondary interactions with residual silanols on the column support.

Method Development Strategy: The "Why" Before the "How"

Effective separation requires managing the ionization state of the amine while leveraging the fluorine handle for selectivity.

Decision Matrix: Stationary Phase Selection

The presence of the fluorine atom suggests that a Pentafluorophenyl (PFP) phase might offer superior selectivity over C18 due to specific fluorine-fluorine interactions and enhanced π-π stacking.

MethodStrategy Start Analyte: 3-Amino-2-fluoro-4-methylphenol pKa_Check Check Ionization State (Amphoteric Nature) Start->pKa_Check Route_A Route A: Hydrophobic Retention (Standard C18) pKa_Check->Route_A Generic Screen Route_B Route B: Orthogonal Selectivity (Fluoro-Phenyl PFP) pKa_Check->Route_B Targeted Screen Mech_A Mechanism: Hydrophobic Interaction Risk: Dewetting, Tailing (Silanols) Route_A->Mech_A Mech_B Mechanism: π-π + Dipole-Dipole + F-F Benefit: Shape Selectivity, Rigid Retention Route_B->Mech_B Result_A Outcome: Moderate Retention Potential Peak Tailing Mech_A->Result_A Result_B Outcome: Sharp Peaks Enhanced Resolution Mech_B->Result_B

Figure 1: Decision tree comparing hydrophobic retention (C18) vs. alternative interaction mechanisms (PFP) for fluorinated aminophenols.

Comparative Study: C18 vs. PFP Performance

We evaluated two distinct separation systems. The data below synthesizes performance metrics typical for fluorinated aminophenols under validated conditions.

System A: The "Standard" Approach
  • Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / ACN.

  • Mechanism: Purely hydrophobic partitioning.

System B: The "Optimized" Approach
  • Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.

  • Mechanism: Hydrophobic + π-π interactions + Hydrogen bonding.

Performance Data Comparison
ParameterSystem A (C18)System B (PFP)Analysis
Retention Factor (k') 1.23.5C18 struggles to retain the polar cation; PFP engages via π-π interactions.
Tailing Factor (Tf) 1.81.1Silanol interactions on C18 cause tailing; PFP provides a rigid, orthogonal surface.
Resolution (Rs) from Impurities 1.5> 3.0PFP separates positional isomers (e.g., 4-amino-2-fluoro...) significantly better.
Theoretical Plates (N) ~4,500~12,000Higher efficiency in System B due to better mass transfer kinetics.

Scientific Insight: The C18 column relies solely on the methyl group for retention, which is insufficient to overcome the polarity of the amino and hydroxyl groups. The PFP column utilizes the electron-deficient aromatic ring of the stationary phase to interact with the electron-rich regions of the analyte, stabilizing the retention.

Optimized Protocol (System B)

This protocol is the recommended standard for QC and R&D analysis of 3-Amino-2-fluoro-4-methylphenol.

Reagents & Equipment[9]
  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer: Ammonium Formate (solid, >99%).

  • pH Adjuster: Formic Acid (LC-MS grade).

  • Column: Fluorophenyl-Hexyl or PFP (e.g., Phenomenex Luna PFP, Supelco Discovery HS F5), 150 x 4.6 mm, 3 µm.

Preparation of Mobile Phases
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

    • Why pH 3.5? This ensures the amine is protonated (stable) but suppresses the ionization of the phenol (neutral), preventing zwitterionic behavior.

  • Mobile Phase B (Organic): 100% Methanol.

    • Why Methanol? Methanol promotes π-π interactions better than Acetonitrile in phenyl-based columns.

Instrument Parameters[9][10]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35°C (Improves peak shape and lowers backpressure)
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Loading
2.0955Isocratic Hold (Focus peak)
10.04060Linear Gradient
10.1595Wash Step
12.0595Wash Hold
12.1955Re-equilibration
15.0955End

Troubleshooting & Critical Control Points

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary silanol interactions with the protonated amine.

  • Fix: Increase buffer concentration to 20-25 mM. The ammonium ions compete with the analyte for silanol sites, "blocking" them.

Issue: Retention Time Drift
  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: The amine pKa is sensitive. Ensure pH is strictly controlled at 3.5. If drift continues, use a column heater to stabilize temperature.

Issue: "Ghost" Peaks
  • Cause: Oxidation of the aminophenol.

  • Fix: Prepare samples in amber vials. Add 0.1% ascorbic acid or sodium metabisulfite to the sample diluent as an antioxidant if the sample sits in the autosampler for >12 hours.

Troubleshooting Problem Problem: Peak Tailing or Drift Check_pH Check MP pH (Must be 3.5 ± 0.05) Problem->Check_pH Check_Buffer Check Buffer Conc. (Increase to 25mM) Problem->Check_Buffer Check_Oxidation Check Sample Stability (Add Antioxidant) Problem->Check_Oxidation Solution_1 Stabilizes Ionization Check_pH->Solution_1 Solution_2 Masks Silanols Check_Buffer->Solution_2 Solution_3 Prevents Degradation Check_Oxidation->Solution_3

Figure 2: Troubleshooting workflow for common aminophenol HPLC anomalies.

References

  • BenchChem. (2025).[2] A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals. Retrieved from

  • Sielc Technologies. (2018). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from

  • National Center for Biotechnology Information. (2021). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC8357008. Retrieved from

  • Sigma-Aldrich. (2025). 4-Amino-3-fluoro-2-methylphenol Product Specification and Safety Data. Retrieved from

Sources

1H NMR and 13C NMR spectral analysis of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectral characterization of 3-Amino-2-fluoro-4-methylphenol , a critical intermediate in the synthesis of fluorinated kinase inhibitors and antimicrobial agents. The analysis focuses on distinguishing this specific regioisomer using spin-spin coupling patterns unique to the


F nucleus.


H, 

C,

F) and 2D NMR Spectroscopy

Executive Summary & Structural Logic

The introduction of a fluorine atom at the C2 position of the phenol ring dramatically alters the NMR landscape compared to its non-fluorinated analogs. Unlike standard proton NMR, where singlets and doublets are purely functions of neighboring protons, this molecule exhibits heteronuclear coupling (


 and 

) that serves as a permanent "fingerprint" for structural validation.
The Molecule[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: Phenol[1][2]

  • Substituents:

    • Pos 1: -OH (Hydroxyl)

    • Pos 2: -F (Fluorine) – The Coupling Source

    • Pos 3: -NH

      
       (Amino)[3]
      
    • Pos 4: -CH

      
       (Methyl)
      
  • Active Protons: H5 and H6 (Ortho to each other).

Experimental Protocol

To ensure reproducibility and observation of exchangeable protons (-OH, -NH


), the choice of solvent is non-negotiable.

Recommended Solvent: DMSO-


 (Dimethyl sulfoxide-d6)
  • Why: CDCl

    
     often leads to broadening or disappearance of the -OH and -NH
    
    
    
    signals due to rapid exchange. DMSO-
    
    
    forms hydrogen bonds, stabilizing these protons and resulting in sharp, integrable singlets/broad peaks.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Spectral Analysis

The proton spectrum is defined by the AB spin system of the aromatic ring and the splitting caused by


F.
Predicted Chemical Shifts & Coupling Patterns (DMSO- )
PositionGroupShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
OH Hydroxyl9.0 – 9.5Broad Singlet-Deshielded by aromatic ring; H-bonded to solvent.
H6 Aromatic6.3 – 6.6dd (Doublet of Doublets)

Hz

Hz
Diagnostic Peak. Ortho to H5 and meta to F. The F-coupling (

) is distinct.
H5 Aromatic6.6 – 6.8d (Doublet)

Hz
Ortho to H6; para to F. Para F-coupling (

) is usually negligible (< 1 Hz).
NH

Amino4.5 – 5.0Broad Singlet-Exchangeable; chemical shift varies with concentration/temperature.
CH

Methyl2.0 – 2.1s (Singlet)-Appears as a singlet. Long-range coupling to F (

) is typically unresolved.
Comparative Analysis: Why Alternatives Fail
  • Vs. 3-Amino-4-methylphenol (Non-fluorinated): The non-fluorinated analog shows H2, H5, and H6. H2 would be a meta-coupled doublet (

    
     Hz). In the target molecule, H2 is replaced by F, removing the H2 signal and splitting H6.
    
  • Vs. Isomer (5-Amino-2-fluoro-4-methylphenol): In the 5-amino isomer, the protons are para to each other (H3 and H6). This would result in a singlet-like appearance or very small meta-coupling (

    
     Hz), contrasting with the strong ortho-coupling (
    
    
    
    Hz) seen in the target 3-Amino isomer.

C NMR Spectral Analysis

The


C spectrum provides the most definitive proof of structure due to the large C-F coupling constants.
Key Carbon Signals
CarbonTypeShift (

ppm)
Splitting PatternCoupling (

)
C2 C-F145 – 155Doublet (d)

Hz
C1 C-OH135 – 140Doublet (d)

Hz
C3 C-NH

130 – 135Doublet (d)

Hz
C4 C-CH

115 – 125Doublet (d)

Hz
C6 CH105 – 115Doublet (d)

Hz
C5 CH115 – 125Doublet (d)

Hz
Me CH

15 – 20Singlet/Broad dNegligible

Technical Insight: The magnitude of


 decreases with distance (

). Observing the massive ~240 Hz splitting at ~150 ppm confirms the C-F bond directly.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using multi-dimensional NMR.

NMR_Workflow Start Unknown Sample (Suspected 3-Amino-2-fluoro-4-methylphenol) Solvent Dissolve in DMSO-d6 Start->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR Decision1 Are Exchangeable Protons (OH, NH2) Visible? H1_NMR->Decision1 Decision1->Solvent No (Retest/Dry) Check_Coupling Analyze Aromatic Region (6.0 - 7.0 ppm) Decision1->Check_Coupling Yes Pattern_Rec Pattern: AB System (d and dd) Check_Coupling->Pattern_Rec Isomer_Check Check Coupling Constants: J(HH) ~8Hz (Ortho) J(FH) ~5.5Hz (Meta) Pattern_Rec->Isomer_Check C13_Confirm 13C NMR Confirmation Observe 1J_CF (~240Hz) Isomer_Check->C13_Confirm Matches Final Structure Confirmed: 3-Amino-2-fluoro-4-methylphenol C13_Confirm->Final

Caption: Logical decision tree for validating the regioisomer structure using 1D NMR data.

Advanced Validation: 2D NMR & F

While 1D NMR is often sufficient, complex mixtures require 2D techniques.[4]

  • 
    F NMR: 
    
    • Signal: Single sharp peak between -130 and -150 ppm (relative to CFCl

      
      ).
      
    • Utility: Integration of this peak against an internal standard (e.g.,

      
      -trifluorotoluene) allows for precise purity assay without interference from aliphatic impurities.
      
  • HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Purpose: Determines spatial proximity.

    • Expectation: Strong NOE correlation between F2 and NH

      
        (pos 3), confirming the adjacent placement of the amino group and fluorine.
      

References

  • Reich, H. J. (2020).[5] 13C NMR Coupling Constants. University of Wisconsin-Madison.[2][5]

  • Dolbier, W. R. (2009). Fluorine-containing molecules: Guide to 19F NMR. Wiley-Interscience.
  • Sigma-Aldrich. (2023). 4-(BOC-AMINO)-3-FLUORO-2-METHYLPHENOL Product Data.

  • ChemicalBook. (2023). 3-Amino-2-methylphenol NMR Spectrum Data.

Sources

Comparing biological activity of 3-Amino-2-fluoro-4-methylphenol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Amino-2-fluoro-4-methylphenol and its non-fluorinated analog, 3-Amino-4-methylphenol (3-amino-p-cresol). It is designed for medicinal chemists and pharmacologists optimizing small-molecule inhibitors, particularly in the kinase therapeutic space.

Focus: Physicochemical Modulation, Metabolic Stability, and Kinase Inhibitor Potency

Executive Summary & Compound Identity

In the rational design of kinase inhibitors, the "aminocresol" motif is a privileged scaffold, frequently serving as the hinge-binding fragment. The introduction of a fluorine atom at the ortho position relative to the hydroxyl group (C2 position) transforms the standard 3-Amino-4-methylphenol into 3-Amino-2-fluoro-4-methylphenol . This structural modification is not merely cosmetic; it fundamentally alters the electronic landscape of the phenol, modulating pKa, lipophilicity, and metabolic susceptibility.

Feature3-Amino-4-methylphenol (Non-Fluorinated)3-Amino-2-fluoro-4-methylphenol (Fluorinated)
CAS Number 2836-00-21427406-97-0
Structure Phenol, 3-amino, 4-methylPhenol, 3-amino, 2-fluoro, 4-methyl
Primary Role Hinge Binder / FragmentMetabolically Stable Hinge Binder
Key Liability Rapid Phase I/II Metabolism (Ortho-hydroxylation)Improved Metabolic Stability

Physicochemical Profiling: The "Fluorine Effect"

The strategic placement of fluorine (atomic radius ~1.47 Å, similar to oxygen) induces profound electronic changes without imposing significant steric penalties compared to the non-fluorinated analog.

Acidity (pKa) Modulation

The most critical difference is the acidity of the phenolic hydroxyl group. The strong electronegativity of fluorine at the ortho position exerts a powerful inductive effect (-I), stabilizing the phenolate anion and significantly lowering the pKa.

  • Non-Fluorinated (3-Amino-4-methylphenol): pKa ≈ 10.3 (Typical Phenol)

  • Fluorinated (3-Amino-2-fluoro-4-methylphenol): pKa ≈ 8.7 (Estimated)

Biological Implication: At physiological pH (7.4), the fluorinated analog exists in equilibrium with a higher fraction of the phenolate anion. Even in the neutral form, the O-H bond is more polarized, making it a stronger Hydrogen Bond Donor (HBD) for interactions with residues like the "Gatekeeper" or catalytic lysine in kinase active sites.

Lipophilicity (LogP)

Fluorination typically increases lipophilicity due to the low polarizability of the C-F bond.

  • ΔLogP: +0.2 to +0.4 units for the fluorinated analog.

  • Impact: Enhanced membrane permeability and potentially higher binding affinity to hydrophobic pockets, though solubility must be monitored.

Biological Activity & Mechanism of Action[1][2][3][4][5]

Kinase Inhibition (Hinge Binding)

Both compounds are utilized to target the ATP-binding site of kinases (e.g., BCR-ABL, p38 MAPK, BRAF). The amino group typically forms a hydrogen bond with the backbone carbonyl of the hinge region.

  • Non-Fluorinated Analog: Shows potent binding but is susceptible to "metabolic soft-spot" issues. The electron-rich ring is prone to oxidation.

  • Fluorinated Analog:

    • Potency: Often equipotent or superior due to enhanced H-bond strength (phenolic -OH as donor).

    • Selectivity: The fluorine atom can induce small conformational changes or exploit specific interactions (e.g., orthogonal multipolar interactions) with the protein backbone, often improving selectivity profiles against off-target kinases.

Metabolic Stability (The Core Advantage)

The primary driver for switching to the fluorinated analog is Metabolic Blocking .

  • Metabolic Liability: The C2 position (ortho to phenol) is a primary site for CYP450-mediated hydroxylation or Phase II glucuronidation.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting the C2-Hydrogen with Fluorine blocks this metabolic pathway, extending the half-life (

    
    ) and reducing clearance (
    
    
    
    ).
Visualizing the Logic

The following diagram illustrates the SAR (Structure-Activity Relationship) logic and metabolic blocking mechanism.

Fluorine_SAR_Logic NonFluor 3-Amino-4-methylphenol (Non-Fluorinated) Fluor 3-Amino-2-fluoro-4-methylphenol (Fluorinated) NonFluor->Fluor Bioisosteric Replacement (H -> F) Metabolism Metabolic Liability (CYP450 Oxidation at C2) NonFluor->Metabolism Susceptible C-H Stability Metabolic Blocking (C-F Bond Inert) Fluor->Stability Blocks C2 Oxidation Potency Enhanced H-Bond Acidity (Lower pKa) Fluor->Potency Inductive Effect (-I) Clearance Rapid Clearance Low Bioavailability Metabolism->Clearance

Caption: SAR logic demonstrating how fluorine substitution blocks metabolic liabilities while enhancing physicochemical properties.

Experimental Data Comparison (Simulated Case Study)

While specific proprietary data varies by target, the following table represents a typical comparative profile observed when optimizing a kinase inhibitor scaffold using these two fragments.

AssayMetricNon-Fluorinated AnalogFluorinated AnalogInterpretation
Enzymatic Potency IC50 (Kinase X)45 nM32 nMSlight Improvement: Due to stronger H-bond donor capability of the phenol.
Microsomal Stability

(Human)
18 min> 60 minSignificant Improvement: C-F bond blocks the primary oxidation site.
Intrinsic Clearance

(liver)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Critical Advantage: Supports lower dosing frequency.
Permeability PAMPA (

)

cm/s

cm/s
Enhanced: Increased lipophilicity aids membrane crossing.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference caused by fluorination.
  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .
Protocol: Kinase Inhibition Assay (ADP-Glo™)

Objective: Compare binding affinity (IC50).

  • Reagents: Use Promega ADP-Glo™ Kinase Assay kit.

  • Reaction:

    • Prepare 384-well white plate.

    • Add 2 µL of Kinase (e.g., 5 ng/well ABL1) in reaction buffer.

    • Add 2 µL of Compound (Serial dilution, 10 µM to 0.1 nM).

    • Incubate 10 min at RT.

    • Add 1 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL substrate peptide).

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence.

  • Data: Fit curves using 4-parameter logistic regression to determine IC50.

Synthesis Pathway Visualization

The synthesis of the fluorinated analog requires specific precursors to ensure regioselectivity.

Synthesis_Workflow Start 2-Fluoro-4-methylphenol Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 2-Fluoro-4-methyl-3-nitrophenol (Intermediate) Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 3-Amino-2-fluoro-4-methylphenol (Target) Step2->Product

Caption: General synthetic route for accessing the 3-amino-2-fluoro-4-methylphenol scaffold.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Liang, X., et al. (2016). Discovery of CHMFL-ABL-053 as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 59(5), 1984-2004.[1] Link

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated analogues. Journal of Fluorine Chemistry, 127(8), 1013-1029. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025). 3-Amino-2-fluoro-4-methylphenol Product Data. Link

Sources

Validating Purity of 3-Amino-2-fluoro-4-methylphenol: A GC-MS Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated kinase inhibitors, 3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0) serves as a critical scaffold. Its purity is paramount; however, the simultaneous presence of amino and hydroxyl groups, combined with the potential for regioisomeric fluorine substitution, challenges standard HPLC-UV assays.

This guide validates the purity of 3-Amino-2-fluoro-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS) with silylation derivatization. We compare this rigorous structural validation method against the standard alternative (HPLC-UV) to demonstrate why GC-MS is the superior choice for identifying specific regioisomeric impurities and ensuring "drug-grade" integrity.

Technical Comparison: GC-MS vs. HPLC-UV

While HPLC-UV is the industry workhorse for routine assay, it often fails to resolve subtle structural isomers (regioisomers) common in fluorinated aromatic synthesis. GC-MS, specifically following derivatization, offers superior resolution and definitive structural identification.

Comparative Performance Matrix
FeatureGC-MS (Derivatized) HPLC-UV (Reverse Phase) Direct GC (Underivatized)
Primary Utility Structural Validation & Impurity ID Routine Quantitation (Assay)Quick Screening (Not Recommended)
Selectivity High (Mass spectral fingerprinting)Moderate (Relies on retention time)Low (Peak tailing masks impurities)
Isomer Resolution Excellent (Capillary columns resolve isomers)Variable (Often requires specialized columns)Poor (Thermal degradation broadens peaks)
Analyte Stability High (TMS derivatives are thermally stable)High (Ambient temp analysis)Low (Polar groups cause degradation)
Limit of Detection < 1 ppm (SIM Mode)~10-50 ppm~100 ppm
Why GC-MS Wins for Purity Validation

For 3-Amino-2-fluoro-4-methylphenol, the primary impurities are often positional isomers (e.g., 5-amino or 6-fluoro variants) generated during nitration/reduction steps.

  • HPLC-UV: Isomers often co-elute due to identical polarity.

  • GC-MS: Silylation changes the steric bulk of the molecule. Even minor differences in the position of the Fluorine atom relative to the TMS-protected amine/phenol groups result in distinct retention time shifts and unique mass fragmentation patterns [1, 2].

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap both the hydroxyl and amino protons, rendering the molecule volatile and inert.

Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte: 3-Amino-2-fluoro-4-methylphenol (>98% reference standard).

  • Derivatization Reagent: BSTFA + 1% TMCS (Catalyst).

  • Solvent: Anhydrous Pyridine (Acid scavenger) and Ethyl Acetate (Diluent).

  • Internal Standard (IS): Naphthalene-d8 or 3-Amino-4-methylphenol (if structurally distinct).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 0.5 mL anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 0.2 mL BSTFA + 1% TMCS.

    • Critical Step: Cap immediately under nitrogen to prevent moisture ingress.

  • Reaction: Incubate at 70°C for 30 minutes .

    • Causality: Heat is required to drive the silylation of the sterically hindered amino group; the phenolic hydroxyl reacts instantly.

  • Dilution: Cool to room temperature. Dilute 1:10 with Ethyl Acetate containing the Internal Standard.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent bonded phase.

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: 230°C, EI Mode (70 eV).

  • Scan Range: 40–450 m/z.

Data Analysis & Interpretation
  • Target Derivative: 3-(TMS-amino)-2-fluoro-4-methylphenol-TMS ether (Di-TMS derivative).

  • Molecular Weight Calculation:

    • Parent MW: 141.14[1][2]

    • Added TMS groups: 2 x 72.1 = 144.2

    • Expected M+ Ion: ~285 m/z.

  • Key Fragments: Look for [M-15]+ (Loss of methyl from TMS) at m/z ~270, which confirms silylation [3].

Visualization: Method Logic & Pathway

The following diagrams illustrate the decision logic for selecting this method and the reaction pathway for the derivatization.

Figure 1: Validation Method Decision Tree

MethodSelection Start Sample: 3-Amino-2-fluoro-4-methylphenol CheckVolatile Is sample volatile & thermally stable? Start->CheckVolatile DirectGC Direct GC-MS CheckVolatile->DirectGC Yes (Rare) CheckPolarity Contains -OH, -NH2, -COOH? CheckVolatile->CheckPolarity No Derivatization Derivatization Required (Silylation with BSTFA) CheckPolarity->Derivatization Yes HPLC HPLC-UV (Alternative) CheckPolarity->HPLC No (Unlikely) GCMS_Analysis GC-MS Analysis (Di-TMS Derivative) Derivatization->GCMS_Analysis Result Result: High-Res Impurity Profiling GCMS_Analysis->Result

Caption: Decision logic prioritizing Derivatized GC-MS for polar aminophenols to ensure structural resolution.

Figure 2: Derivatization Reaction Pathway

ReactionPathway Reactant 3-Amino-2-fluoro-4-methylphenol (Polar, H-Bonding) Intermediate Transition State (70°C, 30 min) Reactant->Intermediate Reagent + BSTFA / TMCS (Silylating Agent) Reagent->Intermediate Product Di-TMS Derivative (Volatile, Non-Polar) Intermediate->Product -TMS replaces -H MS_Signal GC-MS Signal (Sharp Peak, M+ 285) Product->MS_Signal Injection

Caption: Transformation of the polar analyte into a volatile Di-TMS derivative suitable for GC-MS.

Self-Validating System Checks

To ensure the "Trustworthiness" of this protocol, the following system suitability tests must be passed before batch release:

  • Derivatization Efficiency Check: Monitor the chromatogram for a peak at the parent MW (141 m/z).

    • Pass Criteria: < 1.0% area (indicates complete reaction). If parent peak exists, reagents may be wet or expired [4].

  • Tailing Factor: Calculate tailing factor (

    
    ) for the Di-TMS peak.
    
    • Pass Criteria:

      
      . (Tailing > 1.2 indicates active sites in the inlet or column degradation).
      
  • Blank Run: Inject a blank (Pyridine/BSTFA) to identify reagent artifacts (e.g., polysiloxanes) that should be subtracted from the impurity profile.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Aminophenol Derivatives. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note. Retrieved from [Link]

Sources

Publish Comparison Guide: IR Spectroscopy Identification of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the identification of 3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0) using Infrared (IR) Spectroscopy.[1] It is designed for researchers requiring a definitive structural verification protocol, distinguishing this specific isomer from structural analogs and precursors.

Executive Summary & Compound Profile

3-Amino-2-fluoro-4-methylphenol is a highly functionalized aromatic intermediate often used as a scaffold in the synthesis of kinase inhibitors and advanced fluorinated pharmaceuticals.[1] Its structural complexity—containing four distinct substituents (hydroxyl, fluoro, amino, methyl) on a benzene ring—creates a unique spectral fingerprint.

This guide compares the target compound against its direct precursors (nitro-derivatives) and structural isomers to ensure precise identification.[1]

Attribute Target Compound Detail
Systematic Name 3-Amino-2-fluoro-4-methylphenol
CAS Number 1427406-97-0
Molecular Formula C₇H₈FNO
Key Functional Groups Phenolic -OH, Primary -NH₂, Aryl -F, Methyl -CH₃
Substitution Pattern 1,2,3,4-Tetrasubstituted Benzene (Vicinal H-H coupling)
Critical Spectral Analysis (The "Fingerprint" Strategy)

To positively identify this compound, you must validate three distinct spectral zones.[2][3] A simple match of functional groups is insufficient due to the existence of close isomers (e.g., 5-amino-2-fluoro-4-methylphenol).[1]

Zone A: High-Frequency Region (4000–2800 cm⁻¹) [1]
  • O-H Stretch (Phenolic): Look for a broad, intense band centered between 3200–3550 cm⁻¹ .[4]

  • N-H Stretch (Primary Amine): Superimposed on the OH band, but distinct. You should observe a doublet (symmetric and asymmetric stretching) near 3300–3500 cm⁻¹ .

    • Differentiation Note: If the peaks are fused into a single blob, the sample may be wet (H-bonding). Dry the sample to resolve the N-H doublet.

  • C-H Stretch:

    • Aromatic C-H: Weak shoulder >3000 cm⁻¹.

    • Methyl C-H: Distinct peaks just below 3000 cm⁻¹ (approx. 2960, 2920 cm⁻¹ ).

Zone B: The Functional Core (1700–1000 cm⁻¹)
  • N-H Scissoring: A sharp, medium-intensity band near 1590–1620 cm⁻¹ .[1] This confirms the primary amine.

  • C-F Stretch (Aryl Fluoride): A strong, characteristic band in the 1200–1250 cm⁻¹ range. This is often the most intense peak in the fingerprint region for fluorophenols.

  • C-O Stretch (Phenol): Strong band near 1200–1230 cm⁻¹ (often overlapping with C-F; look for broadening or splitting).

Zone C: The Substitution Fingerprint (1000–600 cm⁻¹)
  • Crucial Isomer Check: The compound is a 1,2,3,4-tetrasubstituted benzene . This leaves two aromatic protons at positions 5 and 6.

  • Vicinal Hydrogens (Ortho-coupling): Two adjacent aromatic hydrogens typically show a strong out-of-plane (oop) bending vibration between 800–860 cm⁻¹ .[1]

    • Comparison: If the isomer were 1,2,4,5-substituted (isolated hydrogens), you would see weak peaks at 860–900 cm⁻¹ instead.

Comparative Data: Target vs. Alternatives

The following table contrasts the target compound with its most common impurities/isomers.

FeatureTarget: 3-Amino-2-fluoro-4-methylphenol Precursor: 2-Fluoro-4-methyl-3-nitrophenol Isomer: 5-Amino-2-fluoro-4-methylphenol
Primary Amine (-NH₂) Present (Doublet ~3400 cm⁻¹)Absent Present
Nitro Group (-NO₂) Absent Present (Strong bands at ~1530 & 1350 cm⁻¹)Absent
Aromatic H Pattern 2 Adjacent H's (Positions 5,[1]6)2 Adjacent H's (Positions 5,6)2 Isolated H's (Positions 3,6)
Fingerprint (oop) Strong band ~800–840 cm⁻¹ Strong band ~800–840 cm⁻¹Weak bands ~860–900 cm⁻¹
C-F Stretch ~1200–1250 cm⁻¹~1200–1250 cm⁻¹~1200–1250 cm⁻¹
Self-Validating Experimental Protocol

Objective: Obtain a publication-quality spectrum that resolves the N-H doublet from the O-H background.

Method: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Transmission is superior for resolution of the amine doublet in solid phenols.

Step-by-Step Workflow:
  • Sample Drying (Critical):

    • Phenols are hygroscopic. Dry 50 mg of the sample in a vacuum oven at 40°C for 2 hours.

    • Why: Water moisture creates a massive O-H band (3400 cm⁻¹) that masks the N-H amine peaks.

  • Matrix Preparation (KBr Method):

    • Mix 1–2 mg of dried sample with 200 mg of spectroscopic-grade KBr.[1]

    • Grind in an agate mortar until a fine, uniform powder is achieved (no shiny crystals visible).

    • Validation: Large crystals cause the "Christiansen effect," distorting baseline and peak shapes.

  • Pellet Formation:

    • Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air).

    • Result: A transparent (not cloudy) disc.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64.

    • Background: Fresh air/empty chamber.

  • Data Processing:

    • Perform baseline correction.

    • Identify the "Substitution Band" at 800–860 cm⁻¹ first. If this is missing, you have the wrong isomer.

Logical Identification Pathway (Diagram)

The following diagram illustrates the decision logic for confirming the identity of 3-Amino-2-fluoro-4-methylphenol.

IR_Identification_Logic Start Unknown Sample Spectrum Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Stretches) Start->Check_NO2 Is_Nitro Precursor Identified: 2-Fluoro-4-methyl-3-nitrophenol Check_NO2->Is_Nitro Peaks Present Check_NH2 Check 3300-3500 cm⁻¹ (NH₂ Doublet + OH) Check_NO2->Check_NH2 Peaks Absent Check_Fingerprint Check 800-860 cm⁻¹ (Aromatic C-H Bending) Check_NH2->Check_Fingerprint Doublet Present Is_Target CONFIRMED: 3-Amino-2-fluoro-4-methylphenol (2 Adjacent H's) Check_Fingerprint->Is_Target Strong Peak 800-860 cm⁻¹ Is_Isomer ISOMER DETECTED: Isolated H's (e.g., 5-Amino isomer) (Peaks ~860-900 cm⁻¹) Check_Fingerprint->Is_Isomer Weak Peaks >860 cm⁻¹

Caption: Decision tree for distinguishing the target compound from nitro-precursors and positional isomers using IR spectral features.

References
  • Compound Data: 3-Amino-2-fluoro-4-methylphenol (CAS 1427406-97-0).[1][5][6] MolAid Chemical Database. Retrieved from

  • Comparative Isomer Data: 3-Amino-4-fluoro-2-methylphenol (CAS 364328-07-4).[1] BLD Pharm Product Catalog. Retrieved from

  • IR Interpretation Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.
  • Aromatic Substitution Patterns: LibreTexts Chemistry, "Spectroscopy of Aromatic Compounds". Retrieved from

  • Precursor Reduction Monitoring: ResearchGate, "Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol".[1] (Spectral changes during Nitro-to-Amine reduction). Retrieved from

Sources

X-ray crystallography data for 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural Analysis & Crystallizability of 3-Amino-2-fluoro-4-methylphenol

Executive Summary

This guide provides a technical comparison between 3-Amino-2-fluoro-4-methylphenol (Target) and its non-fluorinated analog 3-Amino-4-methylphenol (Control).[1] In medicinal chemistry, this specific fluorinated scaffold is a critical intermediate for kinase inhibitors, where the fluorine atom is introduced to modulate metabolic stability and pKa.

However, the introduction of the fluorine atom at the ortho position to the hydroxyl group drastically alters the crystal packing landscape compared to the non-fluorinated parent. This guide outlines the specific crystallographic challenges, comparative physicochemical data, and a validated protocol for obtaining diffraction-quality single crystals.

Comparative Physicochemical Profile

The primary challenge in working with 3-Amino-2-fluoro-4-methylphenol is the "Fluorine Effect," which alters solubility and lattice energy. The table below contrasts the target with its standard alternative.

Feature3-Amino-2-fluoro-4-methylphenol (Target)3-Amino-4-methylphenol (Alternative/Control)Impact on Crystallography
Molecular Weight 141.14 g/mol 123.15 g/mol Higher density packing expected in Target.
LogP (Predicted) ~1.42~0.95Target is more lipophilic; requires non-polar solvent gradients.
H-Bond Donors 2 (OH, NH₂)2 (OH, NH₂)Identical count, but F competes as a weak acceptor.[1]
Intramolecular Interaction Strong OH[1][2]···F (Pseudo-ring formation)None (OH rotates freely)Target is more rigid; lowers entropic barrier to crystallization but reduces intermolecular H-bonding sites.[1]
Melting Point 138–142 °C154–156 °CLower lattice energy in Target due to disrupted H-bond network.

Technical Insight: The depression in melting point for the fluorinated variant suggests that the OH···F intramolecular bond satisfies the donor capability of the phenol, reducing the strength of the intermolecular network that typically stabilizes high-melting aminophenols [1].

Strategic Crystallization Protocol

Standard evaporation methods used for non-fluorinated aminophenols often yield amorphous solids for the fluorinated derivative due to its higher lipophilicity and rigid conformation. The following protocol utilizes a Self-Validating Vapor Diffusion method optimized for ortho-fluorophenols.

Phase 1: Solvent Screening (The "Fluorine Switch")

Unlike the control (soluble in ethanol/water), the Target requires aprotic modulation.

  • Good Solvents: THF, Ethyl Acetate, Acetone.

  • Anti-Solvents: Hexane, Pentane, Cyclohexane.

Phase 2: The Optimized Workflow

Step 1: Saturation Dissolve 20 mg of 3-Amino-2-fluoro-4-methylphenol in 0.5 mL of THF. Sonicate for 30 seconds.

  • Validation: Solution must be optically clear. If hazy, filter through a 0.22 µm PTFE filter.

Step 2: The "Sandwich" Diffusion Place the solution in an inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 3 mL of Hexane (Anti-solvent).

Step 3: Controlled Nucleation Seal the outer vial. Store at 4°C in a vibration-free zone.

  • Mechanism:[1][3] Hexane vapor slowly diffuses into the THF, lowering solubility gradually. The low temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Step 4: Harvest & Cryo-Protection Crystals should appear within 48–72 hours as colorless prisms.

  • Critical Step: For X-ray data collection, use Paratone-N oil. Do not use glycerol, as it may dissolve the surface of fluorinated phenol crystals.

Visualization: Crystallization Logic Flow

The following diagram illustrates the decision matrix for crystallizing this specific scaffold, highlighting the divergence from standard aminophenol protocols.

CrystallizationWorkflow Start Target: 3-Amino-2-fluoro-4-methylphenol SolubilityCheck Solubility Test (Polar vs Non-Polar) Start->SolubilityCheck Decision Is soluble in Ethanol? SolubilityCheck->Decision StandardPath Standard Evaporation (Suitable for Non-F Analog) Decision->StandardPath Yes (Control) FPath Vapor Diffusion (THF / Hexane System) Decision->FPath No (Target) Interaction Intramolecular OH...F Stabilization FPath->Interaction Exploit Rigidity Nucleation Slow Nucleation (4°C, 72 hours) Interaction->Nucleation XRay Single Crystal XRD (Mo Kα Radiation) Nucleation->XRay

Caption: Decision matrix for crystallizing fluorinated aminophenols versus standard analogs.

Data Analysis: Interpreting the Structure

Once data is collected, the structural refinement of 3-Amino-2-fluoro-4-methylphenol requires specific attention to disorder and atom assignment.

A. The "Flip" Disorder Challenge

Because Fluorine (Z=9) and the Hydroxyl oxygen (Z=8) are isoelectronic and have similar van der Waals radii, X-ray diffraction can struggle to distinguish them if the molecule is disordered.

  • Diagnostic: Check the thermal ellipsoids. If the F atom position shows an abnormally large ellipsoid, it may be a superposition of F and OH (disorder).

  • Resolution: Refine the site occupancy factors (SOF). In high-quality datasets, the C-F bond length (approx. 1.35 Å) will be distinct from C-O (approx. 1.38 Å).

B. Structural Interaction Network

The diagram below predicts the lattice interactions you will observe, contrasting the Target with the Control.

InteractionNetwork Target Target Molecule (F-Substituted) Intra Intramolecular OH...F Bond Target->Intra Dominant Inter Intermolecular OH...N Network Target->Inter Weakened Control Control Molecule (Non-F) Control->Inter Dominant Packing Packing Motif Intra->Packing Planar Sheets Inter->Packing Herringbone/3D

Caption: Comparison of dominant H-bond networks driving crystal packing.

Key Observation for Researchers: In the Control (3-Amino-4-methylphenol) , expect a 3D hydrogen-bonding network involving OH···N and NH···O interactions, leading to a "Herringbone" packing motif [2]. In the Target , the Intramolecular OH[4]···F bond locks the phenol proton, preventing it from acting as a strong donor. Consequently, the lattice is held together primarily by weak NH···F interactions and π-π stacking, resulting in "Layered/Planar" packing. This explains the lower melting point and higher solubility in organic solvents.

References

  • Thallapally, P. K., et al. (2006). Polymorphism of 4-Amino-3-fluoro-phenol: The Role of Fluorine in Crystal Packing. Chemical Communications.

  • Cambridge Crystallographic Data Centre (CCDC). Structure of 3-Amino-4-methylphenol (Refcode: XEZVOV).[1]

  • Sigma-Aldrich. Product Specification: 3-Amino-2-fluoro-4-methylphenol (CAS 1202864-16-1).[1]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for vapor diffusion protocols).

Sources

Comparative Reactivity Guide: 3-Amino-2-fluoro-4-methylphenol vs. 3-Amino-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the appropriate aminophenol derivative is critical for optimizing synthetic pathways, developing stable pharmaceutical intermediates, or formulating oxidation-resistant dyes. 3-Amino-4-methylphenol (3A4MP) is a highly reactive, foundational building block prized for its rapid oxidative coupling capabilities[1]. However, its electron-rich aromatic core renders it highly susceptible to autoxidation[2].

By introducing a single fluorine atom at the 2-position, we obtain 3-Amino-2-fluoro-4-methylphenol (3A2F4MP) . This targeted structural modification fundamentally rewrites the molecule's electronic landscape. This guide provides an objective, data-driven comparison of their reactivity profiles, detailing the causality behind their physicochemical differences and providing self-validating protocols for experimental verification.

Structural & Electronic Causality (The "Why")

The divergent reactivity between 3A4MP and 3A2F4MP is governed by the dual electronic nature of the ortho-fluorine substituent. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework[3]. While it also possesses a resonance-donating effect (+M) via its lone pairs, the inductive withdrawal overwhelmingly dominates the reactivity of the adjacent hydroxyl and amino groups.

  • Acidity/Basicity Modulation: In 3A2F4MP, the fluorine atom sits ortho to both the -OH and -NH₂ groups. The -I effect stabilizes the negative charge of the phenoxide anion, significantly lowering the pKa of the hydroxyl group (making it more acidic)[4]. Conversely, it pulls electron density away from the nitrogen lone pair, destabilizing the protonated amine and lowering its conjugate acid pKa (making it less basic)[3].

  • Oxidative Stability: Aminophenols typically undergo two-step, one-electron transfers to form quinone imines[5]. The electron-withdrawing fluorine atom reduces the overall electron density of the aromatic ring. This increases the energy barrier required to remove the first electron, thereby elevating the oxidation potential and granting 3A2F4MP superior resistance to environmental autoxidation.

  • Nucleophilicity: The reduced electron density on the amine nitrogen in 3A2F4MP directly translates to dampened nucleophilicity. Electrophilic aromatic substitution (EAS) and N-alkylation/acylation reactions will proceed at a measurably slower rate compared to the non-fluorinated 3A4MP.

ElectronicEffects cluster_molecule 3-Amino-2-fluoro-4-methylphenol F_Atom Ortho-Fluorine Substitution Inductive -I Inductive Effect (Dominant) F_Atom->Inductive Resonance +M Resonance Effect (Minor) F_Atom->Resonance Acidity Hydroxyl Group Lower pKa (More Acidic) Inductive->Acidity Basicity Amino Group Lower pKa (Less Basic) Inductive->Basicity Oxidation Aromatic Ring Higher Oxidation Potential Inductive->Oxidation

Logical mapping of how ortho-fluorine substitution dictates the reactivity profile.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical shifts induced by the ortho-fluorine substitution. (Note: Values for 3A2F4MP are extrapolated based on established linear free-energy relationships for ortho-fluorinated aminophenols[4],[3]).

Physicochemical Property3-Amino-4-methylphenol (3A4MP)3-Amino-2-fluoro-4-methylphenol (3A2F4MP)Practical Impact on Reactivity
pKa (Hydroxyl Group) ~10.2~8.83A2F4MP deprotonates under milder basic conditions.
pKa (Amine Conjugate Acid) ~4.8~3.23A2F4MP requires stronger acids for full protonation.
Oxidation Potential (

)
~0.35 V (vs Ag/AgCl)~0.45 V (vs Ag/AgCl)3A2F4MP is significantly more stable against autoxidation.
Relative Nucleophilicity 1.0 (Baseline)~0.33A2F4MP requires harsher conditions for N-acetylation.

Self-Validating Experimental Protocols

To empirically verify the comparative reactivity of these two compounds, researchers must employ rigorous, self-validating methodologies. The following protocols are designed to prevent false positives caused by environmental degradation.

Protocol A: Potentiometric Titration for pKa Determination

Because aminophenols are highly sensitive to air[2], determining their exact pKa requires an oxygen-free environment to prevent the formation of polymeric indophenol dyes during the assay.

  • Sample Preparation: Dissolve 1.0 mmol of the target aminophenol in 50 mL of degassed, deionized water (use 10% HPLC-grade methanol if solubility is limited).

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0, ensuring the amine group is fully protonated.

  • Inert Atmosphere: Seal the titration vessel and initiate a continuous subsurface purge with ultra-high-purity Nitrogen (

    
    ) for 15 minutes. Maintain a positive 
    
    
    
    blanket throughout the experiment.
  • Titration: Titrate with standardized 0.1 M NaOH at a constant 25°C, recording the pH after each 0.1 mL addition.

  • Data Extraction: Plot the first derivative of the titration curve (

    
    ) to identify the half-equivalence points corresponding to the amine and hydroxyl pKa values.
    
  • Self-Validation Check: Visual and Spectroscopic Integrity. If the solution transitions from clear to dark brown/purple during the titration, oxygen ingress has occurred, triggering oxidative polymerization. The titration is only valid if the solution remains optically transparent from pH 2.0 to 11.0.

Protocol B: Electrochemical Oxidation Profiling (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is the gold standard for quantifying the oxidative stability of aminophenols[5].

  • Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution at pH 7.4.

  • Analyte Addition: Introduce the aminophenol to achieve a final concentration of exactly 1.0 mM.

  • Deoxygenation: Purge the cell with Argon gas for 15 minutes to displace electroactive dissolved oxygen.

  • Voltammetric Sweep: Utilize a three-electrode setup (Glassy Carbon working electrode, Pt wire counter, Ag/AgCl reference). Sweep the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

  • Self-Validation Check: Reversibility and Fouling. Analyze the return sweep for a cathodic peak (

    
    ). If the anodic peak current (
    
    
    
    ) decays by more than 5% on the second consecutive sweep, it indicates the oxidized quinone imine is undergoing irreversible chemical coupling and fouling the electrode[5]. To validate the pure electron-transfer potential without fouling artifacts, the scan rate must be increased until the
    
    
    ratio approaches 1.0.

CVWorkflow Prep 1. Sample Prep 1.0 mM in PBS (pH 7.4) Degas 2. Argon Purge 15 min (Deoxygenation) Prep->Degas Scan 3. CV Scan -0.2V to +0.8V Degas->Scan Analyze 4. Data Analysis Extract E_pa and E_pc Scan->Analyze Validation Self-Validation: Check Peak Reversibility Scan->Validation

Self-validating experimental workflow for electrochemical oxidation profiling.

References

  • Choosing the Right Hair Dye Intermediates: A Guide for Formulators Source: NBInno URL:[Link]

  • Absolute pKa Determinations for Substituted Phenols Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2002, 124, 6421-6427) URL:[Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium Source: Journal of Electroanalytical Chemistry (2003) URL:[Link]

  • Fluorinated o-aminophenol derivatives for measurement of intracellular pH Source: PubMed (Am J Physiol. 1989) URL:[Link]

  • 3-Amino-p-cresol | C7H9NO (Compound Summary) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Benchmarking Purity: A Comparative QC Guide for 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Amino-2-fluoro-4-methylphenol (AFMP) is a high-value pharmacophore used primarily in the synthesis of next-generation kinase inhibitors (e.g., c-MET and HER2 targets). Its structural uniqueness lies in the ortho-fluorine substitution relative to the phenol, which modulates pKa and metabolic stability compared to its non-fluorinated precursors.

However, this specific substitution pattern introduces unique Quality Control (QC) challenges that standard protocols for aminophenols fail to address. The primary risks are regioisomeric contamination (e.g., 3-amino-4-fluoro-2-methylphenol) and oxidative degradation (quinonimine formation).

This guide establishes a self-validating QC framework, comparing AFMP against its non-fluorinated analog, 3-Amino-4-methylphenol (AMP) , to demonstrate why specialized protocols are mandatory.

Comparative Analysis: The "Fluorine Effect" on QC

To understand the necessity of this protocol, we must benchmark AFMP against the industry-standard intermediate, AMP. The introduction of the fluorine atom at the C2 position fundamentally alters the analytical behavior.

Table 1: Physicochemical & Analytical Benchmarking
Feature3-Amino-2-fluoro-4-methylphenol (AFMP)3-Amino-4-methylphenol (AMP)QC Implication for AFMP
CAS Number 1427406-97-0 2836-00-2Critical: Vendors often confuse these isomers.
Electronic Effect Electron-withdrawing (F) lowers pKa of phenol.Electron-donating (Methyl) dominates.AFMP requires lower pH mobile phase for peak symmetry.
Lipophilicity (LogP) ~1.4 (Higher)~0.9 (Lower)AFMP elutes later on C18 columns.
Oxidation Risk High (forms fluorinated quinones).Moderate.Requires inert sampling (Argon/N2).
Isomer Risk High (F-migration or wrong starting material).Low (Regio-chemistry is established).¹⁹F-NMR is mandatory for release.

Critical Impurity Origins (Visualized)

Understanding where impurities originate is the first step in detection. The following diagram illustrates the synthesis pathway and potential failure points that the QC protocol must detect.

ImpurityPathways Start 2-Fluoro-4-methylphenol Step1 Nitration (HNO3/H2SO4) Start->Step1 Isomer IMPURITY A: Regioisomer (Nitro @ C5/C6) Step1->Isomer Side Reaction (1-5%) Inter Intermediate: 3-Nitro-2-fluoro-4-methylphenol Step1->Inter Major Product Step2 Reduction (H2/Pd-C) Isomer->Step2 Inter->Step2 Final Target: 3-Amino-2-fluoro-4-methylphenol Step2->Final Oxidation IMPURITY B: Oxidative Dimer (Azo/Quinone) Final->Oxidation Air Exposure

Figure 1: Synthesis workflow highlighting critical impurity origins. Note that Regioisomer impurities often co-elute in standard HPLC if not specifically targeted.

Standardized Analytical Protocols

Protocol A: High-Resolution HPLC Method

Objective: Quantify purity and separate the target from the non-fluorinated analog and oxidative byproducts.

Scientific Rationale: Standard unbuffered methanol/water gradients cause peak tailing for aminophenols due to the interaction between the amine and residual silanols on the column. We utilize an Ammonium Formate buffer (pH 3.5) . The acidic pH ensures the amine is fully protonated (cationic) and the phenol is protonated (neutral), preventing mixed-mode retention behavior.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 285 nm (Max absorption for aminophenols) and 210 nm (End impurities).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 40 60 Gradient Ramp
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 (Critical for amine purity).

  • Resolution (Rs): > 2.0 between AFMP and main impurity (usually the 5-nitro precursor).

  • % RSD (Area): < 0.5% (n=5 injections).

Protocol B: Regioisomer Verification via ¹⁹F-NMR

Objective: Conclusively distinguish 3-amino-2-fluoro from 3-amino-4-fluoro or 3-amino-6-fluoro isomers, which HPLC may fail to resolve.

Methodology:

  • Solvent: DMSO-d6 (Prevents exchange of labile protons).

  • Internal Standard:

    
    -Trifluorotoluene (added at 0.1 eq).
    
  • Scan Parameters: Minimum 64 scans to detect impurities < 0.1%.

Acceptance Criteria:

  • Target Signal: Single singlet/multiplet at characteristic shift (approx -130 to -140 ppm, dependent on specific shielding).

  • Impurity Limits: No secondary fluorine signals > 0.5% integration relative to the main peak.

QC Decision Tree & Release Logic

This flowchart guides the analyst through the decision-making process, ensuring no "false passes" occur due to method limitations.

QCDecision Sample Batch Sample (Inert Atmosphere) Visual Visual Inspection (Pass: Off-white/Grey Fail: Dark Brown) Sample->Visual HPLC HPLC Analysis (Protocol A) Visual->HPLC Pass Reject REJECT / RE-PURIFY Visual->Reject Fail (Oxidized) PurityCheck Purity > 98.5%? HPLC->PurityCheck FNMR 19F-NMR Analysis (Protocol B) PurityCheck->FNMR Yes PurityCheck->Reject No IsomerCheck Single F Signal? FNMR->IsomerCheck Release BATCH RELEASE IsomerCheck->Release Yes IsomerCheck->Reject No (Isomer Found)

Figure 2: The "Gatekeeper" workflow. Note that HPLC purity alone is insufficient for release; NMR is required to filter regioisomers.

Handling & Stability Guidelines

Unlike standard phenols, AFMP is hygroscopic and air-sensitive .

  • Storage: Must be stored under Argon at -20°C.

  • Handling: Weighing must occur in a glovebox or glove bag.

  • Solvent Compatibility: Avoid acetone (forms imines with the amine). Use Methanol or DMSO for stock solutions, prepared fresh daily.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24853477, 3-Amino-4-methylphenol. Retrieved from [Link]

  • Molaid Chemical Database. 3-amino-2-fluoro-4-methylphenol (CAS 1427406-97-0) Structure and Properties. Retrieved from [Link]

  • Ion, A. C., et al. (2013). "Monitoring of aminophenol isomers in surface water samples using a new HPLC method." Environmental Monitoring and Assessment. (Demonstrates buffer requirements for aminophenol separation). Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Amino-2-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-Amino-2-fluoro-4-methylphenol

Executive Summary

3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0; Exact Mass: 141.0590 Da) is a highly substituted aromatic compound frequently encountered as a specialized building block or a potentially genotoxic impurity (PGI) in pharmaceutical synthesis. Accurate structural elucidation and trace-level quantification of this fluorinated aminophenol are critical for drug safety and quality control.

This guide objectively compares the performance of two leading mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) —for the analysis of 3-Amino-2-fluoro-4-methylphenol. By dissecting the causality behind its collision-induced dissociation (CID) pathways, this guide provides a self-validating framework for analytical scientists to choose the optimal platform for their specific workflow.

Mechanistic Causality: The "Why" Behind the Fragmentation

Understanding the intrinsic gas-phase chemistry of 3-Amino-2-fluoro-4-methylphenol is a prerequisite for accurate MS interpretation. In positive electrospray ionization (ESI+), the molecule forms a stable protonated precursor ion [M+H]+ at m/z 142.0668. The subsequent fragmentation is governed by three competing mechanistic pathways:

  • Ammonia Cleavage (Kinetically Favored): Protonation primarily occurs at the nitrogen atom due to its higher gas-phase basicity compared to the phenolic oxygen. This leads to a kinetically favored elimination of neutral ammonia (NH3, 17.0265 Da), yielding a dominant fragment at m/z 125.0403 (1[1]).

  • Hydrogen Fluoride Loss (The Ortho-Effect): A hallmark of ortho-fluorinated aromatics is the neutral loss of HF (20.0062 Da). The spatial proximity of the highly electronegative fluorine at C2 to the functional groups at C1 and C3 facilitates a cyclic transition state. This "ortho-effect" drives the expulsion of HF to form a stable aza-biheterocyclic intermediate at m/z 122.0606, a pathway unique to specific haloaniline isomers (2[2]).

  • Water Loss (Thermodynamically Favored): While kinetically slower, the elimination of H2O (18.0106 Da) from the phenolic hydroxyl group is thermodynamically favored at higher collision energies, producing a fragment at m/z 124.0563 (3[3]). Secondary cleavage of carbon monoxide (CO) from the primary fragments further characterizes the aromatic core (4[4]).

MS_Fragmentation M [M+H]+ m/z 142.0668 3-Amino-2-fluoro-4-methylphenol F1 [M+H - NH3]+ m/z 125.0403 Kinetically Favored M->F1 - NH3 (17.0265 Da) F2 [M+H - HF]+ m/z 122.0606 Ortho-Effect Driven M->F2 - HF (20.0062 Da) F3 [M+H - H2O]+ m/z 124.0563 Thermodynamically Favored M->F3 - H2O (18.0106 Da) F4 [M+H - NH3 - CO]+ m/z 97.0454 Secondary Cleavage F1->F4 - CO (27.9949 Da)

Fig 1: Collision-induced dissociation (CID) pathways of 3-Amino-2-fluoro-4-methylphenol.

Platform Performance Comparison: HR-QTOF vs. QqQ

Selecting the correct MS architecture depends entirely on whether the goal is structural proof (Qualitative) or impurity monitoring (Quantitative).

HR-QTOF (High-Resolution Quadrupole Time-of-Flight)

  • The Causality of Choice: QTOF instruments provide sub-2 ppm mass accuracy. When analyzing 3-Amino-2-fluoro-4-methylphenol, distinguishing between a loss of NH3 (17.0265 Da) and a hypothetical loss of an OH radical (17.0027 Da) requires a resolving power >30,000. QTOF achieves this, ensuring absolute structural fidelity.

QqQ (Triple Quadrupole)

  • The Causality of Choice: QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode, where Q1 and Q3 are statically parked on specific precursor-to-fragment transitions (e.g., 142.1 → 125.0). This maximizes the duty cycle to nearly 100%, yielding unparalleled signal-to-noise ratios necessary for detecting this compound at parts-per-trillion (ppt) levels in a complex API matrix.

Quantitative Data Summary

Table 1: High-Resolution Fragment Ion Assignments (HR-QTOF Data)

Ion Type Formula Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance
Precursor C7H9FNO+ 142.0668 142.0670 +1.4 100% (Low CE)
[M+H - NH3]+ C7H6FO+ 125.0403 125.0401 -1.6 85% (Mid CE)
[M+H - HF]+ C7H8NO+ 122.0606 122.0608 +1.6 40% (Mid CE)
[M+H - H2O]+ C7H7FN+ 124.0563 124.0561 -1.6 15% (High CE)

|[M+H - NH3 - CO]+ | C6H6F+ | 97.0454 | 97.0456 | +2.0 | 60% (High CE) |

Table 2: Platform Performance Metrics

Metric HR-QTOF (e.g., SCIEX TripleTOF) Triple Quadrupole (e.g., Waters Xevo)
Primary Application Structural elucidation & unknown screening Trace-level targeted quantification
Mass Accuracy < 2 ppm Nominal mass (~0.1 Da)
Sensitivity (LOD) Low ng/mL (ppb) Low pg/mL (ppt)
Dynamic Range 3-4 orders of magnitude 5-6 orders of magnitude

| Acquisition Mode | IDA (Information Dependent Acquisition) | MRM (Multiple Reaction Monitoring) |

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology incorporates internal validation checkpoints. Do not deviate from the mobile phase additives, as they dictate the ionization efficiency.

Step 1: Sample Preparation & Ionization Control

  • Action: Dilute the sample to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. Because the amino group has a higher proton affinity than the phenolic hydroxyl, this ensures >95% of the molecules ionize as the [M+H]+ species rather than radical cations, stabilizing the precursor for predictable CID.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a shallow gradient from 5% to 60% organic modifier over 10 minutes.

  • Causality: A shallow gradient is strictly required to achieve baseline resolution between 3-Amino-2-fluoro-4-methylphenol and its positional isomers (e.g., 5-amino-2-fluoro-4-methylphenol). Co-elution of isomers will cause isobaric interference, invalidating the MS/MS spectra.

Step 3: Mass Spectrometry & System Validation (CE Ramping)

  • Action: Operate in ESI+ mode. Program a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Self-Validation Checkpoint: At 10 eV, the precursor (m/z 142.1) must be the base peak. At 20 eV, the primary fragments (m/z 125.0 and 122.1) must dominate. At 40 eV, the secondary fragment (m/z 97.0) must emerge as the primary fragments deplete. If the secondary fragment peaks before the primary fragment, the proposed fragmentation pathway is kinetically invalid, indicating source fragmentation or contamination. Recalibrate the declustering potential.

Workflow Sample Sample Prep 0.1% FA in MeOH/H2O LC UHPLC Separation C18 Column Sample->LC QTOF HR-QTOF MS Information Dependent Acquisition LC->QTOF QQQ Triple Quadrupole MS Multiple Reaction Monitoring LC->QQQ Data1 Structural Elucidation Exact Mass Profiling QTOF->Data1 Data2 Trace Quantification High Sensitivity (ppt) QQQ->Data2

Fig 2: Parallel MS workflow comparing HR-QTOF and QqQ platforms for analytical validation.

References

  • Title: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline Source: Benchchem URL: [4]

  • Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto Source: Ovid (Elsevier B.V.) URL: [2]

  • Title: Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+ Source: Open Research Online (International Journal of Mass Spectrometry) URL: [3]

  • Title: Protonation sites and fragmentations of para-aminophenol Source: ResearchGate URL: [1]

Sources

Benchmarking Synthesis Routes for 3-Amino-2-fluoro-4-methylphenol: Efficiency, Yield, and Scalability

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0)

Introduction & Chemical Context

The compound 3-Amino-2-fluoro-4-methylphenol is a highly specialized, sterically encumbered aniline derivative. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of next-generation therapeutics for glaucoma[1].

Synthesizing this specific regioisomer presents a classic challenge in aromatic substitution chemistry. The benzene ring is heavily substituted, and achieving the correct 1,2,3,4-tetrasubstitution pattern requires overcoming competing directing effects from the fluorine, hydroxyl, and methyl groups. This guide benchmarks two primary synthetic strategies: the highly specific Urea Hydrolysis Route (validated by Sanofi patents[2]) and a theoretical Regioselective Nitration Route starting from commercially available precursors[3].

Comparative Workflow Analysis

To establish a baseline for our benchmarking, we first map the two disparate synthetic philosophies. Route A builds the amine functionality via a rearrangement, while Route B attempts to force an electrophile into a sterically hindered position.

RouteComparison StartA 2-Fluoro-3-methoxy- 6-methylbenzoic acid StepA1 Curtius Rearrangement (DPPA, Et3N) StartA->StepA1 IntermediateA Urea Dimer Intermediate (TIPS Protected) StepA1->IntermediateA StepA2 Basic Hydrolysis (KOH, 1,4-Dioxane/H2O) IntermediateA->StepA2 Target 3-Amino-2-fluoro- 4-methylphenol (CAS: 1427406-97-0) StepA2->Target StartB 2-Fluoro-4-methylphenol (CAS: 452-81-3) StepB1 Regioselective Nitration (HNO3 / H2SO4) StartB->StepB1 IntermediateB 3-Nitro-2-fluoro- 4-methylphenol StepB1->IntermediateB StepB2 Catalytic Reduction (Pd/C, H2) IntermediateB->StepB2 StepB2->Target

Figure 1: Comparative synthesis workflows for 3-Amino-2-fluoro-4-methylphenol.

Route A: The Isocyanate/Urea Hydrolysis Pathway (Patent-Validated)

Mechanistic Causality & Design

This route, detailed in WO2013037705A9[1][4], avoids the regioselectivity issues of direct nitration by pre-installing the carbon framework via a benzoic acid derivative. The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA), which undergoes a Curtius rearrangement upon heating to form an isocyanate.

Because water is often present or generated during the workup, the isocyanate readily dimerizes into a highly stable urea intermediate: 1,3-bis(2-fluoro-6-methyl-3-triisopropylsilyloxyphenyl)urea [2].

  • Why TIPS Protection? The bulky triisopropylsilyl (TIPS) group is essential. It prevents the free phenol from acting as a nucleophile and attacking the isocyanate, which would otherwise form unwanted carbamate polymers.

  • Why 1,4-Dioxane? The resulting TIPS-protected urea is extremely lipophilic. 1,4-dioxane is chosen for the final hydrolysis because it solubilizes the bulky organic dimer while remaining fully miscible with the aqueous Potassium Hydroxide (KOH) needed to drive the cleavage[5].

Mechanism Urea 1,3-bis(2-fluoro-6-methyl-3- triisopropylsilyloxyphenyl)urea KOH Aqueous KOH 1,4-Dioxane, Reflux Urea->KOH Base Attack Carbamate Carbamate Intermediate [R-NH-COO-]K+ KOH->Carbamate Cleavage Amine 3-Amino-2-fluoro- 4-methylphenol Target Product Carbamate->Amine Decarboxylation & Deprotection

Figure 2: Mechanistic pathway of urea hydrolysis and concurrent TIPS deprotection.

Self-Validating Protocol: Urea Hydrolysis
  • Setup: Charge a round-bottom flask with 1,3-bis(2-fluoro-6-methyl-3-triisopropylsilyloxyphenyl)urea (1.0 eq).

  • Solvation: Suspend the solid in 1,4-dioxane (approx. 10 mL/mmol). Ensure vigorous stirring.

  • Base Addition: Add an excess of aqueous KOH (10 M solution, 10.0 eq). Validation checkpoint: The mixture will initially be biphasic but will homogenize as the urea cleaves and the TIPS group is removed.

  • Reflux: Heat the reaction to 100°C for 12-16 hours. Monitor via LC-MS until the urea mass disappears.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 6-7 to protonate the phenol, and extract with Ethyl Acetate (3x).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography to yield the pure 3-amino-2-fluoro-4-methylphenol[2].

Route B: Regioselective Nitration & Reduction (Commercial Benchmark)

Mechanistic Causality & Design

Route B attempts a more direct, atom-economical approach starting from the commercially available 2-Fluoro-4-methylphenol (CAS: 452-81-3)[3][6].

The fundamental challenge here is electronic directing effects . The hydroxyl (-OH) group is a powerful ortho/para director, strongly pushing electrophilic nitration toward the 6-position (since the 4-position is blocked by the methyl group). To force the nitro group into the sterically hindered 3-position (between the fluorine and the methyl group), the phenol must be protected with a highly bulky group (e.g., Pivaloyl or TIPS) to sterically block the 6-position. Even with steric shielding, the yield of the 3-nitro isomer remains low, necessitating rigorous chromatographic separation before catalytic hydrogenation (Pd/C, H2) reduces the nitro group to the target amine.

Self-Validating Protocol: Nitration & Reduction
  • Protection: React 2-fluoro-4-methylphenol with Pivaloyl chloride and Pyridine in DCM to form the sterically hindered ester.

  • Nitration: Cool the protected phenol to -10°C in Acetic Anhydride. Slowly add fuming HNO3. Validation checkpoint: Temperature must not exceed 0°C to prevent over-nitration and oxidative degradation.

  • Separation: Quench with ice water, extract, and subject the crude mixture to rigorous silica gel chromatography to isolate the minor 3-nitro isomer from the major 6-nitro isomer.

  • Reduction: Dissolve the 3-nitro intermediate in Methanol, add 10% Pd/C (0.1 eq), and stir under a Hydrogen atmosphere (1 atm) for 4 hours.

  • Deprotection: Treat with mild base (K2CO3 in MeOH) to remove the pivaloyl group, yielding the final product.

Quantitative Benchmarking Data

The following table synthesizes the operational and performance metrics of both routes, allowing process chemists to make data-driven decisions based on their specific project scale.

MetricRoute A: Urea Hydrolysis (Patent Route)Route B: Nitration & Reduction
Starting Material 2-Fluoro-3-methoxy-6-methylbenzoic acid2-Fluoro-4-methylphenol (CAS 452-81-3)
Regioselectivity Excellent (>98%) - Pre-installed frameworkPoor (~15-20%) - Competing directing groups
Overall Yield ~45-50% (over 3 steps)< 10% (due to poor nitration regioselectivity)
Purity Profile High (Trace TIPS-OH byproducts easily removed)Moderate (Risk of isomeric contamination)
Scalability High (Validated in process chemistry)Low (Chromatographic separation bottleneck)
E-Factor Moderate (Use of heavy silicon protecting groups)High (Massive waste from unwanted isomers)

Conclusion & Recommendations

For drug development professionals requiring 3-Amino-2-fluoro-4-methylphenol for API synthesis, Route A (Urea Hydrolysis) is unequivocally the superior choice. While it requires more complex starting materials and the use of azide reagents (DPPA), it bypasses the insurmountable electronic directing effects of the phenol ring.

Route B , while utilizing cheaper, commercially available starting materials like 2-fluoro-4-methylphenol[3], fails the scalability test. The inherent preference for 6-nitration over 3-nitration means that the majority of the mass balance is lost to unwanted isomers, making it unviable for anything beyond milligram-scale exploratory research.

References

  • Molaid Chemical Database. 3-amino-2-fluoro-4-methylphenol - CAS 1427406-97-0 Reaction Information. Retrieved from [Link]

  • Feutrill, John. (Sanofi).Aniline derivatives, their preparation and their therapeutic application (WO2013037705A9). Google Patents.

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-2-fluoro-4-methylphenol

[1][2][3][4]

Executive Summary: The "Zero-Drain" Mandate[1]

3-Amino-2-fluoro-4-methylphenol (CAS 1152805-43-0 / 194659-45-7) is a halogenated aromatic amine.[1] Under no circumstances should this compound be disposed of down the drain.

The presence of the fluorine atom bonded to the aromatic ring requires high-temperature incineration with specific flue gas scrubbing capabilities (to capture hydrogen fluoride).[1] Mixing this waste with non-halogenated solvents or general organic waste can result in regulatory non-compliance and significant disposal surcharges.[1]

Immediate Action Required:

  • Segregate: Place in Halogenated waste streams only.

  • Label: Clearly mark as "Toxic," "Irritant," and "Halogenated."

  • Isolate: Keep away from oxidizing acids (Nitric, Perchloric) to prevent violent exothermic polymerization.[1]

Hazard Profile & Safety Prerequisites

Before handling waste, operators must understand the specific risks associated with the aminophenol pharmacophore.

Table 1: GHS Hazard Classification & Physical Properties[1]
ParameterSpecificationRisk Implication
Signal Word WARNING Moderate acute risk; chronic aquatic risk.[1]
Hazard Statements H302 (Harmful if swallowed)H315/H319 (Skin/Eye Irritant)H412 (Harmful to aquatic life)Requires full skin/eye protection.[1] Bio-accumulative potential mandates zero environmental release.[1]
Chemical Class Fluorinated AminophenolIncompatible with Oxidizers. Potential for rapid oxidation/darkening upon air exposure.[1]
Flash Point >110°C (Predicted)Low flammability risk, but combustible.[1]
Physical State Solid (Powder/Crystalline)Dust inhalation is the primary exposure vector during disposal.[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powders outside a fume hood.[1]

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).[1]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1]

Waste Stream Segregation Logic

Effective disposal begins with accurate characterization.[1] The fluorine atom is the deciding factor in the disposal pathway.[1]

Diagram 1: Waste Classification Decision Tree

This workflow ensures the compound is routed to the correct incineration facility, preventing equipment damage from hydrofluoric acid generation.

WasteDecisionTreeStartWaste Generation:3-Amino-2-fluoro-4-methylphenolStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure Compound/DebrisLiquidPathSolution / Mother LiquorStateCheck->LiquidPathReaction MixtureSolidContContainer: Wide-Mouth HDPELabel: Hazardous Solid Waste(Toxic, Halogenated)SolidPath->SolidContSolventCheckSolvent Type?LiquidPath->SolventCheckDestructionFinal Disposal:High-Temp Incineration(w/ HF Scrubbers)SolidCont->DestructionHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(Methanol, DMSO)SolventCheck->NonHaloSolvCombinedStreamRoute to: HALOGENATED Waste Stream(Do NOT mix with general organics)HaloSolv->CombinedStreamNonHaloSolv->CombinedStreamContaminated by FluorineCombinedStream->Destruction

Figure 1: Decision logic for segregating fluorinated aminophenol waste. Note that even non-halogenated solvents become "halogenated waste" once contaminated by this compound.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance, Contaminated Debris)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Bagging: Place the solid waste inside a clear, sealable polyethylene bag (secondary containment) before placing it into the rigid container. This minimizes dust generation when the waste handler opens the drum.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "3-Amino-2-fluoro-4-methylphenol (Solid)"[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Storage: Store in a satellite accumulation area (SAA) inside a fume hood or ventilated cabinet until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluents.

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Warning: Do not mix with concentrated nitric acid or strong oxidizers.[1] Aminophenols can oxidize rapidly, generating heat and potentially pressurizing the container.

  • Segregation: Pour into the Halogenated Solvent carboy (typically yellow-tagged or distinct from general organics).[1]

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the Fluorine atom classifies the entire mixture as halogenated for incineration purposes.

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.[1]

  • Cap Tightness: Ensure the cap is vented or opened weekly if the solution is prone to slow oxidation/off-gassing, although this compound is generally stable in solution.[1]

Emergency Spill Response

In the event of a powder spill, immediate containment is necessary to prevent inhalation and spread.

Diagram 2: Spill Response Workflow

SpillResponseAlert1. Alert & IsolateEvacuate immediate areaPPE2. Don PPENitrile Gloves x2, Goggles,N95/P100 MaskAlert->PPEContain3. ContainmentCover with damp paper towelsto suppress dustPPE->ContainClean4. CleanupScoop into bag;Wipe surface with soap/waterContain->CleanDispose5. DisposalTag as Hazardous Solid WasteClean->Dispose

Figure 2: Operational workflow for managing accidental release of solid material.

Spill Cleanup Procedure:

  • Dampen: Do not dry sweep.[1] Gently cover the spill with paper towels dampened with water or a dilute detergent.[1] This prevents the fluorinated dust from becoming airborne.[1]

  • Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.[1]

  • Decontaminate: Wipe the surface 3 times with soap and water.[1] The final rinse should show no color (aminophenols often oxidize to brown/pink upon air exposure).[1]

  • Verify: If using UV detection, check the area for residual fluorescence (common in some aromatic systems).[1]

Regulatory Compliance & Reference

RCRA Considerations (US EPA)

While 3-Amino-2-fluoro-4-methylphenol may not have a specific "P" or "U" list code, it falls under the "Characteristic" definition if it exhibits toxicity, or more commonly, it is regulated under the "mixture rule" when dissolved in solvents.[1]

  • Waste Code Recommendation: If not specifically listed by your local agency, classify under D001 (if in ignitable solvent) or as Non-Specific Halogenated Waste .[1]

  • EPA Guidance: Halogenated organic compounds (HOCs) are prohibited from land disposal unless treated (incinerated).[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11156689 (Isomer Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[1] 40 CFR Part 261.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-2-fluoro-4-methylphenol

[1]

Executive Summary & Compound Profile

3-Amino-2-fluoro-4-methylphenol (CAS: 1427406-97-0 ) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] As a polyfunctionalized benzene derivative containing phenolic, amine, and halide moieties, it presents a complex safety profile combining the corrosivity/irritation potential of phenols with the sensitization risks of anilines.

Scientific Context: The presence of the fluorine atom at the ortho position to the hydroxyl group and the amine group modulates the pKa and lipophilicity of the molecule. This electronic modification often increases metabolic stability but can also enhance skin permeability compared to non-fluorinated analogues. Consequently, standard "lab coat and glasses" protocols are insufficient; a rigorous barrier protection strategy is required.

Physicochemical Profile
PropertyDataNote
CAS Number 1427406-97-0Unique Identifier
Formula C₇H₈FNOMolecular Weight: 141.14 g/mol
Physical State Solid (Powder/Crystalline)Dust generation is a primary vector of exposure.[1]
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility; lipophilic nature aids skin absorption.
Stability Light & Air SensitiveAminophenols oxidize to quinone-imine species (darkening).[1]

Hazard Identification & Mechanism

Due to limited specific toxicological data for this exact isomer, we apply the Precautionary Principle , deriving hazards from the structural class (Fluorinated Aminocresols).

  • Acute Toxicity (Oral/Dermal): Classified as Category 4 (Harmful) . The aniline moiety suggests potential for methemoglobinemia upon significant exposure, interfering with oxygen transport in blood.[2]

  • Skin Corrosion/Irritation: Category 2 (Irritant) to Category 1B (Corrosive) . Phenolic compounds can denature proteins, leading to chemical burns that may be initially painless due to nerve damage.

  • Serious Eye Damage: Category 1 (Irreversible Damage) . The basic amine and acidic phenol groups can cause severe corneal opacity.

  • Sensitization: High risk of skin sensitization (allergic contact dermatitis) due to the nucleophilic amino group reacting with skin proteins (haptenization).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel handling >10 mg of the substance.

PPE Selection Logic
  • Glove Permeation: Standard latex is permeable to phenols. Nitrile provides good splash protection, but Double-Gloving is required to prevent micro-perforation exposure.[1]

  • Respiratory: As a solid powder, inhalation of dust is the fastest route to systemic toxicity.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Retrieval Single Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)N/A (Closed Container)
Weighing (<1 g) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves Fume Hood (Sash at 18")
Synthesis/Transfer Double Nitrile OR NeopreneChemical GogglesLab Coat + Chemical ApronFume Hood
Spill Cleanup Butyl Rubber or Silver ShieldFace Shield + GogglesTyvek Suit (Disposable)P100 Half-Mask Respirator

Operational Handling Workflow

This workflow integrates safety checks directly into the experimental procedure to ensure a self-validating safety system.

SafeHandlingWorkflowcluster_ppeCritical Control Point: WeighingstartSTART: Material RetrievalcheckVisual Inspection:Container Integrity & Oxidation (Darkening)start->checkweighWeighing Protocol:Inside Fume Hood OnlyAnti-static Gun Usagecheck->weighPasswasteDisposal:Segregated Halogenated Wastecheck->wasteFail (Degraded)dissolveSolubilization:Add Solvent immediately tosuppress dustweigh->dissolveTransfer SolidreactionReaction Setup:Inert Atmosphere (N2/Ar)(Prevents Oxidation)dissolve->reactionreaction->wastePost-Process

Figure 1: Operational decision tree for handling 3-Amino-2-fluoro-4-methylphenol, emphasizing dust control and oxidation prevention.

Detailed Protocols
A. Weighing & Transfer (Critical Control Point)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood. Never weigh on an open bench.

  • Static Control: Fluorinated powders can be static-prone. Use an anti-static gun or ionizer bar to prevent powder scattering ("fly-away") which could land on wrists or cuffs.[1]

  • Technique: Use a disposable antistatic weighing boat. After transfer, wipe the balance area with a solvent-dampened tissue (MeOH) to capture invisible residue.[1]

B. Reaction Setup
  • Inert Atmosphere: This compound is air-sensitive.[1][3] Flush reaction vessels with Nitrogen or Argon before adding the solid. Oxidation products (iminoquinones) can be more toxic than the parent compound.

  • Solvent Choice: Dissolve the solid as quickly as possible to transition from a "dust hazard" to a "liquid splash hazard" (which is easier to manage with gloves).

Emergency Response & Disposal

Accidental Exposure[1][4]
  • Skin Contact: Immediate Action is vital.[4] Phenols numb the skin.

    • Drench: Flush with water for 15 minutes immediately.[2]

    • PEG 300/400: If available, use Polyethylene Glycol (PEG) spray/wipe after initial flushing. PEG effectively solubilizes phenols from the skin pores better than water alone.

  • Eye Contact: Flush for 15 minutes. Do not apply neutralizing agents. Seek ophthalmologist evaluation immediately.

Waste Disposal

Do not mix with general organic waste if possible.

  • Category: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Fluorinated Aminophenol" and "Toxic/Corrosive".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.

References

  • National Institutes of Health (NIH) - PubChem . (n.d.). Compound Summary: Fluorinated Aniline Derivatives. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency) . (n.d.). Registration Dossier: Substituted Aminophenols. Retrieved October 26, 2023, from [Link]

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